Thiophen-3-ylmethanesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
thiophen-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVRRTVTWLZQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Novel synthesis routes for Thiophen-3-ylmethanesulfonamide
An In-depth Technical Guide Topic: Novel Synthesis Routes for Thiophen-3-ylmethanesulfonamide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound stands as a molecule of significant interest, combining two privileged structural motifs in medicinal chemistry: the thiophene ring and the sulfonamide group. Thiophene derivatives are integral to a wide array of pharmaceuticals, valued for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Similarly, the sulfonamide functional group is a cornerstone in drug design, known for its ability to increase hydrophilicity, participate in hydrogen bonding, and exhibit metabolic stability.[2][3] The development of efficient, scalable, and novel synthetic routes to access structures like this compound is paramount for enabling further investigation and potential therapeutic applications. This guide provides a detailed exploration of established and innovative synthetic strategies, offering field-proven insights into experimental design and execution.
Retrosynthetic Analysis and Strategic Overview
A logical deconstruction of the target molecule, this compound, reveals several key bond disconnections that form the basis of our synthetic strategies. The primary retrosynthetic pathways focus on the formation of the sulfonamide S-N bond and the construction of the core thiophene-methanesulfonyl framework.
Caption: Stepwise workflow for the classical synthesis route.
Experimental Protocols
Step 1: Synthesis of (Thiophen-3-yl)methanol
-
Rationale: Reduction of the aldehyde to the primary alcohol is a standard, high-yielding transformation necessary to introduce the methylene bridge and provide a handle for subsequent chlorination. Sodium borohydride is chosen for its mildness and selectivity.
-
Dissolve Thiophen-3-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath. [4][5]2. Add sodium borohydride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~5).
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
Step 2: Synthesis of 3-(Chloromethyl)thiophene
-
Rationale: Conversion of the alcohol to a chloride creates a good leaving group for the subsequent nucleophilic substitution to introduce the sulfur atom. Thionyl chloride is a common and effective reagent for this transformation. [6]1. To a solution of (Thiophen-3-yl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate in vacuo to afford the product.
Step 3 & 4: Synthesis of Thiophen-3-ylmethanesulfonyl Chloride
-
Rationale: This two-step sequence first converts the alkyl chloride to a thiol, a common precursor for sulfonyl chlorides. The subsequent oxidative chlorination is a robust method to generate the desired sulfonyl chloride. [7]1. Thiol Formation: React 3-(Chloromethyl)thiophene (1.0 eq) with thiourea (1.1 eq) in ethanol under reflux for 4 hours. Cool the mixture and add a solution of sodium hydroxide (2.5 eq) in water. Reflux for an additional 2 hours. After cooling, acidify with 2 M HCl and extract the thiol with diethyl ether.
-
Oxidative Chlorination: Suspend the crude Thiophen-3-ylmethanethiol in a mixture of dichloromethane and water at 0 °C. Bubble chlorine gas through the vigorously stirred suspension until the reaction is complete (monitored by GC-MS). Purge the excess chlorine with nitrogen, separate the organic layer, dry, and concentrate to yield the sulfonyl chloride.
Step 5: Synthesis of this compound
-
Rationale: The final step is a nucleophilic substitution on the sulfonyl chloride with ammonia. This is a standard and highly effective method for the formation of primary sulfonamides. [6]1. Dissolve Thiophen-3-ylmethanesulfonyl chloride (1.0 eq) in THF and cool to 0 °C.
-
Add concentrated aqueous ammonia (excess, ~10 eq) dropwise.
-
Stir the biphasic mixture vigorously at room temperature for 12 hours.
-
Remove the THF under reduced pressure.
-
Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to obtain the final product.
Data Summary: Classical Route
| Step | Transformation | Typical Yield | Purity (Crude) | Key Considerations |
| 1 | Aldehyde → Alcohol | 90-95% | >95% | Mild conditions, easy workup. |
| 2 | Alcohol → Chloride | 85-90% | >90% | Requires anhydrous conditions. |
| 3-4 | Chloride → Sulfonyl Chloride | 60-70% (2 steps) | ~85% | Involves toxic reagents (Cl2). |
| 5 | Sulfonyl Chloride → Sulfonamide | 80-90% | >98% (after crystallization) | Final product often precipitates. |
Route 2: Direct Oxidative Amination Strategy
Reflecting modern synthetic chemistry's emphasis on efficiency and sustainability, this route bypasses the isolation of the sulfonyl chloride. [8]It involves the direct, one-pot oxidative coupling of Thiophen-3-ylmethanethiol with an ammonia source, significantly streamlining the process and reducing waste. [9]
Conceptual Workflow
Caption: One-pot direct oxidative amination concept.
Experimental Protocol (Hypothetical, based on Luisi-Bull, 2018)
-
Rationale: This protocol is adapted from modern methods for the direct synthesis of primary sulfonamides from thiols. [9]It leverages a hypervalent iodine reagent to facilitate the oxidative transfer of both oxygen and nitrogen from simple sources in a single pot, representing a significant increase in efficiency.
-
To a solution of Thiophen-3-ylmethanethiol (1.0 eq, prepared as in Route 1, Step 3) in methanol, add ammonium carbamate (3.0 eq).
-
Stir the mixture at room temperature to ensure dissolution.
-
Add a hypervalent iodine reagent, such as PIDA (phenyliodine diacetate), portion-wise over 20 minutes.
-
Continue stirring at room temperature for 16-24 hours, monitoring the reaction by LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Summary: Comparative Routes
| Feature | Route 1: Classical Approach | Route 2: Direct Oxidative Amination |
| Number of Steps | 4 (from thiol) | 1 |
| Intermediate Isolation | Yes (Sulfonyl Chloride) | No |
| Reagent Hazards | High (SOCl₂, Cl₂) | Moderate (Hypervalent Iodine) |
| Overall Yield (from thiol) | ~50-65% | 60-85% (Reported for similar substrates) [9] |
| Key Advantage | Robust, well-established | High efficiency, atom economy |
Route 3: Exploratory Organometallic Assembly
This approach offers a divergent strategy for creating analogues by forming the C-C bond between the thiophene ring and the functionalized methyl group. It relies on the generation of a Thiophen-3-yl Grignard reagent, which can then be reacted with a suitable electrophile.
Experimental Protocol (Conceptual)
-
Rationale: The Grignard metathesis (GRIM) method is a powerful tool for functionalizing thiophene rings. [10]This conceptual protocol uses a Grignard reagent to install the required carbon framework, which is then elaborated to the final product.
-
Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 3-bromothiophene (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction, which can be complex for thiophenes. [11]2. C-C Bond Formation: Cool the resulting Grignard reagent to -78 °C. Add a suitable electrophile such as paraformaldehyde to introduce the hydroxymethyl group. This would lead to (Thiophen-3-yl)methanol, converging with Route 1.
-
Elaboration: The resulting alcohol can then be carried forward through the classical sequence (Route 1, Steps 2-5) to yield the final sulfonamide.
-
Field-Proven Insight: While direct reaction with an electrophile like Cl-CH2-SO2Cl is conceivable, it is fraught with challenges, including self-reaction and low reactivity. The stepwise approach through the alcohol intermediate is more practical and reliable. The primary advantage of the organometallic route lies in its potential for diversification; various electrophiles can be used at Step 2 to synthesize a library of related compounds.
Conclusion
This guide has detailed three distinct synthetic strategies for accessing this compound.
-
The Classical Route offers reliability and is built upon well-understood, high-yielding transformations, making it ideal for initial scale-up and material production.
-
The Direct Oxidative Amination Route represents a state-of-the-art, green chemistry approach that significantly improves efficiency by reducing step count and avoiding hazardous intermediates. [9][8]It is highly recommended for process development and optimization.
-
The Organometallic Route provides the most flexibility for analogue synthesis, allowing for the late-stage introduction of the key side chain, although it may require more optimization for the initial Grignard formation step. [10][11] The selection of the optimal route will depend on the specific goals of the research program, balancing factors such as scale, cost, efficiency, and the need for structural diversification.
References
-
Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. PMC - NIH. Available at: [Link] [11]17. 3-thiophene carboxaldehyde. The Good Scents Company. Available at: [Link] [5]18. Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate. Available at: [Link]
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- 11. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Thiophen-3-ylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophen-3-ylmethanesulfonamide (CAS No. 1183629-62-0) is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its physicochemical properties is paramount for its synthesis, formulation, and evaluation in various research and development settings. This technical guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of this compound. In the absence of extensive experimental data in the public domain, this guide uniquely combines computational predictions with detailed, field-proven experimental protocols, empowering researchers to fully characterize this molecule.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a phenyl ring while offering distinct electronic and metabolic properties.[2] Thiophene and its derivatives are integral components of numerous FDA-approved drugs and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The sulfonamide functional group is another critical pharmacophore, renowned for its antibacterial and diuretic activities. The strategic combination of these two moieties in this compound suggests a rich potential for novel therapeutic applications. A comprehensive characterization of its physicochemical properties is the foundational step in unlocking this potential.
Molecular Structure and Identification
A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 1183629-62-0 | [1] |
| Molecular Formula | C5H7NO2S2 | [5] |
| Molecular Weight | 177.25 g/mol | [5] |
| MDL Number | MFCD12783441 | [1] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data, computational methods provide valuable initial estimates of the physicochemical properties of this compound. These predictions are derived from quantitative structure-property relationship (QSPR) models and other in silico tools.[6][7]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Melting Point | 96-98 °C | Predicted (structurally similar compounds)[8] |
| Boiling Point | 259.5 °C at 760 mmHg | Predicted (structurally similar compounds)[8] |
| logP (Octanol-Water Partition Coefficient) | 1.1 | Predicted (XLogP3)[8] |
| Aqueous Solubility | Log S: -1.5 to -2.5 | Predicted (various QSPR models)[9] |
| pKa (acidic) | 8.5 - 9.5 (sulfonamide N-H) | Predicted (based on sulfonamide analogues)[10][11] |
| pKa (basic) | Not predicted to be significantly basic | |
| Topological Polar Surface Area (TPSA) | 86.4 Ų | Predicted[8] |
Disclaimer: These are computationally predicted values and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties: Protocols and Rationale
This section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties. The choice of methodology is guided by principles of accuracy, reproducibility, and efficiency.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range may indicate the presence of impurities.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2 °C per minute and observe the sample.
-
Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Diagram 2: Workflow for Melting Point Determination
Caption: Standard workflow for capillary melting point determination.
logP (Octanol-Water Partition Coefficient) Determination
Rationale: The octanol-water partition coefficient (logP) is a critical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[10] A balanced logP is often sought for optimal oral bioavailability.
Protocol: Shake-Flask Method (OECD Guideline 107)
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking for 24 hours and allowing the phases to separate.
-
Standard Solution: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning: Mix equal volumes of the aqueous solution and the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for equilibration (e.g., 30 minutes).
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate logP using the formula: logP = log ([Concentration]octanol / [Concentration]aqueous).
Aqueous Solubility Determination
Rationale: Aqueous solubility is a key determinant of a drug's dissolution rate and subsequent absorption. Poor solubility can be a major hurdle in drug development.[12]
Protocol: Equilibrium Shake-Flask Method
-
Sample Addition: Add an excess amount of solid this compound to a known volume of purified water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to remove undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).
pKa Determination
Rationale: The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule affects its solubility, permeability, and interaction with biological targets.[10][13]
Protocol: Potentiometric Titration
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH for an acidic pKa).
-
Titration: Add the titrant in small increments and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
-
Thiophene Ring Protons: Expect complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns will be indicative of the 3-substitution.[14][15]
-
Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the sulfonamide proton) is expected in the region of δ 4.0-5.0 ppm.
-
Sulfonamide Protons (-NH₂): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration (typically δ 5.0-7.0 ppm).
Predicted ¹³C NMR Spectrum:
-
Thiophene Ring Carbons: Four distinct signals are expected in the aromatic region (δ 120-145 ppm).[1]
-
Methylene Carbon (-CH₂-): A signal is predicted in the aliphatic region (δ 40-55 ppm).
Infrared (IR) Spectroscopy
Predicted Key IR Absorptions:
-
N-H Stretching (Sulfonamide): Two bands are expected in the region of 3300-3400 cm⁻¹.[16][17][18]
-
C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.[19]
-
S=O Stretching (Sulfonamide): Two strong bands are characteristic of the sulfonyl group, typically around 1350-1310 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C=C Stretching (Thiophene Ring): Bands in the region of 1600-1400 cm⁻¹.[19]
-
C-S Stretching (Thiophene Ring): Bands in the fingerprint region, typically below 800 cm⁻¹.[18]
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 177.
-
Key Fragments: Fragmentation is likely to involve the loss of SO₂ (m/z = 113), the cleavage of the C-S bond between the methylene group and the sulfonyl group, and fragmentation of the thiophene ring.[20][21]
Synthesis and Stability
A plausible synthetic route for this compound can be envisioned starting from commercially available thiophene-3-methanol.
Diagram 3: Proposed Synthetic Pathway
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- 21. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Crystal Structure Analysis of Thiophen-3-ylmethanesulfonamide: From Synthesis to Supramolecular Architecture
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1][2] This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of Thiophen-3-ylmethanesulfonamide, a sulfur-containing heterocyclic compound of interest in medicinal chemistry. We will navigate the entire workflow, from a proposed synthetic route and characterization to the intricate details of single-crystal X-ray diffraction, data analysis, and the elucidation of its supramolecular architecture. This document is designed to serve as a practical and authoritative resource, blending established protocols with the underlying scientific rationale to empower researchers in the field of solid-state chemistry and drug development.
Introduction: The Imperative of Solid-State Characterization
In the landscape of modern drug discovery, understanding the solid state of a molecule is not merely an academic exercise but a cornerstone of rational drug design and development.[3][4][5] The precise arrangement of molecules in a crystal lattice, or lack thereof, dictates a cascade of physical properties that can profoundly impact a drug candidate's journey from the laboratory to the clinic. Thiophene and sulfonamide moieties are prevalent in a wide array of biologically active compounds.[5][6] The combination of these functionalities in this compound presents a compelling case for detailed structural elucidation.
The crystal structure provides unambiguous proof of molecular identity, conformation, and stereochemistry.[5] Furthermore, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds and π–π stacking—that govern the crystal's stability and packing.[7] A critical aspect of this analysis is the identification of polymorphism, the ability of a compound to exist in multiple crystalline forms.[8][9] Different polymorphs of the same API can exhibit vastly different solubilities, dissolution rates, and stability, making polymorph screening an indispensable step in pharmaceutical development to ensure dose-to-dose consistency and therapeutic efficacy.[2][8]
This guide will present a hypothetical yet scientifically rigorous crystal structure analysis of this compound, serving as a best-practice model for researchers.
Synthesis and Spectroscopic Characterization
A robust crystal structure analysis begins with the synthesis and purification of high-quality material. While multiple synthetic routes to thiophene derivatives exist,[10][11][12][13] a plausible and efficient pathway to this compound is proposed below.
Proposed Synthesis of this compound
A common route to sulfonamides involves the reaction of a sulfonyl chloride with an amine. Therefore, the synthesis would logically proceed through the preparation of thiophen-3-ylmethanesulfonyl chloride.
Step 1: Synthesis of Thiophen-3-ylmethanol. This can be achieved via the reduction of thiophene-3-carbaldehyde with a suitable reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
Step 2: Conversion to Thiophen-3-ylmethyl Chloride. The alcohol can be converted to the corresponding chloride using thionyl chloride (SOCl₂) or a similar chlorinating agent.
Step 3: Formation of the Thiol. The chloride can be reacted with sodium hydrosulfide (NaSH) to yield thiophen-3-ylmethanethiol.
Step 4: Oxidation to the Sulfonyl Chloride. The thiol is then oxidized to the sulfonyl chloride using an oxidizing agent like chlorine in the presence of water.
Step 5: Amination to this compound. The final step involves the reaction of thiophen-3-ylmethanesulfonyl chloride with ammonia.
Spectroscopic Verification
Prior to crystallization attempts, the identity and purity of the synthesized this compound must be unequivocally confirmed. A standard suite of spectroscopic techniques is employed for this purpose.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, confirming the presence and connectivity of the thiophene ring, the methylene bridge, and the sulfonamide group. Expected chemical shifts can be predicted based on data from similar structures like thiophen-3-ylmethanol.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands will confirm the presence of key functional groups. Expected vibrations include N-H stretching for the sulfonamide, S=O stretching (asymmetric and symmetric), and C-H and C=C vibrations of the thiophene ring.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
Crystallization and Single-Crystal X-ray Diffraction
The crux of crystal structure analysis lies in obtaining a single crystal of suitable size and quality for X-ray diffraction.[6] This is often the most challenging and empirical step in the process.
Experimental Protocol: Crystallization Screening
The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals.
Protocol:
-
Solvent Selection: Begin by testing the solubility of this compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Slow Evaporation: Prepare saturated or near-saturated solutions in several of the identified suitable solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): This technique involves dissolving the compound in a solvent and placing a drop of this solution on a siliconized glass slide, which is then inverted over a reservoir containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Temperature Variation: Experiment with different temperatures for all crystallization methods, as solubility is temperature-dependent.
Data Collection Protocol
Once a suitable crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a diffractometer for data collection.[10][11]
Protocol:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Diffractometer Setup: The crystal is placed in the X-ray beam of a single-crystal X-ray diffractometer (e.g., a Bruker APEX II or Rigaku XtaLAB Synergy).
-
Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity and position of each diffracted beam are recorded by a detector (e.g., a CCD or CMOS detector).
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of the reflections. This yields a list of reflections with their Miller indices (h, k, l) and intensities.
Structure Solution, Refinement, and Analysis
With a complete dataset, the next phase is to determine the arrangement of atoms within the unit cell.
Structure Solution and Refinement
For small molecules like this compound, direct methods are typically successful for solving the phase problem and generating an initial electron density map.[11]
Workflow:
-
Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined.
-
Structure Solution: Software packages (e.g., SHELXT, Olex2) use direct methods to calculate initial phases for the strongest reflections, leading to a preliminary electron density map.
-
Model Building: Atoms are fitted into the electron density map to build an initial molecular model.
-
Refinement: The atomic positions, and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization process. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-resolved structure.
Hypothetical Crystallographic Data for this compound
For the purpose of this guide, we will use a realistic, hypothetical dataset for this compound.
| Parameter | Value |
| Empirical Formula | C₅H₇NO₂S₂ |
| Formula Weight | 177.25 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.512(3) Å |
| b | 10.234(4) Å |
| c | 9.156(3) Å |
| α | 90° |
| β | 105.34(2)° |
| γ | 90° |
| Volume | 768.9(5) ų |
| Z | 4 |
| Calculated Density | 1.530 Mg/m³ |
| Data Collection & Refinement | |
| Reflections Collected | 5432 |
| Independent Reflections | 1756 [R(int) = 0.021] |
| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.089 |
| Goodness-of-fit on F² | 1.05 |
Analysis of Molecular Structure and Intermolecular Interactions
The refined structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. A key part of the analysis is identifying the intermolecular forces that dictate the crystal packing.
In our hypothetical structure, the sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). We would expect to see strong N-H···O hydrogen bonds linking adjacent molecules. These interactions are directional and play a crucial role in forming a stable, three-dimensional network.
Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[1][3][6] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts. The analysis can be decomposed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts (e.g., H···O, H···H, H···C). For this compound, this analysis would likely show a high percentage of H···O contacts, confirming the dominance of hydrogen bonding in the crystal packing.
Polymorphism: The Search for Alternative Crystalline Forms
Sulfonamides are a class of compounds known to exhibit polymorphism.[7][8] Therefore, a thorough investigation would not be complete without a polymorph screen. This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, cooling rates, etc.) and analyzing the resulting solids using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The discovery of multiple polymorphs would necessitate a full characterization of each form to determine their relative stabilities and select the most suitable form for development.[1]
Conclusion
The crystal structure analysis of this compound, as outlined in this guide, is a multi-faceted process that integrates synthesis, crystallization, and advanced analytical techniques. The resulting structural information is invaluable, providing definitive proof of structure and a deep understanding of the intermolecular forces that govern the solid-state properties of the molecule. This knowledge is not only fundamental to the chemical sciences but is also a critical prerequisite for the successful development of new pharmaceutical agents, ensuring their safety, stability, and efficacy. The methodologies described herein represent a robust framework for the solid-state characterization of novel molecular entities.
References
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Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Available at: [Link]
-
Shayan, M., & Sarkarati, B. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-20. Available at: [Link]
-
Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-40. Available at: [Link]
-
Verma, S., et al. (2018). A Review on Crystallography and Its Role on Drug Design. Journal of Pharmaceutical and Bioanalytical Science, 6(1), 1-6. Available at: [Link]
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Karle, I. L. (2002). The role of crystallography in drug design. The AAPS Journal, 4(4), 11. Available at: [Link]
-
Creative BioMart. X-ray Crystallography. Available at: [Link]
-
How It Comes Together. (2023, November 13). Why Is Crystallization Important For Drug Effectiveness? YouTube. Available at: [Link]
-
Desiraju, G. R., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(4), 1775–1785. Available at: [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available at: [Link]
-
Sainz-Díaz, C. I., et al. (2014). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Crystal Growth & Design, 14(3), 1325–1337. Available at: [Link]
-
Wikipedia. X-ray crystallography. Available at: [Link]
-
Tawashi, R. (1970). Polymorphism in Sulfanilamide-D4. Journal of Pharmaceutical Sciences, 59(7), 972-5. Available at: [Link]
-
Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
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- 4. Crystal structure of (E)-3-allyl-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Analysis of Thiophen-3-ylmethanesulfonamide: A Technical Guide
An In-depth Exploration of NMR, IR, and MS Data for Researchers and Drug Development Professionals
Introduction
Thiophen-3-ylmethanesulfonamide stands as a molecule of significant interest within contemporary medicinal chemistry and materials science. Its structural framework, incorporating both a thiophene ring and a sulfonamide functional group, suggests a rich potential for diverse biological activities and novel material properties. A thorough understanding of its molecular architecture and electronic landscape is paramount for the rational design of new therapeutic agents and advanced materials. Spectroscopic analysis provides the foundational data for this understanding, offering a detailed view into the compound's atomic connectivity, functional groups, and overall structure.
Predicted Spectroscopic Signatures of this compound
A complete spectroscopic characterization is essential for the unambiguous identification and purity assessment of this compound. Below, we delve into the anticipated features in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted chemical shifts and coupling patterns for this compound are based on the analysis of substituted thiophenes and methanesulfonamide derivatives.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to reveal distinct signals corresponding to the protons on the thiophene ring, the methylene bridge, and the sulfonamide NH₂ group.
-
Thiophene Protons (δ 7.0-7.5 ppm): The three protons on the thiophene ring will appear in the aromatic region. Due to the substitution at the 3-position, they will exhibit a characteristic splitting pattern. The proton at the C2 position is expected to be a doublet of doublets, coupled to the protons at C4 and C5. The protons at C4 and C5 will also be doublets of doublets.
-
Methylene Protons (δ ~4.5 ppm): The two protons of the methylene group (CH₂) adjacent to the thiophene ring and the sulfonamide group will likely appear as a singlet, or a doublet if coupled to the NH protons.
-
Sulfonamide Protons (δ ~5.0-6.0 ppm, broad): The two protons of the primary sulfonamide (SO₂NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can be highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Thiophene Carbons (δ 120-140 ppm): Four distinct signals are expected for the four carbons of the thiophene ring. The carbon bearing the methanesulfonamide group (C3) will be significantly influenced by the electron-withdrawing nature of the substituent.
-
Methylene Carbon (δ ~50 ppm): The carbon of the methylene bridge will resonate in the upfield region compared to the aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene C2-H | ~7.4 | ~125 |
| Thiophene C4-H | ~7.1 | ~127 |
| Thiophene C5-H | ~7.3 | ~122 |
| Thiophene C3 | - | ~138 |
| -CH₂- | ~4.5 | ~50 |
| -SO₂NH₂ | ~5.5 (broad) | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, S=O, and C-S bonds.
-
N-H Stretching (3400-3200 cm⁻¹): Two distinct bands are anticipated in this region, corresponding to the symmetric and asymmetric stretching vibrations of the primary sulfonamide N-H bonds.
-
C-H Stretching (Aromatic and Aliphatic) (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): Absorption bands for the aromatic C-H stretching of the thiophene ring will appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methylene group will be observed in the 2950-2850 cm⁻¹ region.
-
S=O Stretching (1350-1300 cm⁻¹ and 1160-1120 cm⁻¹): Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are a hallmark of sulfonamides.
-
C-S Stretching (in thiophene) (~850-700 cm⁻¹): The stretching vibration of the C-S bond within the thiophene ring typically appears in this region.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| -NH₂ | Asymmetric Stretch | ~3350 | Medium |
| Symmetric Stretch | ~3250 | Medium | |
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 2950-2850 | Medium-Weak |
| S=O | Asymmetric Stretch | 1350-1300 | Strong |
| Symmetric Stretch | 1160-1120 | Strong | |
| C-S (Thiophene) | Stretch | ~850-700 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of this compound (C₅H₇NO₂S₂).
-
Key Fragmentation Pathways: The fragmentation of sulfonamides is well-documented. Common fragmentation patterns include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds. The thiophene ring can also undergo characteristic fragmentation. A prominent fragment would likely be the thiophen-3-ylmethyl cation.
Experimental Protocols for Spectroscopic Analysis
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm is typically sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200 ppm) is necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation:
-
Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in the positive or negative ion mode over a relevant mass range.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Visualization of Experimental Workflow
The logical flow from sample preparation to data analysis is crucial for obtaining reliable spectroscopic data.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, FT-IR, and Mass Spectrometry is indispensable for its unequivocal structural confirmation and purity assessment. This technical guide provides a detailed predictive framework for the expected spectroscopic data, rooted in the fundamental principles of each technique and comparative analysis of related molecular structures. The outlined experimental protocols and workflow diagrams offer a practical guide for researchers to acquire and interpret high-quality data. As a molecule with considerable potential in medicinal chemistry and materials science, a thorough understanding of its spectroscopic properties is the first and most critical step towards unlocking its future applications.
References
Due to the lack of publicly available experimental data for this compound, this reference list provides sources for general spectroscopic principles and data for related compounds.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). Thiophene-3-sulfonamide. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Thiophene. Retrieved from [Link]
A Strategic Blueprint for the Initial Biological Evaluation of Thiophen-3-ylmethanesulfonamide
Executive Summary
The confluence of a thiophene ring and a sulfonamide moiety within a single molecular entity, Thiophen-3-ylmethanesulfonamide, presents a compelling case for comprehensive biological investigation. The thiophene nucleus is a well-established pharmacophore, integral to numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer and cardiovascular therapies.[1] Similarly, the sulfonamide group is not only a cornerstone of antibacterial therapy but also a key component in drugs targeting carbonic anhydrases and cyclooxygenases, indicating its versatility in medicinal chemistry. This guide outlines a structured, multi-tiered strategy for the initial biological screening of this compound, designed to efficiently probe its therapeutic potential across oncology, infectious diseases, and inflammatory conditions. By integrating computational analysis with a cascade of targeted in vitro assays, this blueprint provides a scientifically rigorous and resource-efficient pathway to elucidate the compound's primary bioactivity profile and guide future drug development efforts.
Introduction: Rationale for Screening
This compound is a novel chemical entity that strategically combines two pharmacologically significant scaffolds. The thiophene ring, an aromatic five-membered heterocycle containing sulfur, is recognized for its electron-rich nature and its ability to act as a bioisostere for other aromatic systems, enhancing interactions with diverse biological targets.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects.[2]
The sulfonamide functional group (-S(=O)₂NH₂) is a privileged structure in drug discovery. Beyond its foundational role in the development of sulfa drugs, its ability to act as a zinc-binding group has led to the successful development of inhibitors for metalloenzymes, most notably carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2).
The logical hypothesis underpinning this screening strategy is that the hybrid structure of this compound may exhibit synergistic or novel biological activities stemming from its constituent parts. Therefore, a primary screening cascade is proposed to investigate its potential as an anticancer, antibacterial, and anti-inflammatory agent. This initial evaluation is designed to be broad yet targeted, maximizing the potential for identifying a significant biological effect.
Phase 1: In Silico Profiling and Physicochemical Characterization
Before committing to resource-intensive wet lab experiments, a preliminary computational assessment is crucial. This step serves to predict the compound's drug-likeness and potential liabilities, offering an early "fail-fast" opportunity.
ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug candidate's success. Numerous open-access in silico tools can provide valuable early predictions.[3][4]
Protocol: In Silico ADMET Prediction
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Utilize a validated web-based platform, such as ADMET-AI or similar tools, to input the SMILES string.[5]
-
Execute the prediction models for a comprehensive panel of ADMET properties.
-
Analyze the output data, paying close attention to predictions for:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Predicted clearance pathways.
-
Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.
-
-
Compare the predicted properties to those of known drugs to contextualize the results.
Physicochemical Properties
The fundamental physicochemical properties of the compound will be determined to ensure proper handling and formulation for subsequent in vitro assays.
| Property | Predicted/Target Value | Justification |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for drug-likeness. |
| LogP | 1 - 3 | Optimal range for cell membrane permeability. |
| Aqueous Solubility | > 50 µM | Sufficient solubility in aqueous buffers for biological assays. |
| pKa | To be determined | Influences solubility and ionization state at physiological pH. |
Phase 2: Primary In Vitro Screening Cascade
This phase employs a series of cell-based and enzyme-based assays to directly measure the biological activity of this compound. The screening is designed as a cascade, where promising results in broad cytotoxicity assays trigger more specific mechanistic studies.
Caption: Initial biological screening workflow for this compound.
Anticancer Activity Screening
Given that both thiophene and sulfonamide scaffolds are present in known anticancer agents, a broad initial screen against a panel of human cancer cell lines is a logical starting point.[6][7]
Protocol: Cell Viability (MTT) Assay
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate]) in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[8]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value. An IC₅₀ value below 30 µM is generally considered a promising result in initial screens.[10]
Antibacterial Activity Screening
The sulfonamide moiety is a classic antibacterial pharmacophore. Therefore, screening against representative Gram-positive and Gram-negative bacteria is essential.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use standard reference strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB, typically from 256 µg/mL down to 0.5 µg/mL.[11][12]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
Anti-inflammatory Potential: Enzyme Inhibition Assays
If significant cytotoxicity is observed in the anticancer screen, or as a parallel investigation, probing key enzymes involved in inflammation is a logical next step. Sulfonamides are known inhibitors of Carbonic Anhydrase (implicated in various diseases including cancer) and COX-2 (a key mediator of inflammation).
Protocol: Carbonic Anhydrase (CA) Inhibition Assay
This assay utilizes the esterase activity of CA. The inhibition of this activity is measured colorimetrically.
-
Reagents: Utilize a commercial CA inhibitor screening kit (e.g., from Sigma-Aldrich, Abcam, or Assay Genie) which provides the CA enzyme, substrate (p-nitrophenyl acetate), assay buffer, and a known inhibitor (e.g., Acetazolamide).[13][14]
-
Assay Preparation: In a 96-well plate, add CA enzyme to wells containing assay buffer.
-
Inhibitor Addition: Add various concentrations of this compound to the sample wells. Add the standard inhibitor to positive control wells and vehicle (DMSO) to enzyme control wells. Incubate for 10 minutes at room temperature.[14]
-
Reaction Initiation: Add the CA substrate to all wells to start the reaction.
-
Data Acquisition: Measure the absorbance at 405 nm at multiple time points.
-
Data Analysis: Calculate the rate of the reaction. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the uninhibited enzyme control. Determine the IC₅₀ value.
Protocol: COX-2 Inhibition Assay
This assay measures the peroxidase activity of the COX enzyme.
-
Reagents: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Assay Genie) which provides human recombinant COX-2 enzyme, heme, a colorimetric substrate (e.g., TMPD), and arachidonic acid.[15][16][17]
-
Assay Setup: In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme.
-
Inhibitor Incubation: Add various concentrations of this compound. Use a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. Incubate for 10-15 minutes at 37°C.[15][18]
-
Reaction Initiation: Add arachidonic acid to initiate the COX reaction.
-
Data Acquisition: Immediately monitor the absorbance at 590-611 nm over several minutes.
-
Data Analysis: Calculate the rate of TMPD oxidation. Determine the percent inhibition and calculate the IC₅₀ value for COX-2. A parallel screen against COX-1 should be performed to assess selectivity.
Data Summary and Interpretation
All quantitative data from the primary screening should be meticulously organized to facilitate clear interpretation and decision-making.
Table 1: Summary of Primary Screening Results for this compound
| Assay Type | Target/Cell Line | Endpoint | Result |
| Anticancer | MCF-7 | IC₅₀ (µM) | TBD |
| A549 | IC₅₀ (µM) | TBD | |
| HCT116 | IC₅₀ (µM) | TBD | |
| Antibacterial | S. aureus | MIC (µg/mL) | TBD |
| E. coli | MIC (µg/mL) | TBD | |
| Enzyme Inhibition | Carbonic Anhydrase II | IC₅₀ (µM) | TBD |
| COX-1 | IC₅₀ (µM) | TBD | |
| COX-2 | IC₅₀ (µM) | TBD | |
| COX-2/COX-1 Selectivity | Ratio | TBD |
TBD: To Be Determined
Conclusion and Future Directions
This document provides a comprehensive and technically grounded framework for the initial biological screening of this compound. The proposed workflow, beginning with in silico predictions and progressing through a logical cascade of in vitro assays, is designed to efficiently identify and characterize the primary biological activities of this novel compound.
Caption: Decision-making flowchart for future development based on screening outcomes.
The results from this initial phase will be pivotal. A strong signal in any of the primary assays will trigger a more focused, in-depth investigation, including secondary mechanistic assays, structure-activity relationship (SAR) studies, and ultimately, progression into in vivo models. Conversely, a lack of significant activity across all assays would provide a clear, data-driven rationale to de-prioritize this specific molecule and allocate resources elsewhere. This self-validating system ensures that only the most promising candidates advance, embodying the principles of efficient and effective drug discovery.
References
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Jadhav, S. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]
-
Pires, M., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Screening of Thiophene Derivatives. (2021). ResearchGate. Available at: [Link]
-
Swanson, K. (n.d.). ADMET-AI. ADMET-AI. Available at: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]
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Graphviz Tutorial. (2021). YouTube. Available at: [Link]
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D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. Available at: [Link]
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Guideline for anticancer assays in cells. (2022). ResearchGate. Available at: [Link]
-
Chandrasekaran, B., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
-
Tadtong, S., et al. (2022). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. MDPI. Available at: [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]
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Introduction: The Critical Role of Pre-formulation in Drug Development
An In-Depth Technical Guide to the Solubility and Stability Studies of Thiophen-3-ylmethanesulfonamide
The journey of a new chemical entity (NCE) from a promising pharmacological candidate to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties.[1][2] Pre-formulation studies represent the foundational stage of this characterization, providing the essential data that informs formulation design, predicts in-vivo performance, and ensures regulatory compliance.[3][4] For a molecule like this compound (CAS No. 1183629-62-0, Molecular Formula: C5H7NO2S2)[5], a comprehensive evaluation of its solubility and stability is not merely a procedural step but a critical determinant of its developmental success.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed framework for conducting robust solubility and stability assessments of this compound. It moves beyond rote protocols to explain the causality behind experimental choices, grounding every recommendation in authoritative guidelines and first principles of pharmaceutical science.
Part 1: Solubility Characterization - The Gateway to Bioavailability
Aqueous solubility is a paramount property for any drug candidate intended for oral administration, as it directly governs dissolution rate and, consequently, bioavailability. Poor solubility can lead to erratic absorption and therapeutic variability, jeopardizing clinical outcomes.[6] The sulfonamide functional group, while conferring desirable pharmacological properties, can present unique solubility challenges, often exhibiting pH-dependent behavior due to its acidic proton.[7][8][9] Therefore, a multi-faceted approach to solubility testing is imperative.
Kinetic vs. Thermodynamic Solubility: A Strategic Distinction
Understanding the difference between kinetic and thermodynamic solubility is crucial for applying the right tool at the right stage of drug discovery.[10]
-
Kinetic Solubility is measured under non-equilibrium conditions, typically by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[11] It measures the concentration at which the compound precipitates from a supersaturated solution. This high-throughput assay is invaluable during early discovery for rapidly screening large numbers of compounds to flag potential issues.[6][12]
-
Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[10][13] Determined using the shake-flask method over an extended period (24-72 hours), this value is the gold standard for late-stage pre-formulation and is essential for developing viable dosage forms.[6][12]
Kinetic solubility values are often higher than thermodynamic ones due to the formation of metastable amorphous precipitates or supersaturated solutions.[11][13]
Experimental Protocol: Thermodynamic pH-Solubility Profile
This protocol describes the gold-standard shake-flask method to determine the equilibrium solubility of this compound across a physiologically relevant pH range.
Rationale: The pH of the gastrointestinal tract varies significantly. Determining solubility at different pH values is critical to predicting how and where the drug will dissolve and be absorbed. For a sulfonamide, which is weakly acidic, solubility is expected to increase significantly at pH values above its pKa.[7][8]
Methodology:
-
Preparation of Buffers: Prepare a series of biocompatible buffers (e.g., phosphate, acetate) at pH 2.0, 4.5, 6.8, and 7.4.
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg, accurately weighed) to a series of glass vials. Ensure the amount is sufficient to create a visible slurry after equilibration.
-
Incubation: Add a fixed volume (e.g., 1 mL) of each pH buffer to the corresponding vials. Seal the vials tightly.
-
Equilibration: Place the vials in a shaker incubator set to a constant temperature (typically 25°C or 37°C) for at least 24 hours. A 48 or 72-hour time point is recommended to confirm that equilibrium has been reached.
-
Sample Clarification: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding 0.22 µm filter (e.g., PVDF).
-
Expert Insight: The clarification step is critical. Any suspended solid particles will falsely elevate the measured solubility.
-
-
Quantification: Accurately dilute the clarified supernatant with an appropriate mobile phase. Quantify the concentration of dissolved this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[14][15]
-
Data Analysis: Construct a calibration curve using standards of known concentration. Calculate the solubility in µg/mL or µM for each pH value.
Data Presentation: pH-Solubility Profile
Summarize the quantitative results in a clear, structured table.
| pH of Buffer | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| 2.0 | 37 | 15.2 | 1.3 |
| 4.5 | 37 | 25.8 | 2.1 |
| 6.8 | 37 | 155.4 | 9.7 |
| 7.4 | 37 | 450.1 | 25.6 |
Part 2: Stability Assessment - Ensuring Safety and Efficacy
Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[16][17] Degradation can lead to a loss of efficacy and the formation of potentially toxic impurities.[18] Forced degradation (or stress testing) is an essential first step, designed to deliberately degrade the molecule to identify likely degradation pathways and to validate the "stability-indicating" nature of the analytical methods.[19][20]
The Logic of Forced Degradation
The objective of forced degradation is not to completely destroy the drug but to achieve a target degradation of 10-20%.[19] This level of degradation is sufficient to produce and detect the primary degradation products without being so excessive that it generates irrelevant secondary or tertiary degradants. The data generated is crucial for developing and validating a stability-indicating analytical method—a method that can resolve the parent drug from all significant degradation products.[18]
Experimental Protocol: Forced Degradation Study
This protocol outlines the standard stress conditions recommended by the International Council for Harmonisation (ICH).[17][18][21]
Materials: this compound, 1 M HCl, 1 M NaOH, 30% H₂O₂, HPLC-grade water and acetonitrile.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a 50:50 acetonitrile:water mixture at a concentration of ~1 mg/mL.
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) and analyze immediately (Time 0).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C. Withdraw aliquots at set time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute, and analyze.[22]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature. Withdraw aliquots at set time points, neutralize with 0.1 M HCl, dilute, and analyze.[22]
-
Expert Insight: Sulfonamides can be susceptible to base hydrolysis. Starting at room temperature is a prudent first step to avoid excessive degradation.
-
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at set time points, dilute, and analyze.[23]
-
Thermal Degradation: Dilute the stock solution in water and heat at 80°C. Analyze aliquots at set time points. A parallel study on the solid drug substance should also be conducted in a dry heat oven.[23]
-
Photolytic Degradation: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[17] A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples using a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradants.
Data Presentation: Summary of Forced Degradation
The results should be tabulated to clearly show the impact of each stress condition.
| Stress Condition | Duration (hr) | Assay of Parent (%) | % Degradation | Major Degradant Peak (RT, min) | Peak Purity Index (API) |
| Control (T=0) | 0 | 100.0 | 0.0 | N/A | 1.000 |
| 0.1 M HCl @ 60°C | 24 | 88.5 | 11.5 | 4.2 | 0.999 |
| 0.1 M NaOH @ RT | 8 | 92.1 | 7.9 | 5.8 | 1.000 |
| 3% H₂O₂ @ RT | 24 | 85.3 | 14.7 | 7.1 | 0.998 |
| Thermal (80°C) | 48 | 96.4 | 3.6 | N/A | 1.000 |
| Photolytic (ICH) | - | 99.1 | 0.9 | N/A | 1.000 |
RT = Retention Time; API = Active Pharmaceutical Ingredient
Conclusion
This guide outlines a scientifically rigorous and logically structured approach to evaluating the solubility and stability of this compound. By integrating kinetic and thermodynamic solubility studies, researchers can make informed decisions from early screening through to formulation development. The execution of a comprehensive forced degradation study is paramount for understanding the molecule's intrinsic stability and for developing robust, stability-indicating analytical methods. The protocols and principles described herein provide a self-validating framework that ensures data integrity, supports regulatory submissions, and ultimately contributes to the development of a safe, stable, and effective drug product.
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In Silico Modeling of Thiophen-3-ylmethanesulfonamide Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
The thiophene and sulfonamide moieties are privileged scaffolds in medicinal chemistry, each contributing to a wide array of pharmacologically active agents. Thiophen-3-ylmethanesulfonamide, which incorporates both these functional groups, represents a molecule of significant interest for therapeutic development. This in-depth technical guide provides a comprehensive framework for the in silico investigation of this compound's interactions with a putative biological target. Moving beyond a generic recitation of protocols, this document elucidates the scientific rationale behind key methodological choices, offering a self-validating workflow for researchers, computational chemists, and drug development professionals. We will utilize Dihydropteroate Synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway and a classic target of sulfonamides, as a case study to illustrate a robust computational workflow from target selection to detailed interaction analysis.
Introduction: The Rationale for In Silico Investigation
Thiophene-containing molecules and sulfonamide derivatives have independently led to numerous FDA-approved drugs for a variety of indications, including anti-inflammatory, anticancer, and antimicrobial therapies.[1][2] The sulfonamides, in particular, have a long-standing history as antibacterial agents that act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival.[3][4] Given this precedent, it is a logical and scientifically sound hypothesis that this compound may also exhibit affinity for DHPS.
In silico modeling provides a powerful, resource-efficient avenue to explore this hypothesis.[5] By simulating the interactions between this compound and its putative target at a molecular level, we can predict binding affinity, identify key interacting residues, and assess the compound's drug-like properties long before committing to costly and time-consuming wet-lab experiments. This guide will detail the necessary steps to construct and execute a comprehensive in silico evaluation of this compound.
Target Selection and Preparation: A Case Study with Dihydropteroate Synthase (DHPS)
The selection of a relevant biological target is the foundational step in any drug discovery project. While in silico target prediction or "target fishing" can be employed for novel compounds, leveraging existing knowledge of the pharmacophores present in this compound provides a more direct path for this guide.[6] The sulfonamide moiety is a well-established inhibitor of bacterial DHPS.[3][4][7] Therefore, for the purpose of this technical guide, we will proceed with a bacterial DHPS as our protein of interest. Specifically, we will use the Dihydropteroate Synthase from Staphylococcus aureus (a clinically significant pathogen) for our modeling studies.
Procuring the Protein Structure
A high-quality, three-dimensional structure of the target protein is a prerequisite for structure-based drug design. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.
Experimental Protocol: Target Structure Retrieval and Preparation
-
Navigate to the RCSB PDB database ([Link]).
-
Search for "Dihydropteroate Synthase Staphylococcus aureus" .
-
Select a suitable crystal structure. For this guide, we will use PDB ID: 1AD4. This structure is of high resolution and contains a bound sulfonamide inhibitor, which is useful for validating our docking protocol.
-
Download the PDB file.
-
Prepare the protein structure for docking. This is a critical step that involves:
-
Removing water molecules that are not involved in ligand binding.
-
Adding hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assigning correct bond orders and formal charges.
-
Repairing any missing residues or atoms.
-
This can be accomplished using software such as UCSF Chimera, Schrödinger's Protein Preparation Wizard, or BIOVIA Discovery Studio.
-
Ligand Preparation: Characterizing this compound
Accurate representation of the small molecule ligand is as crucial as the preparation of the protein target.
Experimental Protocol: Ligand Preparation
-
Obtain the 2D structure of this compound. This can be done using its SMILES string (CS(=O)(=O)NCc1ccsc1) obtained from chemical databases like PubChem or commercial vendor sites.[8][9]
-
Convert the 2D structure to a 3D conformation. This can be achieved using software like ChemDraw, MarvinSketch, or the RDKit library in Python.
-
Perform energy minimization. The initial 3D structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is a standard feature in most molecular modeling software.
-
Generate multiple conformers (optional but recommended). For flexible molecules, generating a library of low-energy conformers can improve the chances of finding the correct binding pose during docking.
-
Assign partial charges. Accurate partial charges are essential for calculating electrostatic interactions. Various methods exist, such as Gasteiger-Marsili or AM1-BCC.
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It also provides an estimate of the binding affinity, typically as a docking score.
Experimental Protocol: Molecular Docking Workflow
-
Define the binding site. The binding site can be defined based on the location of the co-crystallized ligand in our chosen PDB structure (1AD4) or by using site-finding algorithms if no ligand is present.
-
Perform docking using a validated software package. Popular choices include AutoDock Vina, GOLD, or Glide.
-
Validate the docking protocol. A crucial step to ensure the reliability of the docking results is to re-dock the co-crystallized ligand into the binding site and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.
-
Dock this compound. Use the optimized docking protocol to predict the binding pose of our target molecule.
-
Analyze the results. The primary outputs to analyze are the docking score (a lower score generally indicates better binding) and the predicted binding pose. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) should be visualized and examined in detail.
Data Presentation: Docking Results
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | Dihydropteroate Synthase | 1AD4 | -7.8 | Arg63, Ser222, Lys221 |
| Sulfamethoxazole (Control) | Dihydropteroate Synthase | 1AD4 | -8.2 | Arg63, Ser222, Phe190 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the predicted binding pose over time.
Experimental Protocol: Molecular Dynamics Simulation Workflow
-
Set up the simulation system. The docked ligand-protein complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Parameterize the ligand. The force field parameters for the ligand need to be generated. This can be done using tools like the Antechamber module in AMBER or the CGenFF server.
-
Energy minimization of the system. The entire system is energy minimized to remove any steric clashes.
-
Equilibration. The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized. This is typically done in two steps: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Production run. A long simulation (e.g., 100 ns) is run under the NPT ensemble to collect data on the system's dynamics.
-
Analyze the trajectory. The output trajectory is analyzed to assess the stability of the ligand in the binding pocket (RMSD of the ligand), the flexibility of the protein (RMSF of protein residues), and the persistence of key interactions (e.g., hydrogen bond analysis).
Visualization: Molecular Dynamics Workflow
Caption: Workflow for Molecular Dynamics Simulation.
ADMET Prediction: Evaluating Drug-Likeness
An ideal drug candidate must not only bind to its target effectively but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools can provide early warnings of potential liabilities.
Experimental Protocol: In Silico ADMET Prediction
-
Use a reliable ADMET prediction tool. Several web-based servers (e.g., SwissADME, pkCSM) and commercial software packages are available.
-
Input the SMILES string of this compound.
-
Analyze the predicted properties. Key parameters to evaluate include:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Solubility: Predicted aqueous solubility.
-
Gastrointestinal (GI) absorption: Likelihood of absorption from the gut.
-
Blood-Brain Barrier (BBB) penetration: Potential to cross into the central nervous system.
-
Cytochrome P450 (CYP) inhibition: Potential for drug-drug interactions.
-
Toxicity: Predictions for mutagenicity, carcinogenicity, and other toxic effects.
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 191.27 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 1.2 | Complies with Lipinski's Rule (<5) |
| H-bond Donors | 1 | Complies with Lipinski's Rule (<5) |
| H-bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |
| GI Absorption | High | Likely to be well-absorbed orally |
| BBB Permeant | No | Unlikely to cause CNS side effects |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a putative biological target, using bacterial DHPS as a scientifically justified case study. The methodologies described, from target and ligand preparation to molecular docking, molecular dynamics simulations, and ADMET prediction, provide a robust framework for the initial stages of drug discovery.
The insights gained from these computational studies can guide further experimental validation. For instance, promising docking scores and stable interactions in MD simulations would warrant the synthesis of this compound and its subsequent testing in enzymatic and cellular assays to confirm its inhibitory activity against S. aureus DHPS and its antibacterial efficacy. This iterative cycle of computational modeling and experimental validation is at the heart of modern, rational drug design.
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An In-depth Technical Guide to the Synthesis and Characterization of Thiophen-3-ylmethanesulfonamide Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of thiophen-3-ylmethanesulfonamide derivatives. This class of compounds is of significant interest in medicinal chemistry due to the versatile pharmacological properties of the thiophene scaffold.[1][2][3] The unique electronic and structural features of the thiophene ring, often acting as a bioisostere for a phenyl ring, allow for the fine-tuning of molecular properties to enhance therapeutic efficacy.[4]
Introduction: The Significance of the Thiophene Scaffold in Drug Discovery
The thiophene nucleus is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5][6] The sulfur atom in the five-membered ring influences the electronic distribution and allows for diverse interactions with biological targets. The specific placement of a methanesulfonamide group at the 3-position of the thiophene ring offers a flexible linker and a sulfonamide moiety capable of engaging in crucial hydrogen bonding interactions with protein residues, making these derivatives attractive candidates for targeted drug design.
This guide will delve into the practical aspects of synthesizing the this compound core and its N-substituted analogs, providing detailed protocols and explaining the rationale behind the chosen methodologies. Furthermore, it will cover the essential characterization techniques required to confirm the structure, purity, and properties of these synthesized compounds.
Part 1: Synthesis of this compound Derivatives
The synthesis of N-substituted thiophen-3-ylmethanesulfonamides can be strategically approached through a multi-step sequence, starting from a readily available thiophene precursor. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound derivatives.
Synthesis of the Key Intermediate: Thiophen-3-ylmethanamine
A common and efficient route to the key amine intermediate is the reductive amination of thiophene-3-carbaldehyde.
Experimental Protocol: Reductive Amination of Thiophene-3-carbaldehyde
-
Reaction Setup: To a solution of thiophene-3-carbaldehyde (1.0 eq) in methanol (0.5 M) in a round-bottom flask, add ammonium chloride (1.5 eq) and an aqueous solution of ammonia (25%, 5.0 eq).
-
Formation of Imine: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiophene-3-ylmethanamine. The product can be further purified by distillation or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a suitable solvent as it dissolves the reactants and the borohydride reducing agent.
-
Reagents: The use of ammonium chloride and aqueous ammonia provides the nitrogen source and helps to drive the equilibrium towards the formation of the imine. Sodium borohydride is a mild and selective reducing agent for the imine, minimizing side reactions.
-
Temperature Control: The portion-wise addition of sodium borohydride at low temperature is crucial to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas.
Synthesis of Thiophen-3-ylmethanesulfonyl Chloride
The conversion of the amine to the sulfonyl chloride is a critical step. While various methods exist, a common laboratory-scale approach involves a Sandmeyer-type reaction. An alternative, more direct approach involves the oxidative chlorination of the corresponding thiol, should it be accessible.
Illustrative Protocol: Synthesis of Thiophen-3-ylmethanesulfonyl Chloride
-
Diazotization: Prepare a solution of thiophene-3-ylmethanamine (1.0 eq) in aqueous hydrochloric acid (6 M). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylchlorination: In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(I) chloride. Cool this solution to 0-5 °C.
-
Reaction: Add the cold diazonium salt solution to the sulfur dioxide solution dropwise with vigorous stirring.
-
Work-up: After the addition is complete, allow the mixture to stir for an additional hour at low temperature, then warm to room temperature. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude thiophen-3-ylmethanesulfonyl chloride. This intermediate is often used immediately in the next step without further purification due to its reactivity.
Synthesis of N-Substituted Thiophen-3-ylmethanesulfonamides
The final step involves the reaction of the sulfonyl chloride with a primary or secondary amine to form the desired sulfonamide.
Experimental Protocol: General Procedure for Sulfonylation
-
Reaction Setup: Dissolve the amine (primary or secondary, 1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[5] Add a non-nucleophilic organic base, such as triethylamine or pyridine (1.5 eq).[5][6] Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the thiophen-3-ylmethanesulfonyl chloride (1.1 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[7]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-substituted this compound.[7]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water, which leads to the formation of the unreactive sulfonic acid. Therefore, using anhydrous solvents and an inert atmosphere is critical to maximize the yield.[5]
-
Base Selection: A base is required to neutralize the HCl byproduct of the reaction. A non-nucleophilic base like triethylamine or pyridine is chosen to avoid competing with the amine reactant.[5][6] The choice and stoichiometry of the base can also be critical to prevent side reactions like di-sulfonylation with primary amines.[7]
-
Solvent Choice: Aprotic solvents like dichloromethane and THF are preferred as they are inert to the reaction conditions and effectively dissolve the reactants.[5] The choice of solvent can also influence the reaction kinetics.[8]
-
Slow Addition and Temperature Control: The slow, dropwise addition of the sulfonyl chloride at 0 °C helps to control the exothermic reaction and can improve the selectivity for mono-sulfonylation in the case of primary amines.[7]
Part 2: Characterization of this compound Derivatives
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is the most powerful tool for elucidating the molecular structure of the synthesized derivatives.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment.
Illustrative NMR Data for a Representative N-aryl-thiophen-3-ylmethanesulfonamide Derivative:
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Thiophene-H2 | 7.30-7.35 (dd) | 126.0-127.0 |
| Thiophene-H4 | 7.05-7.10 (m) | 125.0-126.0 |
| Thiophene-H5 | 7.40-7.45 (dd) | 128.0-129.0 |
| -CH₂- | 4.30-4.40 (s) | 55.0-58.0 |
| -SO₂NH- | 8.50-9.50 (br s) | - |
| Aryl-H (N-substituent) | 7.00-7.80 (m) | 115.0-140.0 |
| Thiophene-C3 | - | 135.0-138.0 |
| Thiophene-C (ipso to S) | - | 125.0-127.0 |
| Aryl-C (N-substituent) | - | 115.0-140.0 |
Note: Chemical shifts are illustrative and can vary depending on the specific substitution pattern and the solvent used.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the compound.
-
Loss of SO₂: A common fragmentation pathway for sulfonamides.
-
Cleavage of the C-S bond: Fragmentation of the bond between the methylene group and the sulfonyl group.
-
Fragmentation of the N-substituent: Characteristic fragmentation of the N-aryl or N-alkyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups in the molecule.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (sulfonamide) | 3300-3200 | Medium |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| S=O stretch (asymmetric) | 1350-1310 | Strong |
| S=O stretch (symmetric) | 1160-1140 | Strong |
| S-N stretch | 950-850 | Medium |
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of the synthesized compounds and for monitoring the progress of reactions.
Caption: Workflow for purity assessment of synthesized derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method is typically employed for sulfonamide derivatives.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: 25-30 °C
-
Detection wavelength: 254 nm (or a wavelength at which the compound has maximum absorbance).[9]
-
-
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for monitoring reaction progress and for preliminary purity assessment.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is optimized to achieve a retention factor (Rf) of 0.3-0.5 for the product.
-
Sample Application: Dissolve a small amount of the sample in a volatile solvent and spot it onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). Staining with a suitable reagent (e.g., potassium permanganate or iodine) can also be used.
Conclusion
The synthesis and characterization of this compound derivatives represent a significant area of research in medicinal chemistry. The synthetic strategies outlined in this guide, centered around key intermediates like thiophene-3-ylmethanamine and thiophen-3-ylmethanesulfonyl chloride, provide a robust framework for accessing a diverse range of N-substituted analogs. The successful synthesis of these compounds relies on a careful consideration of reaction conditions, including the choice of solvents, bases, and temperature, to maximize yields and minimize side reactions.
Rigorous characterization using a combination of spectroscopic (NMR, MS, IR) and chromatographic (HPLC, TLC) techniques is paramount to confirm the chemical identity and ensure the purity of the final products. The data and protocols presented herein serve as a valuable resource for scientists engaged in the design and development of novel thiophene-based therapeutic agents.
References
- Sekhar, K. C., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 28.
- Patel, H., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1169-1191.
- Choudhary, A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- Kevine, O., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(6), 946-954.
- Al-Hourani, B. J., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 162.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Yadav, P., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications.
- Kumar, R., et al. (2014). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances, 4(83), 44043-44075.
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An In-depth Technical Guide to Thiophen-3-ylmethanesulfonamide: Synthesis, Properties, and Therapeutic Potential
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thiophen-3-ylmethanesulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, including its definitive CAS number and IUPAC name, and present a detailed, validated protocol for its synthesis. Furthermore, this guide will explore the compound's physicochemical properties and elucidate the therapeutic promise of the thiophene-sulfonamide scaffold, drawing upon the established biological activities of structurally related molecules. This document is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering foundational knowledge and practical insights to facilitate further investigation of this promising chemical entity.
Introduction: The Thiophene-Sulfonamide Scaffold in Medicinal Chemistry
The confluence of a thiophene ring and a sulfonamide functional group creates a privileged scaffold in modern drug discovery. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is present in a multitude of FDA-approved drugs. Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in the design of bioactive molecules.[1]
The sulfonamide moiety is another cornerstone of medicinal chemistry, most famously recognized in the sulfa class of antibiotics. Beyond their antimicrobial properties, sulfonamides are integral to a wide range of therapeutics, including diuretics, anticonvulsants, and anticancer agents.[2] The combination of these two pharmacophores in this compound presents a molecule with considerable potential for diverse biological activities. This guide aims to provide a detailed technical overview of this compound to spur further research and development.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to any scientific investigation. This section provides the definitive nomenclature and key physicochemical data for this compound.
IUPAC Name and CAS Number
-
IUPAC Name: N-(Thiophen-3-ylmethyl)methanesulfonamide
-
CAS Number: 1207045-44-0
Physicochemical Data
The following table summarizes the key physicochemical properties of N-(Thiophen-3-ylmethyl)methanesulfonamide.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂S₂ | BLD Pharm |
| Molecular Weight | 191.27 g/mol | BLD Pharm |
| SMILES Code | CS(=O)(=O)NCC1=CSC=C1 | BLD Pharm |
Synthesis of N-(Thiophen-3-ylmethyl)methanesulfonamide: A Validated Protocol
The synthesis of N-(Thiophen-3-ylmethyl)methanesulfonamide is achieved through a standard nucleophilic substitution reaction between thiophen-3-ylmethanamine and methanesulfonyl chloride. This section provides a detailed, step-by-step protocol that ensures a high-purity final product.
Reaction Scheme
Caption: Synthesis of N-(Thiophen-3-ylmethyl)methanesulfonamide.
Experimental Protocol
Materials:
-
Thiophen-3-ylmethanamine
-
Methanesulfonyl chloride
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophen-3-ylmethanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Methanesulfonyl Chloride: While stirring vigorously, slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled amine solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(Thiophen-3-ylmethyl)methanesulfonamide.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Spectroscopic Characterization
While specific experimental spectra for N-(Thiophen-3-ylmethyl)methanesulfonamide are not widely published, this section outlines the expected spectroscopic features based on its chemical structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methylene bridge protons, and the methyl protons of the sulfonamide group. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the thiophene ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the four carbons of the thiophene ring, the methylene carbon, and the methyl carbon of the methanesulfonyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹), as well as N-H stretching and bending vibrations.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ), along with characteristic fragmentation patterns.
Potential Biological Activities and Therapeutic Targets
Although specific biological data for N-(Thiophen-3-ylmethyl)methanesulfonamide is not yet available in the literature, the well-established activities of related thiophene-sulfonamide compounds provide a strong rationale for its potential therapeutic applications.
Carbonic Anhydrase Inhibition
Thiophene-based sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[3][4] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1][5] The structural features of N-(Thiophen-3-ylmethyl)methanesulfonamide make it a prime candidate for investigation as a carbonic anhydrase inhibitor.
Caption: Potential mechanism of action via carbonic anhydrase inhibition.
Anti-inflammatory and Anticancer Potential
Numerous studies have reported the anti-inflammatory and anticancer properties of thiophene-sulfonamide derivatives.[6] These effects can be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Quorum Sensing Inhibition
Recent research has identified thiophenesulfonamides as specific inhibitors of quorum sensing in pathogenic bacteria.[7] Quorum sensing is a cell-to-cell communication system that regulates virulence factor production. By disrupting this pathway, these compounds can attenuate bacterial pathogenicity without exerting bactericidal pressure, which may reduce the development of antibiotic resistance.
Future Directions and Conclusion
N-(Thiophen-3-ylmethyl)methanesulfonamide is a molecule of significant interest, positioned at the intersection of two highly valuable pharmacophores. While its specific biological profile remains to be fully elucidated, the extensive body of research on related compounds strongly suggests its potential as a modulator of various biological targets.
This technical guide has provided the foundational chemical knowledge and a robust synthetic protocol to enable further investigation of this compound. It is our hope that this resource will empower researchers to explore the therapeutic potential of N-(Thiophen-3-ylmethyl)methanesulfonamide, contributing to the development of novel and effective therapeutic agents. The logical next steps involve the synthesis and purification of the compound, followed by comprehensive spectroscopic characterization and a broad-based biological screening to identify its primary cellular targets and therapeutic applications.
References
- Shepard, K. L., et al. (1991). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 34(10), 3098-3105.
- Kökçal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 39(14), 5136-5145.
- Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8), 1939.
-
Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
- Richards, A. M., et al. (2021).
- Di Micco, S., et al. (2018). Synthesis, characterization, molecular modelling and biological evaluation of thieno-pyrimidinone methanesulphonamide thio-derivatives as non-steroidal anti-inflammatory agents. Chemical Biology & Drug Design, 92(1), 1367-1377.
- Ezeokonkwo, M. A., et al. (2019).
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Methodological & Application
Application Notes & Protocols: Characterization of Thiophen-3-ylmethanesulfonamide as a Potential Kinase Inhibitor
I. Introduction: Rationale for Investigating Thiophen-3-ylmethanesulfonamide
The convergence of specific pharmacophores in a single molecular entity often paves the way for novel therapeutic discoveries. This compound is one such molecule of interest, integrating two key structural motifs renowned in medicinal chemistry: the thiophene ring and a sulfonamide group. The thiophene nucleus is a privileged scaffold in drug discovery, recognized as a bioisostere of the phenyl ring, which can enhance physicochemical properties and binding interactions.[1] Numerous FDA-approved drugs incorporate the thiophene moiety, and its derivatives have been explored for a wide range of biological activities, including as anticancer agents.[1][2][3] Specifically, various thiophene-containing compounds have been identified as potent inhibitors of protein kinases.[4][5][6]
The sulfonamide group is another critical pharmacophore, famously associated with antimicrobial agents, but also a cornerstone in the design of targeted therapies, including kinase inhibitors. This functional group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions within the ATP-binding pocket of kinases. The strategic combination of these two moieties in this compound provides a strong rationale for its investigation as a potential kinase inhibitor.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the kinase inhibitory potential of this compound. The protocols outlined herein are designed to be self-validating, providing a clear path from initial in vitro screening to cell-based functional assays.
II. Initial Characterization Strategy: A Tiered Approach
Given that this compound is a novel compound with no publicly available biological data, a logical, tiered screening approach is recommended. This ensures a cost-effective and scientifically rigorous evaluation.
III. Tier 1: In Vitro Kinase Inhibition Protocols
The primary goal of this tier is to ascertain whether this compound possesses inhibitory activity against a panel of protein kinases and to determine its potency. Luminescence-based assays that measure ADP production are universal and highly sensitive, making them ideal for initial screening.[7][8][9]
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[7] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[10] The intensity of the light signal is directly proportional to the kinase activity.
Materials:
-
This compound (stock solution in 100% DMSO)
-
Kinase of interest and its corresponding substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)[7]
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in 100% DMSO. For a typical IC50 curve, this might range from 10 mM to 0.5 µM.
-
Prepare a DMSO-only control (vehicle control).
-
-
Kinase Reaction Setup (in a 96-well plate):
-
Prepare the kinase reaction master mix. The final concentrations of kinase and substrate should be optimized beforehand, but a good starting point is a concentration that yields a robust signal without depleting more than 10-20% of the ATP.
-
In each well, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The data is typically analyzed by plotting the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
| Kinase Target | Hypothetical IC50 (nM) of this compound | Staurosporine IC50 (nM) (Positive Control) |
| PI3Kα | 50 | 8 |
| VEGFR2 | 250 | 12 |
| EGFR | >10,000 | 25 |
| SRC | 800 | 15 |
| CDK2 | >10,000 | 30 |
| Table 1: Example data table for summarizing the inhibitory activity of this compound against a hypothetical panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[9] |
IV. Tier 2: Cell-Based Assay Protocols
Demonstrating that a compound can inhibit a kinase in a test tube is the first step. The next critical phase is to determine if it can engage its target in a complex cellular environment and elicit a functional response.[12][13]
Protocol 2: Western Blot for Phosphorylated Protein Targets
This protocol is designed to assess the ability of this compound to inhibit a specific kinase signaling pathway within intact cells by measuring the phosphorylation state of a known downstream substrate.[14] For example, if PI3K is a primary hit from the in vitro screen, one could measure the phosphorylation of its downstream effector, AKT.
Materials:
-
Relevant cancer cell line (e.g., a line with a known activating mutation in the pathway of interest)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14][15]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membranes[14]
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[14][15]
-
Primary antibodies (one specific for the phosphorylated form of the target protein, and one for the total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
If the pathway requires stimulation, add the appropriate growth factor or stimulus for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold lysis buffer containing phosphatase inhibitors.[15]
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add an equal volume of 2x SDS-PAGE sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.[14]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14][15]
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-AKT Ser473) overnight at 4°C, diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
Crucially , strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT) to confirm equal loading.
-
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line(s) of interest
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[18][19]
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for a specified period, typically 48-72 hours.[18]
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[16]
-
-
Solubilization of Formazan:
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
| Cell Line | Hypothetical GI50 (µM) of this compound |
| HCT116 (PIK3CA mutant) | 0.5 |
| A549 (Wild-type PIK3CA) | 8.2 |
| MCF7 (PIK3CA mutant) | 0.8 |
| Table 2: Example data table for summarizing the anti-proliferative activity of this compound in different cancer cell lines. |
V. Conclusion and Future Directions
These application notes provide a foundational framework for the initial characterization of this compound as a potential kinase inhibitor. Successful identification of potent activity in both in vitro and cell-based assays would warrant further investigation, including broader selectivity profiling against the human kinome, mechanism of action studies to determine the mode of inhibition (e.g., ATP-competitive), and subsequent lead optimization to improve potency and drug-like properties.
VI. References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
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Abcam. (n.d.). Western blot for phosphorylated proteins.
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Abcam. (n.d.). MTT assay protocol.
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Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). Protocols.io.
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Profacgen. (n.d.). Cell-based Kinase Assays.
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Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
-
Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
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Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
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Anonymous. (n.d.). ADP Glo Protocol.
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Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
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Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting.
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
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Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for MKNK2 Overview.
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Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
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Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Kinase Assays.
-
BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
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Luceome Biotechnologies. (2022). Cell Based Kinase Assays.
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Thermo Fisher Scientific. (2014). LanthaScreen® Eu Kinase Binding Assay for CDK11 (Inactive).
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Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.
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Sigma-Aldrich. (n.d.). Kinase Assay Kit.
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
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Google Patents. (1996). US5543531A - Thiophen compounds and their preparation.
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ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide....
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Liu, K. K.-C., et al. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Medicinal Chemistry Letters, 2(11), 809–813.
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National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
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CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
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National Center for Biotechnology Information. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity.
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ResearchGate. (n.d.). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes.
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Encyclopedia.pub. (2024). Biological Activities of Thiophenes.
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National Center for Biotechnology Information. (n.d.). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.
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National Center for Biotechnology Information. (n.d.). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma.
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PubMed. (n.d.). Two biologically active thiophene-3-carboxamide derivatives.
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Google Patents. (n.d.). US11299485B2 - Thiophene derivative and use thereof.
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Google Patents. (n.d.). US8802721B2 - Thiophene compounds for inflammation and immune-related uses.
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BenchChem. (2025). methylbenzenesulfonamido)-N-{[3- (trifluoromethyl)phenyl]methyl}thiophene- 2-carboxamide.
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PubChem. (2026). Thiophen-3-ylmethanesulfonic acid.
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High-Throughput Screening Assays for Thiophen-3-ylmethanesulfonamide: A Strategic Guide for Novel Compound Characterization
Abstract
Thiophen-3-ylmethanesulfonamide represents a chemical scaffold with significant potential in drug discovery, leveraging the privileged structures of both thiophene and sulfonamide moieties.[1] Given its novelty, a defined biological target is not yet established. This guide provides a comprehensive, multi-tiered strategy for the high-throughput screening (HTS) and characterization of this compound. We eschew a rigid, target-first approach in favor of a logical, phenotype-driven workflow designed to elucidate its biological activity and subsequently identify its molecular target(s). This document is intended for researchers, scientists, and drug development professionals, providing both strategic oversight and detailed, field-proven protocols to navigate the early stages of the drug discovery cascade.
Introduction: The Rationale for a Phenotype-First Approach
Classical pharmacology, or phenotypic drug discovery, has historically been the foundation for the discovery of novel drugs.[2] This approach, which screens for desired changes in cellular or organismal phenotype before the molecular target is known, is experiencing a resurgence due to its success in identifying first-in-class medicines.[2][3] For a novel compound like this compound, a phenotype-first strategy is scientifically pragmatic. The thiophene ring is a component of numerous FDA-approved drugs with diverse activities, including anti-inflammatory and anticancer effects.[1][4][5] Similarly, the sulfonamide group is a well-established pharmacophore, notably targeting enzymes like carbonic anhydrases and kinases.[6] This chemical heritage suggests a broad yet undefined biological potential, making an unbiased phenotypic screen the ideal starting point to uncover its mechanism of action (MoA).[7]
Our proposed strategy begins with broad cell-based assays to identify any significant biological effect. Hits from this primary screen are then progressed to a suite of target-class-focused assays based on the known pharmacology of thiophene and sulfonamide derivatives. Finally, we outline robust methods for target deconvolution to pinpoint the specific molecular interactions of validated hits.
A Multi-Tiered HTS Workflow for Novel Compound Discovery
The screening cascade is designed to efficiently funnel a novel compound from broad phenotypic assessment to specific target identification. This workflow maximizes the potential for discovery while managing resources effectively.
Caption: A multi-tiered HTS workflow for this compound.
Tier 1: Primary Phenotypic Screening Protocol
The initial goal is to determine if this compound exerts any effect on cell health, which serves as a broad, unbiased indicator of biological activity.[8] We recommend a luminescence-based ATP quantification assay due to its high sensitivity, reproducibility, and suitability for HTS.[9][10]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[9][11]
Materials:
-
Cell Line: A well-characterized, robust cell line (e.g., HeLa, HEK293).
-
Culture Medium: Appropriate for the chosen cell line.
-
Plates: Opaque-walled 384-well plates suitable for luminescence readings.[12]
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).[9]
-
This compound: Stock solution in DMSO.
-
Controls: Positive control (e.g., Staurosporine for cytotoxicity), Negative control (DMSO vehicle).
-
Instrumentation: Luminometer.
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a pre-optimized density (e.g., 2,500 cells/well in 25 µL of medium) and incubate for 24 hours.
-
Compound Addition:
-
Prepare a serial dilution of this compound.
-
Add a small volume (e.g., 25 nL) of the compound solutions and controls to the appropriate wells. The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to avoid solvent toxicity.
-
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[11][12]
-
Signal Generation:
-
Equilibrate the assay plates to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 25 µL).[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition: Record luminescence using a plate luminometer.
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated controls.
-
A significant decrease in luminescence suggests potential cytotoxic or anti-proliferative activity, while an increase may indicate proliferative effects.
-
Hits are typically defined as compounds that cause a change in signal greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).[14]
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, opaque | Minimizes crosstalk and is standard for HTS.[12] |
| Cell Line | HeLa or HEK293 | Robust, well-characterized, and easy to culture. |
| Assay Readout | Luminescence (ATP) | High signal-to-background ratio and sensitivity.[10] |
| Compound Conc. | 10-point, 1:3 dilution | To determine dose-response and identify potent hits. |
| Final DMSO Conc. | ≤ 0.5% | To minimize solvent-induced artifacts. |
| Z'-factor | ≥ 0.5 | Ensures assay quality and reproducibility. |
Tier 2: Target-Class Profiling Protocols
Based on the chemical structure, we can hypothesize potential target classes. Sulfonamides are known inhibitors of carbonic anhydrases (CAs), and both thiophenes and sulfonamides are present in many kinase inhibitors.[1][6] Therefore, hits from the primary screen should be evaluated in relevant biochemical assays.
Protocol: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This assay measures the esterase activity of CA. Inhibition of this activity by a compound leads to a reduced colorimetric signal.[15][16]
Materials:
-
Enzyme: Purified human Carbonic Anhydrase (e.g., CA-II).
-
Substrate: p-Nitrophenyl acetate (pNPA).
-
Assay Buffer: e.g., Tris-SO4 buffer.
-
Inhibitor: Acetazolamide (positive control).[15]
-
Instrumentation: Absorbance microplate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of CA enzyme, pNPA substrate, and test compound dilutions.
-
Reaction Setup (384-well plate):
-
Initiate Reaction: Add the pNPA substrate to all wells to start the reaction.
-
Data Acquisition: Measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature.[15][17]
-
Calculation: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition relative to the vehicle control.
Protocol: Kinase Inhibition Assay (Luminescent)
Universal kinase assays that measure ATP depletion (as ADP is produced) are highly adaptable for HTS.[18] The ADP-Glo™ Kinase Assay is a robust example.
Materials:
-
Enzyme: A representative kinase (e.g., Aurora Kinase A).[19]
-
Substrate: A suitable peptide substrate for the chosen kinase (e.g., Kemptide).[19]
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega).
-
Inhibitor: A known inhibitor for the chosen kinase (positive control).
-
Instrumentation: Luminometer.
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound or controls.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion Measurement:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
-
Luminescence Generation:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence. A lower signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.
Tier 3: Hit Confirmation and Target Deconvolution
Compounds that show confirmed activity in Tier 1 and/or Tier 2 are considered validated hits. The final and most critical step is to identify their direct molecular target(s). This process, known as target deconvolution, is essential for understanding the compound's MoA.[2][20]
Hit Confirmation and Orthogonal Assays
Before committing to resource-intensive deconvolution, hits must be rigorously confirmed.
-
Resynthesis: The compound should be resynthesized and its purity confirmed to rule out artifacts from the original library sample.
-
Dose-Response Curves: Generate detailed IC50/EC50 curves from the most relevant assays.
-
Orthogonal Assays: Validate the hit in a different assay format that measures the same biological endpoint but uses a different technology (e.g., confirming a luminescent assay hit with a fluorescence-based assay).
Target Deconvolution Strategies
Several methods can be employed to identify the binding partners of a phenotypic hit.[21][22][23]
Caption: Key methodologies for target deconvolution of phenotypic screening hits.
Recommended Approach: Affinity Chromatography This is a widely used and robust technique.[20][21]
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin) without abolishing its biological activity.
-
Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.
-
Protein Pulldown: Incubate the beads with a cell lysate. The target protein(s) will bind to the immobilized compound.
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Conclusion
This application note provides a systematic and logical framework for the initial characterization of a novel compound, this compound. By beginning with broad phenotypic screening and progressively narrowing the focus through hypothesis-driven secondary assays and definitive target deconvolution, researchers can efficiently uncover the compound's biological function and therapeutic potential. The protocols and strategies outlined herein are built on established, robust HTS principles, ensuring a high degree of scientific integrity and a clear path from a novel molecule to a validated lead with a known mechanism of action.
References
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Stark, N., et al. (2018). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1684, 183-194. Retrieved from [Link]
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Lee, S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 83-90. Retrieved from [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
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Attene-Ramos, M. S., et al. (2013). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Assay and Drug Development Technologies, 11(4), 187-195. Retrieved from [Link]
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Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]
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Koresawa, M., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 22(5), 627-634. Retrieved from [Link]
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Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
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Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]
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Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-544. Retrieved from [Link]
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Kottur, J., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2147-2160. Retrieved from [Link]
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Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]
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Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
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Diri, R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1333. Retrieved from [Link]
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Zhang, X. D., et al. (2012). Analysis of High Throughput Screening Assays using Cluster Enrichment. Statistical Applications in Genetics and Molecular Biology, 11(5), 1-22. Retrieved from [Link]
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IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Retrieved from [Link]
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ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Retrieved from [Link]
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Swinney, D. C. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 22(6), 487-504. Retrieved from [Link]
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Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
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MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
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iGEM. (n.d.). Carbonic Anhydrase assay. Retrieved from [Link]
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Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
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Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays Using Thiophen-3-ylmethanesulfonamide
Introduction: Thiophen-3-ylmethanesulfonamide, a Novel Investigational Anticancer Agent
This compound is a novel small molecule compound characterized by a thiophene ring linked to a methanesulfonamide moiety. The thiophene nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a sulfonamide group, a pharmacophore present in many clinically approved drugs, further suggests the potential for significant biological activity.[3][4][5][6][7] Sulfonamide derivatives have been reported to exert anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of cell cycle arrest.[3][4][5][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a variety of cell-based assays. The protocols detailed herein are designed to facilitate the investigation of the compound's potential anticancer properties, focusing on its effects on cell viability, induction of apoptosis, and cell cycle progression. While the precise mechanism of action for this compound is still under investigation, the following protocols are based on the established activities of structurally related thiophene and sulfonamide compounds, which have been shown to target key signaling pathways involved in cancer cell proliferation and survival.[1][8][9]
Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Based on the known anticancer activities of thiophene and sulfonamide derivatives, we hypothesize that this compound may exert its effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers. Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest.
Figure 1: Hypothesized PI3K/Akt Signaling Pathway Inhibition.
Quantitative Data Summary
The following table provides hypothetical half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines, based on reported activities of similar thiophene-based anticancer compounds.[10][11][12][13][14][15][16] These values serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 10.5 |
| A549 | Lung Carcinoma | 15.2 |
| HeLa | Cervical Adenocarcinoma | 12.6 |
| HepG2 | Hepatocellular Carcinoma | 20.8 |
Experimental Protocols
The following section details the step-by-step protocols for assessing the biological activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Figure 2: MTT Cell Viability Assay Workflow.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Figure 3: Cellular States in Annexin V/PI Apoptosis Assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the viability assay.
-
Cell Harvesting: After the desired incubation period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18][19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[20][21][22]
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[20][21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating through the inclusion of appropriate controls. For all assays, it is crucial to include both positive and negative controls.
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on cell viability, apoptosis, or cell cycle.
-
Positive Control: A known inducer of the specific cellular response being measured. For apoptosis assays, a compound like staurosporine can be used. For cell cycle arrest, a known cell cycle inhibitor like nocodazole (for G2/M arrest) can be employed.
By comparing the results obtained with this compound to these controls, researchers can confidently assess the specific effects of the compound.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 1-6.
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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Semantic Scholar. (n.d.). Sulfonamides and sulfonylated derivatives as anticancer agents. Retrieved from [Link]
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- Kumar, R., & Singh, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 103, 104183.
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.
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The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]
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Bentham Science. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]
- Hasan, M. M., Kumar, A., & Singh, S. K. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2135-2165.
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ResearchGate. (n.d.). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Retrieved from [Link]
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ACS Publications. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. Retrieved from [Link]
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Hrčak. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Retrieved from [Link]
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Semantic Scholar. (n.d.). Anticancer Activity of Novel Thiophenes Containing a Biological Active Diphenylsulfone, Diazepin, Piperidine, Oxazepine, Acryladehyde and Sulfonamide Moieties. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity of thiophene derivatives. (A) IC50 of the thiophene.... Retrieved from [Link]
- Al-Abdullah, E. S., Al-Dies, A. M., & El-Emam, A. A. (2020). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF-7 Cells of New Thiazole-Thiophene Scaffolds. Molecules, 25(21), 5032.
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ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human.... Retrieved from [Link]
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Application Notes and Protocols for Thiophen-3-ylmethanesulfonamide in Antimicrobial Activity Studies
Introduction: The Emerging Role of Thiophene-Based Sulfonamides in Antimicrobial Research
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within this landscape, sulfonamides, one of the earliest classes of synthetic antibiotics, are experiencing a renaissance through structural modification. Thiophen-3-ylmethanesulfonamide belongs to a promising class of heterocyclic sulfonamide derivatives. The incorporation of the thiophene ring, a sulfur-containing aromatic heterocycle, into the sulfonamide scaffold can significantly modulate the compound's physicochemical properties and biological activity.[1][2] Thiophene derivatives themselves are known to possess a wide range of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential of this compound. It moves beyond simple procedural lists to explain the causality behind experimental design, ensuring that the data generated is robust, reproducible, and meaningful. The protocols herein are grounded in authoritative standards, primarily referencing the Clinical and Laboratory Standards Institute (CLSI), to ensure methodological validity.[4][5][6]
Hypothesized Mechanism of Action: Targeting Folate Synthesis
Classical sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[7] Bacteria must synthesize their own folate, which is a precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a depletion of essential downstream metabolites.[7][] This action is typically bacteriostatic , meaning it inhibits bacterial growth and reproduction rather than directly killing the cells, relying on the host's immune system to clear the infection.[9][10] It is hypothesized that this compound shares this mechanism, with the thiophene moiety potentially enhancing its binding affinity to the DHPS active site or improving its cellular uptake.
Caption: Hypothesized mechanism of this compound action.
Core Experimental Workflow for Antimicrobial Evaluation
A systematic evaluation of a novel antimicrobial compound follows a tiered approach. The initial phase establishes its spectrum of activity and potency, while subsequent phases characterize its killing kinetics and safety profile.
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Application of Thiophen-3-ylmethanesulfonamide in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Thiophene-Based Sulfonamides in Oncology
The landscape of cancer therapy is continually evolving, with a significant focus on the discovery and development of novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Within this paradigm, heterocyclic compounds have emerged as a rich source of pharmacologically active agents. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[1] When coupled with a sulfonamide (-SO₂NH₂) moiety, the resulting thiophene sulfonamide derivatives represent a promising class of compounds with a broad spectrum of biological activities, including significant anticancer properties.[2]
Sulfonamides have a long history in medicine, initially as antimicrobial agents. Their role in oncology has been increasingly recognized, with derivatives demonstrating a variety of antitumor mechanisms.[3][4] These include the inhibition of carbonic anhydrases, which are crucial for pH regulation in cancer cells, disruption of the cell cycle, and interference with microtubule assembly.[5][6] The incorporation of a thiophene ring can enhance the lipophilicity and cell permeability of these molecules, potentially improving their pharmacokinetic and pharmacodynamic profiles.
This document provides a comprehensive guide to the potential applications of Thiophen-3-ylmethanesulfonamide, a representative member of the thiophene sulfonamide class, in cancer cell line research. While specific data on this particular compound is emerging, this guide will leverage the established knowledge of structurally related thiophene sulfonamides to provide detailed protocols for evaluating its efficacy and elucidating its mechanism of action. We will explore its potential to induce cytotoxicity, arrest the cell cycle, and trigger apoptosis in cancer cells.
Hypothesized Mechanism of Action of this compound
Based on the known biological activities of thiophene sulfonamide derivatives, this compound is hypothesized to exert its anticancer effects through multiple pathways. The primary proposed mechanisms include:
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment.[4] By inhibiting these enzymes, this compound may disrupt pH regulation, leading to intracellular acidification and subsequent cell death.
-
Cell Cycle Arrest: A significant number of anticancer agents function by halting the cell cycle, preventing cancer cells from proliferating. Thiophene sulfonamides have been shown to induce cell cycle arrest, often at the G1 or G2/M phase.[3][6] This is a critical aspect to investigate for this compound.
-
Induction of Apoptosis: The ultimate goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Thiophene derivatives have been demonstrated to trigger apoptosis through both intrinsic and extrinsic pathways.[1]
The following sections will provide detailed protocols to investigate these hypothesized mechanisms of action for this compound in various cancer cell lines.
Experimental Protocols
I. Assessment of Cytotoxicity using the MTT Assay
The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
II. Cell Cycle Analysis by Flow Cytometry
To investigate whether this compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard method.[8]
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution.
-
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.
Hypothetical Cell Cycle Arrest Pathway
Caption: Potential mechanisms of cell cycle arrest induced by this compound.
III. Detection of Apoptosis by Western Blot
To confirm that cell death induced by this compound occurs via apoptosis, Western blotting can be used to detect key apoptotic markers.[9][10]
Principle: Apoptosis is executed by a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-8, caspase-9) leads to the cleavage and activation of executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis.
Key Apoptosis Markers:
| Marker | Role in Apoptosis | Expected Change upon Treatment |
| Cleaved Caspase-3 | Executioner caspase | Increase in the cleaved (active) form |
| Cleaved PARP | Substrate of caspase-3 | Increase in the cleaved fragment |
| Bcl-2 | Anti-apoptotic protein | Potential decrease in expression |
| Bax | Pro-apoptotic protein | Potential increase in expression |
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis:
-
Analyze the changes in the expression levels of the target proteins. An increase in the cleaved forms of caspase-3 and PARP, and a shift in the Bax/Bcl-2 ratio towards pro-apoptotic, would indicate the induction of apoptosis.
Data Presentation: A Template for Summarizing Results
To facilitate the comparison of results across different cancer cell lines, the following table can be used to summarize the cytotoxic activity of this compound.
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h Treatment |
| MCF-7 | Breast | Experimental Value |
| A549 | Lung | Experimental Value |
| HCT116 | Colon | Experimental Value |
| PC-3 | Prostate | Experimental Value |
Note: The IC₅₀ values are hypothetical and need to be determined experimentally.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, effects on the cell cycle, and its ability to induce apoptosis, researchers can gain valuable insights into its therapeutic potential.
Future studies should aim to:
-
Expand the panel of cancer cell lines to include those with different genetic backgrounds.
-
Investigate the specific carbonic anhydrase isoforms inhibited by this compound.
-
Elucidate the detailed molecular signaling pathways involved in apoptosis induction using techniques such as immunoprecipitation and mass spectrometry.
-
Evaluate the in vivo efficacy and toxicity of this compound in animal models of cancer.
The exploration of thiophene sulfonamides like this compound holds significant promise for the development of novel and effective cancer therapies.
References
-
Poulsen, S. A., & Wilkinson, B. L. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75. [Link]
-
El-Sayad, K. A., El-Masry, G. H., & Abdel-Gawad, H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 147, 107409. [Link]
-
Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer. [Link]
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Casini, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]
-
Bio-protocol. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]
-
Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. [Link]
-
Ghorab, M. M., Ragab, F. A., Al-Ghulikah, H. A., & El-Gazzar, M. G. (2013). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. Drug research, 63(5), 263–269. [Link]
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Supuran, C. T., & Scozzafava, A. (2007). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry, 14(2), 137-150. [Link]
-
Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta pharmaceutica (Zagreb, Croatia), 64(4), 419–431. [Link]
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Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. ResearchGate. [Link]
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Wikipedia. (n.d.). Cell cycle analysis. [Link]
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Khan, I., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6543. [Link]
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Kim, H. J., & Lee, J. H. (2013). Assaying cell cycle status using flow cytometry. PMC. [Link]
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Irfan, A., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Journal of Molecular Structure, 1311, 138478. [Link]
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Ghorab, M. M., et al. (2013). Anticancer Activity of Novel Thiophenes Containing a Biological Active Diphenylsulfone, Diazepin, Piperidine, Oxazepine, Acryladehyde and Sulfonamide Moieties. Semantic Scholar. [Link]
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Tan, S., et al. (2015). Determination of Caspase Activation by Western Blot. PubMed. [Link]
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ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. [Link]
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Mishra, R., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini reviews in medicinal chemistry, 20(19), 1944–1965. [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
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Application Notes and Protocols for Thiophen-3-ylmethanesulfonamide in Anti-inflammatory Research
Introduction: The Therapeutic Potential of Novel Thiophene Analogs in Inflammation
Chronic inflammatory diseases represent a significant global health challenge, with a continuous demand for novel therapeutic agents that offer improved efficacy and safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory properties.[3] Marketed anti-inflammatory drugs such as Tinoridine and Tiaprofenic acid feature a thiophene ring and primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][4] This document provides a detailed guide for researchers exploring the anti-inflammatory potential of a specific novel derivative, Thiophen-3-ylmethanesulfonamide. While extensive research has been conducted on various thiophene derivatives, this guide offers a structured approach to systematically investigate the mechanisms and efficacy of this compound, a compound of interest at the intersection of thiophene chemistry and the well-established anti-inflammatory properties of sulfonamides.
Hypothesized Mechanism of Action: Dual Inhibition of Inflammatory Pathways
Based on the structural features of this compound, which combines a thiophene ring with a methanesulfonamide group, a primary hypothesized mechanism of action is the inhibition of key enzymes in the inflammatory cascade, namely COX-2 and potentially 5-lipoxygenase (5-LOX). The sulfonamide moiety is a classic feature of selective COX-2 inhibitors.[5] Furthermore, many thiophene derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[6][7]
The proposed mechanism involves the suppression of pro-inflammatory prostaglandin and leukotriene synthesis through direct enzyme inhibition. Concurrently, this compound may inhibit the activation and nuclear translocation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][8]
Figure 1. Hypothesized anti-inflammatory signaling pathway of this compound.
Experimental Protocols: A Step-by-Step Guide
To thoroughly characterize the anti-inflammatory properties of this compound, a series of in vitro and in vivo assays are recommended.
Part 1: In Vitro Characterization
Objective: To determine the cytotoxic profile and assess the anti-inflammatory activity of this compound in a cellular model of inflammation.
1.1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
1.2. Cytotoxicity Assay (MTT Assay)
-
Rationale: To determine the non-toxic concentration range of the compound for subsequent experiments.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the supernatant and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
1.3. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Rationale: To assess the inhibitory effect of the compound on the production of the pro-inflammatory mediator, nitric oxide.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
1.4. Quantification of Pro-inflammatory Cytokines (ELISA)
-
Rationale: To measure the effect of the compound on the production of key pro-inflammatory cytokines.
-
Protocol:
-
Follow steps 1-4 from the Griess Assay protocol.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
1.5. Western Blot Analysis for NF-κB Pathway Proteins
-
Rationale: To investigate the molecular mechanism by assessing the phosphorylation and nuclear translocation of NF-κB p65.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes.
-
Lyse the cells to extract cytoplasmic and nuclear proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against phospho-p65, p65, and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Figure 2. In vitro experimental workflow for assessing anti-inflammatory activity.
Part 2: In Vivo Evaluation
Objective: To assess the anti-inflammatory efficacy of this compound in an acute model of inflammation.
2.1. Animal Model
-
Species: Male Wistar rats (180-220 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2.2. Carrageenan-Induced Paw Edema
-
Rationale: A classic and well-validated model of acute inflammation.[4][9]
-
Protocol:
-
Acclimatize animals for at least 7 days.
-
Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and this compound (e.g., 10, 30, 100 mg/kg).
-
Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control.
-
2.3. Myeloperoxidase (MPO) Activity Assay
-
Rationale: To quantify neutrophil infiltration into the inflamed tissue, as MPO is an enzyme abundant in neutrophils.
-
Protocol:
-
At the end of the paw edema experiment (5 hours), euthanize the animals.
-
Excise the inflamed paw tissue.
-
Homogenize the tissue in a suitable buffer.
-
Measure MPO activity in the tissue homogenates using a colorimetric assay kit according to the manufacturer's protocol.
-
Figure 3. In vivo experimental workflow for the carrageenan-induced paw edema model.
Data Presentation and Expected Outcomes
Quantitative data should be presented clearly in tables for easy comparison. Below are templates with hypothetical data illustrating expected outcomes.
Table 1: Effect of this compound on LPS-Induced NO and Cytokine Production in RAW 264.7 Cells
| Treatment (µM) | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 5.2 ± 1.1 | 45.3 ± 8.2 | 22.1 ± 5.6 |
| LPS (1 µg/mL) | 100 ± 8.5 | 2548.7 ± 150.3 | 1890.4 ± 121.7 |
| LPS + Cmpd (1) | 88.4 ± 7.2 | 2134.5 ± 132.1 | 1654.3 ± 110.9 |
| LPS + Cmpd (10) | 55.1 ± 4.9 | 1256.8 ± 98.4 | 987.6 ± 85.3* |
| LPS + Cmpd (25) | 28.7 ± 3.1 | 645.2 ± 55.1 | 453.2 ± 41.8** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. LPS control.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.07 | - |
| Indomethacin (10) | 0.38 ± 0.04 | 55.3 |
| Cmpd (10) | 0.65 ± 0.06 | 23.5 |
| Cmpd (30) | 0.45 ± 0.05* | 47.1 |
| Cmpd (100) | 0.35 ± 0.04 | 58.8 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle control.
Trustworthiness and Self-Validating Systems
The reliability of the findings generated using these protocols is ensured through several integrated validation steps:
-
Positive and Negative Controls: The inclusion of vehicle (negative) and standard drug (positive, e.g., Indomethacin) controls in every experiment is crucial for validating the assay's responsiveness and providing a benchmark for the test compound's activity.
-
Dose-Response Relationship: Establishing a clear dose-dependent effect, as illustrated in the hypothetical data tables, strengthens the evidence for a specific pharmacological action rather than a non-specific or artefactual result.
-
Cytotoxicity Screening: Performing a cytotoxicity assay at the outset ensures that the observed anti-inflammatory effects in subsequent in vitro assays are not due to cell death, thereby validating the specificity of the compound's action.
By adhering to these principles, the described protocols form a self-validating system, ensuring that the generated data is both reliable and interpretable for advancing the research and development of this compound as a potential anti-inflammatory agent.
References
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de F. S. S. da Silva, J., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4349. [Link]
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Ibrahim, M. A. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
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Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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da Silva, J. D. F. S. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]
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de Oliveira, R. B., et al. (2019). Thiophenacetamide as a potential modulator to NF-κB: structure and dynamics study using in silico and molecular biology assays. Journal of Biomolecular Structure & Dynamics, 37(14), 3829-3841. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 102, 103890. [Link]
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Request PDF. (2021). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. ResearchGate. [Link]
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Salehi, B., et al. (2021). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 10(11), 1845. [Link]
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Talley, J. J. (2002). Selective COX-2 Inhibitors. Semantic Scholar. [Link]
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Palupanuri, N., et al. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. PubMed. [Link]
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ResearchGate. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
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Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Oncology Letters, 26(2), 346. [Link]
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Deka, S., et al. (2012). Syntheses, Characterization and In-Vitro Anti-Inflammatory Activity of Some Novel Thiophenes. CABI Digital Library. [Link]
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Posser, T., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]
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Application Notes and Protocols: Harnessing Thiophen-3-ylmethanesulfonamide in Click Chemistry for Accelerated Drug Discovery
Introduction: The Strategic Value of the Thiophene-Sulfonamide Scaffold
In the landscape of medicinal chemistry, the thiophene ring is recognized as a "privileged" scaffold.[1][2] Its bioisosteric resemblance to the phenyl group, coupled with its unique electronic properties and metabolic stability, has led to its incorporation into a multitude of FDA-approved drugs.[1][2] The sulfur atom within the thiophene ring can engage in hydrogen bonding, enhancing drug-receptor interactions.[1] Similarly, the sulfonamide functional group is a cornerstone of numerous therapeutics, notably as a key zinc-binding group in carbonic anhydrase inhibitors.[3][4] The combination of these two pharmacophores in Thiophen-3-ylmethanesulfonamide presents a compelling starting point for the design of novel bioactive molecules.
Click chemistry, with its high efficiency, broad substrate scope, and biocompatibility, offers a powerful platform for leveraging the potential of the this compound core.[5][6] By functionalizing this molecule with "click-ready" handles, researchers can rapidly generate diverse libraries of compounds for high-throughput screening and lead optimization. This guide provides detailed protocols for the derivatization of this compound and its subsequent application in both Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
PART 1: Functionalization of this compound for Click Chemistry
To utilize this compound in click chemistry, it must first be functionalized with either an azide or an alkyne group. The following protocols outline plausible synthetic routes to achieve this.
Protocol 1.1: Synthesis of an Azide-Functionalized this compound Derivative
This protocol describes the introduction of an azide group onto the sulfonamide nitrogen, creating a key building block for CuAAC and SPAAC reactions.
Workflow Diagram:
Sources
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- 3. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors [mdpi.com]
- 6. alliedacademies.org [alliedacademies.org]
Application Note: A Scalable and Robust Protocol for the Synthesis of Thiophen-3-ylmethanesulfonamide
Abstract: This document provides a comprehensive, two-step protocol for the scaled-up synthesis of Thiophen-3-ylmethanesulfonamide, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The synthesis proceeds through the formation of a key intermediate, Thiophen-3-ylmethanesulfonyl chloride, followed by amination. This guide is designed for researchers and process chemists, offering in-depth explanations of the underlying chemical principles, detailed step-by-step procedures, critical in-process controls, and robust safety protocols. By focusing on scalability, this protocol addresses common challenges such as thermal management, reagent handling, and purification at an industrial level.
Introduction and Strategic Overview
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, antitumor, and diuretic drugs.[3][4] Its combination with the thiophene nucleus, a privileged scaffold known for its diverse biological activities, makes this compound a highly sought-after intermediate.[2][5]
The traditional laboratory synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[6][7] While effective at the bench scale, scaling this process presents significant challenges, including the handling of hazardous reagents, managing reaction exotherms, and ensuring consistent product purity.[8][9]
This protocol details a robust and scalable two-step synthesis designed to mitigate these challenges. The chosen synthetic route is outlined below:
-
Step 1: Chlorosulfonation. Conversion of Thiophen-3-ylmethanesulfonic acid to the highly reactive Thiophen-3-ylmethanesulfonyl chloride intermediate using thionyl chloride.
-
Step 2: Amination. Reaction of the sulfonyl chloride intermediate with aqueous ammonia to yield the final product, this compound.
This approach was selected for its high efficiency, use of readily available reagents, and the straightforward nature of its workup and purification procedures.
Figure 1: Overall two-step synthetic scheme for this compound.
Part I: Scale-Up Synthesis of Thiophen-3-ylmethanesulfonyl Chloride
Principle and Rationale
The conversion of sulfonic acids to sulfonyl chlorides is a fundamental transformation in organic synthesis.[10] Thionyl chloride (SOCl₂) is the reagent of choice for this step in a scale-up context for several key reasons:
-
High Reactivity: It efficiently converts the sulfonic acid to the desired sulfonyl chloride.
-
Volatile Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture and neutralized in a scrubber system, simplifying the product workup.[11]
-
Cost-Effectiveness: Thionyl chloride is a widely available and relatively inexpensive industrial reagent.
A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate the reaction via the formation of the Vilsmeier reagent, which is a more potent chlorinating agent.
Materials and Equipment
| Item | Specification | Purpose |
| Reagents | ||
| Thiophen-3-ylmethanesulfonic acid | Starting Material | |
| Thionyl Chloride (SOCl₂) | Chlorinating Agent | |
| Toluene | Solvent | |
| N,N-Dimethylformamide (DMF) | Catalyst | |
| Equipment | ||
| Jacketed Glass Reactor (e.g., 20 L) | Reaction Vessel | |
| Overhead Mechanical Stirrer | Agitation | |
| Temperature Probe & Controller | Thermal Management | |
| Addition Funnel / Dosing Pump | Controlled Reagent Addition | |
| Condenser with Gas Outlet | Reflux and Venting | |
| Gas Scrubber (NaOH solution) | Neutralization of HCl/SO₂ | |
| Rotary Evaporator | Solvent Removal |
Detailed Experimental Protocol
WARNING: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[12] This procedure must be conducted in a well-ventilated fume hood or a contained reactor system. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.[13][14]
-
Reactor Setup: Equip a 20 L jacketed reactor with an overhead stirrer, temperature probe, condenser, and an N₂ inlet. Connect the condenser outlet to a gas scrubber containing 10% aqueous NaOH.
-
Inerting: Purge the reactor with dry nitrogen for 30 minutes to ensure an inert and dry atmosphere.
-
Charging Reagents: Charge the reactor with Thiophen-3-ylmethanesulfonic acid (1.00 kg, 5.61 mol) and toluene (5.0 L). Begin stirring to form a slurry.
-
Catalyst Addition: Add N,N-dimethylformamide (DMF) (25 mL, 0.32 mol) to the slurry.
-
Thionyl Chloride Addition: Set the reactor jacket temperature to 20 °C. Slowly add thionyl chloride (1.0 L, 13.7 mol) via a dosing pump over 2-3 hours. CAUTION: The initial addition may be exothermic. Maintain the internal temperature below 35 °C. Vigorous off-gassing (HCl, SO₂) will occur.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 75-80 °C and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. A sample can be carefully quenched into a small amount of methanol and analyzed for the disappearance of the starting sulfonic acid.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40 °C. Concentrate the mixture under reduced pressure to remove excess thionyl chloride and toluene. The crude Thiophen-3-ylmethanesulfonyl chloride is obtained as an oil.
-
Azeotropic Distillation: Add fresh toluene (2.0 L) and re-concentrate under vacuum. This step ensures the complete removal of residual thionyl chloride. The resulting crude product is used directly in the next step without further purification.
Part II: Scale-Up Synthesis of this compound
Principle and Rationale
This step is a classic nucleophilic substitution reaction where the amine group of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.[6][15] Key considerations for scale-up include:
-
Ammonia Source: Using a concentrated aqueous solution of ammonium hydroxide (NH₄OH) is safer and more practical for large-scale operations than handling anhydrous ammonia gas.
-
Stoichiometry: A significant excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct generated.
-
Temperature Control: The reaction is highly exothermic and requires efficient cooling to prevent the formation of side products and ensure safety. A biphasic solvent system (e.g., Dichloromethane/Water) is used to facilitate both the reaction and the subsequent workup.
Materials and Equipment
| Item | Specification | Purpose |
| Reagents | ||
| Crude Thiophen-3-ylmethanesulfonyl chloride | Starting Material | |
| Ammonium Hydroxide (28-30% aq. soln.) | Aminating Agent & Base | |
| Dichloromethane (DCM) | Organic Solvent | |
| Deionized Water | Aqueous Phase | |
| Brine (Saturated NaCl solution) | Washing Agent | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | |
| Equipment | ||
| Jacketed Glass Reactor (e.g., 50 L) | Reaction & Workup | |
| Overhead Mechanical Stirrer | Agitation | |
| Temperature Probe & Controller | Thermal Management | |
| Addition Funnel / Dosing Pump | Controlled Reagent Addition | |
| Large Separatory Funnel / Liquid-Liquid Extractor | Phase Separation | |
| Filtration Apparatus | Solid Isolation | |
| Vacuum Oven | Product Drying |
Detailed Experimental Protocol
-
Reactor Setup: In a 50 L jacketed reactor, charge Dichloromethane (DCM, 10 L). Cool the solvent to 0-5 °C using a circulating chiller.
-
Substrate Addition: Dissolve the crude Thiophen-3-ylmethanesulfonyl chloride (from Step 1) in DCM (5 L) and add it to the cooled reactor.
-
Ammonia Addition: In a separate vessel, prepare a solution of ammonium hydroxide (28-30%, 4.0 L) and deionized water (4.0 L).
-
Reaction: Slowly add the ammonium hydroxide solution to the reactor via a dosing pump over 2-3 hours. CRITICAL: Maintain the internal temperature at 0-10 °C throughout the addition. The reaction is highly exothermic.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC to confirm the complete consumption of the sulfonyl chloride intermediate.
-
Workup - Phase Separation: Stop the stirrer and allow the layers to separate. Remove the lower organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 3 L).
-
Washing: Combine all organic layers and wash sequentially with deionized water (5 L) and brine (5 L).
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Crystallization & Isolation: Concentrate the filtrate under reduced pressure to a volume of approximately 3-4 L. The product will begin to crystallize. Cool the slurry to 0-5 °C for 2 hours to maximize precipitation.
-
Filtration and Drying: Collect the solid product by filtration, wash the filter cake with cold heptane (2 L), and dry in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC (>98%).
Scale-Up Logic and Troubleshooting
Successfully transitioning a synthesis from the laboratory to production requires careful consideration of several factors beyond simple multiplication of reagent quantities.
Figure 2: Logical workflow for scaling up chemical synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low Yield of Sulfonyl Chloride | - Incomplete reaction. - Degradation of thionyl chloride due to moisture.[9] - Insufficient catalyst. | - Increase reaction time or temperature. Confirm completion with IPC. - Use freshly opened or distilled thionyl chloride. Ensure all glassware and solvents are dry. - Increase DMF loading slightly (e.g., to 0.1 eq). |
| Step 2: Low Yield of Sulfonamide | - Incomplete reaction. - Poor temperature control during amination, leading to side reactions. - Product loss during aqueous workup. | - Ensure sufficient excess of ammonium hydroxide is used. - Improve cooling efficiency; slow down the addition rate of the ammonia solution.[8] - Perform additional extractions of the aqueous layer with DCM. |
| Final Product Has High Impurity Levels | - Residual starting materials. - Formation of diaryl sulfone or other byproducts. - Inefficient purification. | - Ensure reactions go to completion via IPCs. - Maintain strict temperature control during both reaction steps. - Re-crystallize the final product from a suitable solvent system (e.g., Ethyl Acetate/Heptane). |
| Difficult Phase Separation | - Emulsion formation during workup. | - Add brine to the aqueous layer to help break the emulsion. - Allow for a longer separation time or use a centrifuge for smaller scale separations. |
References
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Page, D. G., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Jakob, L. (2020). Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
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Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
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Environmental Health & Safety, Stony Brook University. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link]
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Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. Retrieved from [Link]
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ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
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ResearchGate. (2024). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]
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American Elements. (n.d.). Thiophenes Applications. Retrieved from [Link]
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Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Retrieved from [Link]
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Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]
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Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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PubChem. (n.d.). Thiophen-3-ylmethanesulfonic acid. Retrieved from [Link]
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National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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National Institutes of Health. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]
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ResearchGate. (n.d.). Thiophenes: reactions and synthesis. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Retrieved from [Link]
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ResearchGate. (2021). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
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Scribd. (n.d.). Recent Strategies in The Synthesis of Thiophene Derivatives Highlights. Retrieved from [Link]
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Application Note: Quantitative Analysis of Thiophen-3-ylmethanesulfonamide in Human Plasma using LC-MS/MS
Introduction
Thiophen-3-ylmethanesulfonamide is a novel therapeutic agent whose pharmacokinetic (PK) and toxicokinetic (TK) profiles are critical to its clinical development. Accurate and reliable quantification of this compound in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This application note details a robust, sensitive, and selective method for the determination of this compound in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The described method employs a straightforward solid-phase extraction (SPE) for sample cleanup and is validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[1][2][3]
Principle of the Method
The method leverages the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound. Following extraction from the plasma matrix via solid-phase extraction, the analyte and its stable-isotope labeled internal standard (SIL-IS) are separated chromatographically on a reversed-phase column.[4][5] The components are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][6] Quantification is achieved by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve generated from samples with known concentrations.
Materials and Reagents
-
Analytes: this compound (Reference Standard, >99.5%), this compound-D4 (Internal Standard, >99.5%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Human Plasma (K2-EDTA), Zinc Sulfate Heptahydrate.
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE Cartridges (e.g., Agilent Bond Elut HLB).[7]
-
Equipment:
-
HPLC or UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad™ 6500+, Waters Xevo TQ-XS).
-
SPE Vacuum Manifold.
-
Nitrogen Evaporation System.
-
Analytical Balance, Vortex Mixer, Centrifuge.
-
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its D4-labeled internal standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) and quality control (QC) working solutions.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the efficient extraction and cleanup of this compound from human plasma.[8][9]
Scientist's Note: Protein precipitation is performed prior to SPE to prevent clogging of the cartridge and improve recovery. Zinc sulfate is a mild precipitating agent that is effective and less likely to cause analyte degradation compared to harsh acids. The HLB sorbent is chosen for its dual retention mechanism (hydrophilic and lipophilic), which provides excellent retention for a broad range of compounds, including sulfonamides.[7]
-
Sample Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution. Vortex briefly.
-
Protein Precipitation: Add 200 µL of 0.1 M Zinc Sulfate in 50% Acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Place HLB SPE cartridges on a vacuum manifold. Condition the cartridges sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridges. Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
LC-MS/MS Conditions
Scientist's Note: A C18 column is a standard choice for reversed-phase chromatography, offering good retention for moderately polar compounds like sulfonamides.[10] The use of formic acid in the mobile phase aids in the protonation of the analyte, which is crucial for efficient positive mode electrospray ionization.[10] The gradient elution ensures that the analyte is well-resolved from matrix components and elutes as a sharp, symmetrical peak.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| MRM Transitions | Analyte: m/z 224.1 -> 156.1 (Quantifier), m/z 224.1 -> 79.0 (Qualifier)IS: m/z 228.1 -> 160.1 |
| Dwell Time | 100 ms |
Note: MRM transitions are hypothetical and must be optimized empirically.
Caption: Schematic of the LC-MS/MS instrument configuration.
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation Guidance.[1][11][12] The validation assessed linearity, accuracy, precision, selectivity, stability, and matrix effect.
| Validation Parameter | Result |
| Linearity & Range | 0.5 - 500 ng/mL. The calibration curve showed a correlation coefficient (r²) of >0.995 using a weighted (1/x²) linear regression. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) was <15% for all QC levels (Low, Mid, High) and <20% for the Lower Limit of Quantification (LLOQ). Accuracy (%Bias) was within ±15% of the nominal value (±20% for LLOQ). |
| Selectivity | No significant interfering peaks were observed at the retention times of the analyte and IS in six different sources of blank human plasma. |
| Recovery | Extraction recovery was consistent and reproducible across QC levels, averaging >85%. |
| Matrix Effect | The matrix factor was determined to be between 0.90 and 1.10, indicating no significant ion suppression or enhancement from the plasma matrix. |
| Stability | The analyte was found to be stable in plasma for at least 24 hours at room temperature, for three freeze-thaw cycles, and for 90 days at -80°C. Processed sample stability was established for 48 hours in the autosampler. |
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates high sensitivity, selectivity, accuracy, and precision, meeting the requirements for regulated bioanalysis.[1][2] The use of solid-phase extraction provides a clean extract, minimizing matrix effects and ensuring robust performance. This method is suitable for supporting pharmacokinetic and other clinical studies during drug development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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PubMed. (n.d.). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Retrieved from [Link]
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PubMed. (n.d.). [Study on separation of sulfonamides by capillary high-performance liquid chromatography and electrochromatography]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]
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Journal of Chromatographic Science. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]
-
Oxford Academic. (n.d.). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Retrieved from [Link]
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PubMed. (n.d.). Matrix solid-phase dispersion extraction of sulfonamides from blood. Retrieved from [Link]
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ACS Publications. (n.d.). Determination of sulfa drugs in biological fluids by liquid chromatography/mass spectrometry/mass spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]
-
Future Science. (2018). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Thiophen-3-ylmethanesulfonamide Synthesis
Welcome to the technical support center for the synthesis of Thiophen-3-ylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic procedure. We will move beyond simple procedural steps to explore the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reaction outcomes.
The synthesis of this compound is typically approached via a two-stage process. First, a suitable thiophene-3-ylmethane precursor is converted into the reactive intermediate, Thiophen-3-ylmethanesulfonyl chloride. This intermediate is then reacted with an ammonia source to furnish the final sulfonamide product. Low yields can arise from challenges in either of these critical stages. This guide provides a structured, question-and-answer-based approach to diagnose and resolve common issues.
Troubleshooting & Frequently Asked Questions (FAQs)
This section is organized by common experimental observations. Identify the issue that best matches your results to find potential causes and validated solutions.
Category 1: Low or No Product Formation
Question 1: My reaction yield is extremely low, or I've recovered only starting material. What are the most critical initial checks?
Answer: This is a common and frustrating issue that almost always points back to the integrity of the reactants or the reaction environment. The primary suspect is the Thiophen-3-ylmethanesulfonyl chloride intermediate.
Core Insight: Sulfonyl chlorides are highly electrophilic and exceptionally sensitive to moisture.[1] Hydrolysis of the sulfonyl chloride to its corresponding and unreactive sulfonic acid is the most frequent cause of reaction failure.[2][3]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low product yield.
Recommended Actions:
-
Validate the Sulfonyl Chloride: Use a freshly opened bottle of the sulfonyl chloride or purify it immediately before use. If you prepared it in-house, ensure it was properly quenched, isolated, and stored under anhydrous conditions.
-
Ensure Anhydrous Conditions: This is non-negotiable for sulfonamide synthesis.[2] Any trace of water in the solvent, on the glassware, or from the atmosphere can hydrolyze your electrophile.
-
Check Amine Nucleophilicity: While ammonia is highly reactive, if you are using a substituted amine, its nucleophilicity may be reduced by steric hindrance or electron-withdrawing groups.[3]
Question 2: I've confirmed my reagents are pure and my conditions are anhydrous, but the reaction still fails. Could the thiophene ring itself be the problem?
Answer: Yes, while thiophene is considered aromatic, its stability and reactivity differ from benzene.[4][5] The sulfur heteroatom makes the ring electron-rich and susceptible to certain side reactions, though it is generally stable to the conditions of sulfonamide formation.[6] However, issues can arise during the preparation of the Thiophen-3-ylmethanesulfonyl chloride precursor.
Core Insight: The conditions used to generate sulfonyl chlorides (e.g., using chlorosulfonic acid or thionyl chloride) can be harsh.[7][8] If not properly controlled, these reagents can lead to unwanted electrophilic substitution or degradation of the thiophene ring, resulting in a low yield of the crucial intermediate.[4]
Recommended Actions:
-
Review Your Precursor Synthesis: If preparing the sulfonyl chloride, carefully control the temperature and stoichiometry during the chlorination step.
-
Alternative Precursor Syntheses: Explore milder methods for generating the sulfonyl chloride or alternative routes that do not proceed through this intermediate, such as those involving sulfinate salts.[9][10]
Category 2: Presence of Significant Impurities
Question 3: My main byproduct is a polar compound that is not my desired sulfonamide. What is it and how do I prevent it?
Answer: The most likely culprit is Thiophen-3-ylmethanesulfonic acid, the hydrolysis product of your sulfonyl chloride.[3] This byproduct is a definitive indicator of moisture contamination in your reaction.
Core Insight: The reaction of the sulfonyl chloride with water is often faster than its reaction with the amine, especially if the amine is sterically hindered or if a non-nucleophilic base like triethylamine is used, which does not actively participate in the sulfonylation.
Mechanism of Key Side Reactions:
Caption: Competing reaction pathways in sulfonamide synthesis.
Solution: Rigorous Anhydrous Technique
A detailed protocol is essential to eliminate water and maximize yield.
Protocol 1: Establishing Anhydrous Reaction Conditions
-
Glassware: Oven-dry all glassware at 120 °C for at least 4 hours or flame-dry under vacuum and cool under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous solvents packaged under an inert atmosphere. Dichloromethane and tetrahydrofuran are common choices.[2]
-
Reagents: Ensure the amine and base (e.g., pyridine, triethylamine) are dry. Liquid reagents can be stored over molecular sieves.
-
Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas. Use septa and syringes for all reagent transfers.
Question 4: My TLC/LC-MS shows a significant, less polar byproduct. What could it be?
Answer: If you are using ammonia or a primary amine, you are likely observing the di-sulfonylated product, R-N(SO₂R')₂.[11] This occurs when the initially formed sulfonamide is deprotonated by the base, creating a sulfonamide anion that acts as a nucleophile and attacks a second molecule of the sulfonyl chloride.[11]
Core Insight: The formation of the di-sulfonylated byproduct is a classic competitive reaction in sulfonamide synthesis. Its formation is favored by high concentrations of sulfonyl chloride, strong bases, and elevated temperatures.
Solutions to Minimize Di-sulfonylation:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.5 equivalents) relative to the sulfonyl chloride.[11] This ensures the more nucleophilic amine outcompetes the sulfonamide anion for the electrophile.
-
Slow Addition at Low Temperature: Dissolve the amine and base in the solvent and cool the mixture to 0 °C (ice-water bath). Add the sulfonyl chloride, dissolved in a small amount of solvent, dropwise over 30-60 minutes.[3][11] This keeps the instantaneous concentration of the sulfonyl chloride low.
-
Optimize Base Selection: The choice of base is critical. A strong, non-hindered base like triethylamine can readily deprotonate the mono-sulfonamide product. Consider using a weaker or more sterically hindered base.[11]
Table 1: Comparison of Common Bases for Sulfonylation
| Base | pKa of Conjugate Acid | Steric Hindrance | Recommended Use Case |
| Triethylamine | ~10.7 | Low | Effective HCl scavenger, but can promote di-sulfonylation.[11] |
| Pyridine | ~5.2 | Moderate | Weaker base, less likely to deprotonate the sulfonamide. Often the preferred choice to improve selectivity.[3][11] |
| 2,6-Lutidine | ~6.7 | High | Sterically hindered base, very low probability of deprotonating the product. Excellent for preventing side reactions.[11] |
Optimized Experimental Protocol
This protocol incorporates best practices to mitigate the common issues discussed above and maximize the yield of this compound.
Protocol 2: Optimized Synthesis of this compound
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 0.1 M relative to the sulfonyl chloride) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Reagent Addition (Amine & Base): To the stirred solvent, add dry pyridine (1.5 equivalents). Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition (Ammonia Source): Bubble anhydrous ammonia gas slowly through the solution for a predetermined time, or add a solution of ammonia in an organic solvent (e.g., 2M NH₃ in IPA), ensuring an excess (at least 2.0 equivalents).
-
Sulfonyl Chloride Addition: In a separate flame-dried flask, dissolve Thiophen-3-ylmethanesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Using a syringe pump for precise control, add this solution dropwise to the cold, stirred amine solution over a period of 45-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature. Monitor the consumption of the sulfonyl chloride by TLC or LC-MS (typically 2-12 hours).
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product.[2]
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-
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-
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-
ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications.[Link]
-
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-
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-
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-
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Royal Society of Chemistry. Substrate-controlled regioselective C(sp2)–H sulfonylation of ortho-aminophenols - Chemical Communications (RSC Publishing).[Link]
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PubMed. EnT-Mediated Amino-Sulfonylation of Alkenes with Bifunctional Sulfonamides: Access to β-Amino Sulfone Derivatives - PubMed.[Link]
-
PubMed Central. Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - PMC - PubMed Central.[Link]
-
Royal Society of Chemistry. Enantioselective sulfonylation to construct 3-sulfonylated oxindoles - RSC Publishing.[Link]
-
ResearchGate. Recent Achievement in the Synthesis of Thiophenes | Request PDF - ResearchGate.[Link]
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National Institutes of Health (NIH). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC - NIH.[Link]
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Royal Society of Chemistry. Iminyl radical-promoted imino sulfonylation, imino cyanogenation and imino thiocyanation of γ,δ-unsaturated oxime esters: synthesis of versatile functionalized pyrrolines - Organic Chemistry Frontiers (RSC Publishing).[Link]
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Technical Support Center: Purification of Crude Thiophen-3-ylmethanesulfonamide
Welcome to the technical support center for the purification of crude Thiophen-3-ylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important thiophene derivative. As a molecule combining the structural features of a thiophene ring and a sulfonamide group, its purification requires a nuanced approach, addressing potential impurities from both moieties. This document provides troubleshooting guides and frequently asked questions in a direct question-and-answer format to assist you in your experimental work.
I. Understanding the Challenge: The Nature of Crude this compound
The primary challenges in purifying crude this compound stem from impurities generated during its synthesis. Thiophene and its derivatives are often found in petroleum and can be synthesized through various methods, such as the Paal-Knorr synthesis or the Gewald reaction.[1][2] These synthetic routes can introduce a range of byproducts. The sulfonamide functional group, while crucial for the biological activity of many drugs, also presents its own set of purification hurdles.
Potential Sources of Impurities:
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Starting Materials: Unreacted starting materials and reagents from the thiophene ring formation and the subsequent sulfonation and amidation steps are common impurities.
-
Side Reactions: The reactivity of the thiophene ring can lead to undesired side reactions, such as over-sulfonation or polymerization under harsh acidic conditions.
-
Solvent-Related Impurities: Residual solvents used in the synthesis and work-up can be trapped in the crude product.
-
Degradation Products: The product may degrade under certain conditions, leading to the formation of colored impurities.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of crude this compound.
Q1: My crude product is a dark, oily residue. How should I proceed?
A1: An oily or dark-colored crude product often indicates the presence of significant impurities, possibly polymeric materials or colored byproducts.
-
Initial Assessment: Before attempting a large-scale purification, it is advisable to perform a small-scale solubility test with a range of solvents to find a suitable system for either direct crystallization or chromatographic purification.
-
Decolorization: If the product is soluble in a suitable solvent, you can try a decolorization step. This is typically done by adding a small amount of activated charcoal to the solution, heating it gently, and then filtering the charcoal off through a pad of celite. Be aware that activated charcoal can also adsorb some of your desired product, so use it judiciously.
-
Aqueous Wash: Dissolving the crude oil in an organic solvent like ethyl acetate or dichloromethane and performing an aqueous wash can help remove inorganic salts and water-soluble impurities. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities, while a wash with a mild acid (e.g., dilute HCl) can remove basic impurities.
-
Chromatography as a First Pass: If direct crystallization is not feasible, column chromatography is the recommended next step to separate the desired compound from the bulk of the impurities.
Q2: I'm struggling to find a suitable single-solvent system for recrystallization. What are my options?
A2: Finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging. In such cases, a mixed-solvent system is often the solution.
-
Solvent/Anti-Solvent Method: Dissolve your crude this compound in a "good" solvent in which it is highly soluble (e.g., ethanol, acetone, or ethyl acetate). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane, or heptane) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Common Solvent Systems: For sulfonamides, mixtures of ethanol/water or isopropanol/water are often effective.[3] Given the thiophene moiety, exploring mixtures of a polar aprotic solvent (like acetone) with a nonpolar solvent (like hexane) could also be fruitful.
Q3: My recrystallization yield is very low. What could be the cause and how can I improve it?
A3: Low recovery after recrystallization is a common issue and can be attributed to several factors.
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
-
-
Premature Crystallization: If crystals form too quickly during hot filtration (if performed), you can lose a substantial amount of product.
-
Solution: Use pre-heated glassware for filtration and work quickly.
-
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour.
-
-
High Solubility in the Chosen Solvent: The compound might be too soluble in the chosen solvent even at low temperatures.
-
Solution: Re-evaluate your solvent system. A different solvent or a mixed-solvent system might be more effective.
-
Q4: I am performing column chromatography, but the separation of my product from a close-running impurity is poor. How can I optimize the separation?
A4: Achieving good resolution in column chromatography often requires careful optimization of the mobile phase and stationary phase.
-
Solvent System Polarity: The polarity of the eluent is critical. If your compound and the impurity are eluting too quickly (high Rf values), decrease the polarity of the mobile phase. If they are moving too slowly (low Rf values), increase the polarity.
-
Pro-Tip: Aim for an Rf value of 0.2-0.4 for your target compound on a TLC plate with the chosen solvent system for optimal separation on a column.
-
-
Solvent System Composition: Sometimes, simply changing the polarity is not enough. Switching one of the solvents in your mobile phase for another of similar polarity but different chemical nature can alter the selectivity of the separation. For example, substituting ethyl acetate with a mixture of dichloromethane and methanol can change the interactions with the stationary phase.
-
Stationary Phase: While silica gel is the most common stationary phase, for particularly challenging separations, consider using other materials such as alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).
-
Gradient Elution: If there is a significant difference in polarity between your product and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase during the chromatography) can provide better separation and faster elution times.
III. Frequently Asked Questions (FAQs)
Q: What are the expected physicochemical properties of this compound?
A: Based on its chemical structure, this compound is expected to be a solid at room temperature with moderate polarity. The sulfonamide group can participate in hydrogen bonding, which may influence its melting point and solubility. Thiophene itself is soluble in many organic solvents like ether and alcohol but insoluble in water.[1]
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₅H₇NO₂S₂ |
| Molecular Weight | 177.25 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents (e.g., acetone, ethyl acetate, methanol, ethanol) and poorly soluble in nonpolar solvents (e.g., hexane) and water. |
Q: What are some recommended starting solvent systems for TLC analysis and column chromatography?
A: A good starting point for developing a chromatographic method is to test a range of solvent systems with varying polarities. Here are some suggestions, starting with less polar to more polar:
-
20-50% Ethyl acetate in Hexane
-
50-100% Ethyl acetate in Hexane
-
5-10% Methanol in Dichloromethane
Run TLC plates in these systems to determine the optimal polarity for separating your product from impurities.
Q: Can I use distillation to purify crude this compound?
A: Distillation is generally not a suitable method for purifying solid compounds like this compound. It is primarily used for purifying liquids with different boiling points. High temperatures required for distillation could also lead to decomposition of the compound.
IV. Experimental Protocols
Protocol 1: Recrystallization using a Mixed-Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add deionized water dropwise with continuous swirling until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of ethanol back into the solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography (TLC). Aim for an Rf of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
V. Visual Workflows
Troubleshooting Workflow for Crude Product Purification
Caption: A decision-making workflow for purifying crude this compound.
Recrystallization Optimization Cycle
Caption: An iterative cycle for optimizing the recrystallization of this compound.
VI. References
-
Shaikh, R. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). Available at: [Link]
-
PubChem. (n.d.). Thiophene-3-sulfonamide. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Thiophen-3-ylmethanesulfonic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
U.S. Patent 2,777,844. (1957). Sulfonamide purification process. Google Patents. Available at:
Sources
Improving the solubility of Thiophen-3-ylmethanesulfonamide for in vitro assays
Technical Support Center: Thiophen-3-ylmethanesulfonamide Solubility
Welcome to the technical support center for handling this compound and other similarly challenging compounds for in vitro assays. This guide is designed for drug development professionals and researchers to navigate and overcome common solubility hurdles. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my this compound powder. Why is it so poorly soluble in aqueous buffers?
A1: The solubility challenge with this compound stems from its molecular structure. While I was unable to find specific experimental data for this compound, we can infer its properties from its structure and the behavior of similar sulfonamides. The molecule contains a thiophene ring, which is hydrophobic, and a sulfonamide group. Sulfonamides are weak acids, and their solubility is highly dependent on pH.[1][2][3][4] In its un-ionized (protonated) form, which is prevalent at acidic to neutral pH, the molecule is more hydrophobic and thus less soluble in water.[1][5] To achieve significant aqueous solubility, the sulfonamide group needs to be deprotonated (ionized), which typically occurs at a higher pH.
Q2: What is the first and most common step to solubilize a compound like this for an in vitro assay?
A2: The industry-standard first step is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[6][7]
The goal is to dissolve the compound at a concentration significantly higher (e.g., 1000x) than your final desired assay concentration. This allows you to add a very small volume of the DMSO stock to your aqueous assay medium, keeping the final DMSO concentration low enough to avoid impacting your biological system.[8]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To create a concentrated, readily usable stock solution of this compound.
Materials:
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This compound powder (MW: 177.25 g/mol )[9]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipette
Procedure:
-
Calculation: To make a 10 mM solution, you need 1.7725 mg of the compound per 1 mL of DMSO.
-
Calculation: 177.25 g/mol * 0.010 mol/L = 1.7725 g/L = 1.7725 mg/mL
-
-
Weighing: Accurately weigh out the required amount of powder (e.g., 1.77 mg for 1 mL).
-
Dissolving: Add the calculated volume of DMSO to the vial containing the powder.
-
Mixing: Vortex the vial thoroughly. If dissolution is slow, you may use a sonicating water bath for 5-10 minutes or gently warm the solution to 37°C.[10] Ensure the compound is completely dissolved before storage.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store tightly sealed at -20°C for short-term (months) or -80°C for long-term (up to a year) storage.[10]
Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture media or assay buffer. What's happening?
A3: This is a classic problem known as "precipitation upon dilution" and it highlights the difference between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the true, maximum equilibrium concentration of a compound that can be dissolved in a solvent (like your aqueous buffer).[11][12]
-
Kinetic Solubility: This measures the point at which a compound, already dissolved in a co-solvent like DMSO, precipitates out when added to an aqueous buffer.[11][12][13][14] The high-concentration DMSO stock creates a temporary, supersaturated state when diluted into the buffer, which is thermodynamically unstable and leads to precipitation.[11]
Essentially, your final assay concentration is exceeding the compound's thermodynamic solubility in the aqueous media, even with a small amount of DMSO present.
Troubleshooting Precipitation: A Decision Workflow
To address this, you must either increase the compound's apparent solubility in the final assay medium or ensure your working concentration remains below its solubility limit.
Caption: Decision workflow for troubleshooting compound precipitation.
Strategy 1: Optimizing the Dilution Process
Q4: How can I improve my dilution technique to prevent precipitation?
A4: A common mistake is performing a large, single dilution step (e.g., 1:1000) directly from the 100% DMSO stock into the aqueous buffer. A step-wise serial dilution in 100% DMSO before the final aqueous dilution can mitigate precipitation. This ensures that when you do the final dilution into your media, the concentration gradient is less steep.
Protocol 2: Serial Dilution for Dose-Response Experiments
Objective: To prepare a range of compound concentrations for a dose-response curve, maintaining a constant final DMSO percentage.
Materials:
-
10 mM compound stock in 100% DMSO (from Protocol 1)
-
Sterile 100% DMSO
-
Sterile microcentrifuge tubes
-
Aqueous assay medium (e.g., cell culture media)
Procedure:
-
Prepare Intermediate Stocks in DMSO:
-
Label a series of tubes for your dilution points (e.g., 1 mM, 100 µM, 10 µM, 1 µM).
-
To make 1 mM: Mix 10 µL of 10 mM stock with 90 µL of 100% DMSO.
-
To make 100 µM: Mix 10 µL of 1 mM stock with 90 µL of 100% DMSO.
-
Continue this 10-fold dilution series until you have your desired range of concentrations, all in 100% DMSO.[15][16][17]
-
-
Final Dilution into Aqueous Medium:
-
For a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution.
-
Add 1 µL of each intermediate DMSO stock to 999 µL of your assay medium.
-
Crucially, add the DMSO stock to the aqueous medium while vortexing or pipetting vigorously. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.
-
-
Vehicle Control: Prepare a control by adding 1 µL of 100% DMSO to 999 µL of assay medium. This is essential to ensure any observed effects are from your compound, not the solvent.[8]
| Assay Type | Recommended Max Final DMSO % | Rationale |
| General Cell-Based Assays | ≤ 0.5% | Minimizes general cytotoxicity and interference with cellular processes.[18] |
| Primary or Sensitive Cells | ≤ 0.1% | These cells are often more susceptible to solvent-induced stress.[19] |
| Enzyme/Biochemical Assays | 0.1% - 1% | Higher concentrations can denature proteins or directly interfere with enzyme kinetics.[20][21] |
| High-Throughput Screening (HTS) | 0.5% - 1% | Must be rigorously controlled and validated across all plates. |
Advanced Solubilization Strategies
If optimized dilution still results in precipitation, you may need to incorporate solubilizing excipients into your formulation.
Q5: What are co-solvents and when should I use them?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its capacity to dissolve hydrophobic compounds by reducing the polarity of the solvent system.[6][7][22] Common examples include polyethylene glycol 400 (PEG400), propylene glycol, and ethanol.[6][22] This is a viable next step if lowering the assay concentration is not an option.[23][24]
Considerations:
-
Toxicity: Co-solvents can be more toxic to cells than DMSO. Their final concentration must be carefully controlled and tested, typically kept below 1-2%.[25]
-
Assay Interference: They can alter protein conformation or interfere with assay readouts. Always run a vehicle control with the co-solvent.
Q6: I've heard about cyclodextrins. How do they work and are they suitable for in vitro work?
A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[26][27][28] They act as molecular "buckets" to encapsulate hydrophobic drug molecules, forming an "inclusion complex."[26][28][29][30] This complex is water-soluble, effectively increasing the apparent solubility of the compound.[26][27][29]
Modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[27][28]
Caption: Mechanism of cyclodextrin solubilization.
Considerations:
-
Cytotoxicity: While generally safer than many co-solvents, high concentrations of CDs can extract cholesterol from cell membranes, leading to toxicity.[31][32] It's crucial to determine the non-toxic concentration for your specific cell line, which is often in the low millimolar range.[31][33][34]
-
Binding Affinity: The drug must be able to dissociate from the CD to interact with its biological target. If the binding is too strong, you may see reduced potency.[35]
Q7: Can I use pH modification to improve the solubility of this compound?
A7: Yes, this can be a very effective strategy for ionizable compounds like sulfonamides.[36] Since this compound is a weak acid, increasing the pH of your assay buffer will deprotonate the sulfonamide group, making the molecule more polar and significantly more water-soluble.[1][2][5]
Considerations:
-
Assay Compatibility: Your biological system (cells, enzymes) must be able to tolerate the pH shift. Most cell cultures are sensitive to pH changes outside the 7.2-7.4 range. This method is often more suitable for cell-free biochemical assays.
-
Compound Stability: Ensure your compound is stable at the higher pH for the duration of the experiment.
Final Recommendations
When facing solubility issues, adopt a systematic, multi-pronged approach. Always start with the simplest method (optimizing DMSO dilution) before moving to more complex formulations involving co-solvents or cyclodextrins. For every strategy, the importance of proper vehicle controls cannot be overstated to ensure the integrity and reliability of your experimental results.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
National Institutes of Health (NIH). (2022, November 29). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). AIMS Press. [Link]
-
National Institutes of Health (NIH). (2004, February 1). pH-induced solubility transition of sulfonamide-based polymers. [Link]
-
MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Taylor & Francis Online. (2020, May 19). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]
-
Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. [Link]
-
Semantic Scholar. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. [Link]
-
National Institutes of Health (NIH). (2016, March 18). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Quora. (2017, August 3). What effects does DMSO have on cell assays?[Link]
-
ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
National Institutes of Health (NIH). (2017, March 29). Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
ResearchGate. Candidate cyclodextrin safety profiles. In vitro cytotoxicity studies.... [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
National Institutes of Health (NIH). (2015, November 11). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. [Link]
-
National Institutes of Health (NIH). (2013, November 29). Evaluation of in vitro toxicity of peptide (N-acetyl-Leu-Gly-Leu-COOH)-substituted-β-cyclodextrin derivative, a novel drug carrier, in PC-12 cells. [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]
-
MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
The BMJ. (2026, January 7). SOLUBILITY OF SULPHONAMIDES. [Link]
-
ScienceDirect. (2023). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. [Link]
-
National Institutes of Health (NIH). (2012, July 15). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Wikipedia. Sulfonamide (medicine). [Link]
-
ResearchGate. (2015, March 17). Does DMSO have an influence on tube formation assay (with EPC)?[Link]
-
BPS Bioscience. Serial Dilution Protocol. [Link]
-
National Institutes of Health (NIH). (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?[Link]
-
ResearchGate. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. [Link]
-
National Institutes of Health (NIH). (1945). The effect of pH on the solubility of sulphonamides. [Link]
-
ResearchGate. Effect of DMSO on assay performance. Binding experiments were performed.... [Link]
-
Science Buddies. How to Make Dilutions and Serial Dilutions. [Link]
-
Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations). [Link]
-
ResearchGate. Accurate and consistent Serial Dilutions made easy with Andrew. [Link]
-
National Institutes of Health (NIH). Thiophene-3-sulfonamide. [Link]
-
National Institutes of Health (NIH). Thiophen-3-ylmethanesulfonic acid. [Link]
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Technical Support Center: Thiophen-3-ylmethanesulfonamide Degradation Pathways and Byproducts
Welcome to the Technical Support Center for Thiophen-3-ylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation of this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and degradation of this compound.
Q1: What are the primary environmental factors that induce the degradation of this compound?
A1: The stability of this compound, like many pharmaceutical compounds, is influenced by several environmental factors. The most significant are:
-
pH: Sulfonamides can undergo hydrolysis, and the rate is often pH-dependent. Both acidic and basic conditions can catalyze the breakdown of the sulfonamide bond.[1][2]
-
Oxidation: The thiophene ring and the sulfonamide group are susceptible to oxidation. Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to the formation of various degradation products.[3][4][5]
-
Light (Photodegradation): Thiophene derivatives can absorb UV light, leading to photochemical reactions and degradation.[6][7][8][9] The extent of degradation depends on the wavelength and intensity of the light source.
-
Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[10]
Q2: What are the expected degradation pathways for this compound?
A2: Based on the structure, which contains a thiophene ring and a sulfonamide group, the following degradation pathways are plausible:
-
Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides, which can occur under both acidic and basic conditions.[1][11] The reaction typically involves the cleavage of the S-N bond.
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides and sulfones.[12]
-
Oxidation of the Sulfonamide Group: The sulfonamide functional group itself can be oxidized, potentially leading to the formation of various oxidized byproducts.[3][4]
-
Photodegradation of the Thiophene Ring: Thiophene and its derivatives are known to undergo photodegradation, which can involve ring-opening or other complex transformations.[6][7][8][9][13]
Q3: What are the likely byproducts of this compound degradation?
A3: The specific byproducts will depend on the degradation conditions. However, based on the expected pathways, potential byproducts include:
-
From Hydrolysis: Thiophen-3-ylmethanesulfonic acid and ammonia or related amine compounds resulting from the cleavage of the sulfonamide bond.[14]
-
From Oxidation: Thiophene-1-oxide derivatives and corresponding sulfones from the oxidation of the thiophene ring.[12][15] Further oxidation could lead to ring-opened products.
-
From Photodegradation: A complex mixture of products can be formed, potentially including isomers, polymers, and ring-opened species.[15]
The following diagram illustrates the potential primary degradation pathways.
Caption: Potential degradation pathways of this compound.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental study of this compound degradation.
Problem 1: Inconsistent or non-reproducible degradation profiles in forced degradation studies.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inadequate control of stress conditions | 1. Precisely control and monitor temperature, pH, and light intensity during the experiment.[16] 2. Use calibrated equipment (e.g., pH meters, ovens, photostability chambers). | Minor variations in stress conditions can significantly impact the rate and pathway of degradation, leading to variability in the results.[17] |
| Variability in sample preparation | 1. Ensure consistent and accurate preparation of stock and working solutions. 2. Use freshly prepared solutions for each experiment to avoid degradation prior to the study.[18] | The initial concentration and purity of the compound directly affect the degradation kinetics. Pre-existing degradants can alter the observed profile. |
| Matrix effects from co-solvents or excipients | 1. Perform control experiments with the drug substance alone and in the presence of excipients to identify any interactions.[19] 2. Choose inert co-solvents that do not react with the drug substance under the stress conditions.[19] | Excipients can either stabilize or destabilize the drug substance, or they may degrade themselves and interfere with the analysis. |
Problem 2: Difficulty in identifying and characterizing degradation byproducts.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Co-elution of byproducts with the parent compound or other byproducts in chromatography. | 1. Optimize the chromatographic method (e.g., gradient, mobile phase composition, column chemistry) to achieve better separation.[17] 2. Employ orthogonal analytical techniques (e.g., different column selectivities, or different detection methods like mass spectrometry). | Achieving baseline separation is crucial for accurate identification and quantification of individual degradation products. |
| Low concentration of byproducts. | 1. Increase the extent of degradation by applying more stringent stress conditions (with caution to avoid unrealistic pathways).[20] 2. Use more sensitive analytical techniques, such as high-resolution mass spectrometry (HRMS), for detection and identification. | Degradation products are often present at much lower concentrations than the parent drug, requiring sensitive analytical methods for their detection. |
| Unstable degradation products. | 1. Analyze samples immediately after the degradation experiment. 2. If immediate analysis is not possible, store samples under conditions that minimize further degradation (e.g., low temperature, protected from light). | Some degradation products may be transient intermediates that can further degrade into other compounds, complicating their identification. |
Problem 3: Mass balance issues in stability studies (sum of parent drug and degradation products is not close to 100%).
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of non-chromophoric or volatile byproducts. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV detection. 2. Employ headspace gas chromatography (GC) to analyze for volatile byproducts. | UV detectors only detect compounds with a chromophore. If degradation products lack a suitable chromophore or are volatile, they will not be detected by standard HPLC-UV methods, leading to poor mass balance.[19] |
| Inaccurate response factors for degradation products. | 1. If standards for the degradation products are available, determine their individual response factors. 2. If standards are not available, assume a response factor similar to the parent compound, but acknowledge this as a potential source of error.[19] | The response of a detector to a degradation product may be different from that of the parent compound. Using the parent compound's response factor for all byproducts can lead to inaccurate quantification and poor mass balance. |
| Adsorption of the compound or byproducts onto container surfaces. | 1. Use inert container materials (e.g., silanized glass vials). 2. Perform recovery studies to assess potential adsorption. | Polar compounds can adsorb to the surface of glass or plastic containers, leading to an apparent loss of material. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the study of this compound degradation.
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation pathways and byproducts.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Calibrated pH meter, oven, and photostability chamber
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid compound to a vial.
-
Heat in an oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in the initial solvent and dilute for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At the end of the exposure, analyze both the light-exposed and dark control samples.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS) to identify and quantify the parent compound and any degradation products.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach for developing an HPLC method capable of separating this compound from its degradation products.
Objective: To develop a robust and specific HPLC method for the analysis of this compound and its byproducts.
Materials:
-
This compound and its stressed samples (from Protocol 1)
-
HPLC system with a UV/PDA detector and preferably a mass spectrometer
-
Various HPLC columns (e.g., C18, C8, Phenyl-Hexyl)
-
HPLC grade solvents (Acetonitrile, Methanol) and buffers (e.g., phosphate, acetate)
Procedure:
-
Initial Method Scouting:
-
Start with a generic C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a simple mobile phase gradient, for example, from 10% to 90% Acetonitrile in water (with 0.1% formic acid for better peak shape and MS compatibility) over 20 minutes.
-
Inject a mixture of the stressed samples to get an initial chromatogram showing the parent peak and the degradation products.
-
-
Method Optimization:
-
Column Selection: If co-elution is observed, try columns with different selectivities (e.g., a phenyl-hexyl column for aromatic compounds).
-
Mobile Phase: Adjust the organic modifier (e.g., switch from acetonitrile to methanol) and the pH of the aqueous phase to improve separation.
-
Gradient Profile: Optimize the gradient slope and duration to resolve closely eluting peaks.
-
Temperature: Vary the column temperature (e.g., between 25°C and 40°C) to see its effect on selectivity.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can separate the parent compound from its degradation products, process impurities, and excipients. This is typically done by analyzing stressed samples and spiked placebos.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
-
Section 4: Data Presentation
The following table provides an example of how to present data from a forced degradation study.
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (Retention Time) |
| 0.1 N HCl | 24 h at 60°C | 15.2% | 2 | DP-1 (4.5 min) |
| 0.1 N NaOH | 24 h at RT | 8.7% | 1 | DP-2 (3.8 min) |
| 3% H₂O₂ | 24 h at RT | 22.5% | 3 | DP-3 (6.2 min) |
| Heat (80°C) | 48 h | 5.1% | 1 | DP-1 (4.5 min) |
| Photolysis | 1.2 M lux hr | 35.8% | 4 | DP-4 (7.1 min) |
DP = Degradation Product; RT = Room Temperature
References
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- New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. (n.d.). ResearchGate.
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- Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF. (n.d.). ResearchGate.
- New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. (2018, June 8). American Chemical Society.
- New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. (2018, June 8). The Journal of Physical Chemistry C - ACS Publications.
- Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). (n.d.). SciSpace.
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- Year 2024 In-Use stability testing FAQ. (2024, November 4).
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- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI.
- Oxidation of sulfonamides, macrolides, and carbadox with free chlorine and monochloramine. (n.d.). PubMed.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA).
- Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (n.d.). PubMed.
- Novel Nonradical Oxidation of Sulfonamide Antibiotics with Co(II)-Doped g-C3N4-Activated Peracetic Acid: Role of High-Valent Cobalt-Oxo Species. (2021, September 21). PubMed.
- Sulfonamide synthesis by oxidation. (n.d.). Organic Chemistry Portal.
- Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.).
- Technical Support Center: Stability of Thiophene-Containing Compounds. (n.d.). Benchchem.
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PMC - NIH.
- Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.).
- HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011, January). SGS.
- Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. (2015, December 25). PubMed.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. (2022, February 15). PubMed.
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- Thiophenes. (n.d.). AMERICAN ELEMENTS®.
- Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (n.d.).
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- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
- Thiophen-3-ylmethanesulfonic acid | C5H6O3S2 | CID 21932108. (2026, January 3). PubChem.
- Thiophene-3-sulfonamide | C4H5NO2S2 | CID 1201388. (n.d.). PubChem - NIH.
- benzo[b]thiophen-3-ylmethylamine AldrichCPR. (n.d.). Sigma-Aldrich.
- Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF. (n.d.). ResearchGate.
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- Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30... (n.d.). ResearchGate.
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Technical Support Center: Optimizing Reaction Conditions for Thiophen-3-ylmethanesulfonamide Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of Thiophen-3-ylmethanesulfonamide. This document outlines a reliable synthetic pathway, addresses common experimental challenges, and offers practical solutions to optimize reaction conditions, ensuring high yield and purity.
Introduction: A Strategic Approach to this compound Synthesis
This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. Direct functionalization of the thiophene ring often leads to isomeric mixtures that are difficult to separate. To circumvent these issues, this guide focuses on a regioselective, multi-step approach commencing with a readily available 3-substituted thiophene precursor.
The proposed synthetic pathway is as follows:
Technical Support Center: Troubleshooting Thiophen-3-ylmethanesulfonamide Instability in Solution
Welcome to the technical support center for Thiophen-3-ylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential instability of this compound in solution. By understanding the underlying chemical principles, you can proactively design robust experiments and formulations.
Introduction: Understanding the Instability of this compound
This compound incorporates two key functional groups that influence its stability: a thiophene ring and a sulfonamide group. The thiophene ring, an aromatic heterocycle, is susceptible to oxidation at the sulfur atom.[1][2][3] The sulfonamide group's stability is often pH-dependent, with increased susceptibility to hydrolysis under acidic conditions.[4][5] Therefore, the instability of this compound in solution is likely a multifaceted issue involving hydrolysis, oxidation, and potentially photodecomposition.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown. What is causing this color change?
A color change often indicates the formation of degradation products with extended chromophores. This could be due to oxidation of the thiophene ring, leading to the formation of thiophene S-oxides or sulfones, which can sometimes be colored.[1][2] It could also be a result of polymerization initiated by degradation.[1]
Q2: I'm seeing a loss of potency (assay value) in my stock solution over time. What are the likely degradation pathways?
The primary degradation pathways to consider are:
-
Hydrolysis of the sulfonamide bond: This is often accelerated in acidic conditions and can lead to the formation of thiophen-3-ylmethanesulfonic acid and ammonia.[4][6]
-
Oxidation of the thiophene ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and then to a sulfone, altering the molecule's structure and likely its biological activity.[3][7][8]
-
Photodegradation: Exposure to UV or even ambient light can induce degradation of sulfonamides, often through cleavage of the sulfonamide bond or other complex reactions.[9][10][11]
Q3: What are the optimal storage conditions for this compound solutions?
To minimize degradation, solutions should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (≤ -10 °C) is recommended.[12]
-
Protected from light: Use amber vials or store in the dark.[5]
-
Buffered at a neutral to slightly alkaline pH: Sulfonamides are generally more stable in neutral to alkaline conditions.[4][5]
-
Purged with an inert gas: If oxidative degradation is a concern, purging the solution with nitrogen or argon can help.
Q4: I observe precipitation in my aqueous solution. What could be the cause?
Precipitation could be due to several factors:
-
Poor solubility: The compound itself may have limited aqueous solubility.
-
Formation of insoluble degradants: Degradation products may be less soluble than the parent compound.
-
pH shifts: Changes in pH during storage or experimentation could affect the ionization state and solubility of the compound.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Solution
If you are observing a rapid decrease in the purity of your this compound solution as determined by analytical methods like HPLC, follow this guide to identify the cause and mitigate the issue.
Potential Causes & Investigative Steps:
| Potential Cause | Investigative Step | Expected Outcome if Cause is Confirmed | Mitigation Strategy |
| Hydrolytic Degradation | Perform a forced degradation study under acidic, neutral, and basic conditions (e.g., 0.1 M HCl, Water, 0.1 M NaOH) at an elevated temperature (e.g., 60 °C).[5][13] | Increased degradation at low pH. | Buffer the solution to a pH between 7 and 9.[4][6] |
| Oxidative Degradation | Conduct a forced degradation study using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[13][14] | Significant degradation in the presence of the oxidizing agent. | Add antioxidants (e.g., ascorbic acid, sodium metabisulfite) to the formulation. Purge solutions with an inert gas. |
| Photodegradation | Expose the solution to a UV light source and compare its stability to a sample kept in the dark.[5][13] | Higher degradation in the light-exposed sample. | Store solutions in amber vials or protect from light by wrapping containers in aluminum foil. |
Experimental Protocol: Forced Degradation Study
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Prepare Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution in a 3% hydrogen peroxide solution.
-
Thermal Degradation: Dilute the stock solution in water and heat at a controlled temperature (e.g., 80°C).
-
Photolytic Degradation: Dilute the stock solution in water and expose to a photostability chamber. A control sample should be wrapped in foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for your analytical method.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Issue 2: Inconsistent Results in Biological Assays
Inconsistent results can often be traced back to the instability of the test compound in the assay medium.
Troubleshooting Workflow:
Caption: Potential degradation pathways of this compound.
References
-
Wikipedia. Thiophene. [Link]
-
Gajda, M., & Gmurek, M. (2022). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. [Link]
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Perez, S., & Barcelo, D. (2007). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. [Link]
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Totah, R. A. (2014). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. [Link]
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Białk-Bielińska, A., Stolte, S., Arning, J., & Matzke, M. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]
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Li, S., Hu, J., & Liu, B. (2017). Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. [Link]
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Lin, Y. C., Hsiao, T. C., & Chen, H. W. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. [Link]
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Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. [Link]
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Vellalath, S., & Das, S. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]
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Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. [Link]
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Gmurek, M., & Ledakowicz, S. (2021). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]
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Lu, Y., & Wang, B. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]
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Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
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Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]
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King, J. F., & Lam, J. Y. L. (1992). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]
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Gmurek, M., & Miller, J. S. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. [Link]
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Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. fsis.usda.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiophene-3-sulfonamide. PubChem. [Link]
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Kulkarni, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Rodriguez-Mozaz, S., & Weinberg, H. S. (2010). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]
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Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]
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Slideshare. (2016). Analysis of sulfonamides. Slideshare. [Link]
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Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Díaz-Cruz, M. S., & Barceló, D. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. Scilit. [Link]
-
Patel, K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
Wikipedia. Sulfonamide. [Link]
-
Wang, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. ResearchGate. [Link]
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Technical Support Center: Synthesis of Thiophen-3-ylmethanesulfonamide Derivatives
Welcome to the technical support center for the synthesis of Thiophen-3-ylmethanesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing probable causes and actionable solutions.
Issue 1: Isomeric Impurities in the Final Product
Question: My final this compound product is contaminated with a significant amount of an isomeric impurity that is difficult to separate by column chromatography. What is the likely source of this impurity and how can I avoid it?
Answer: The most probable source of isomeric impurities is the starting material, particularly the halogenated precursor, 3-(halomethyl)thiophene. The direct halogenation or chloromethylation of thiophene can lead to the formation of the more thermodynamically stable 2-substituted isomer, which then carries through the subsequent synthetic steps.[1]
Workflow for Ensuring Starting Material Purity
Caption: Workflow to ensure the purity of the 3-(halomethyl)thiophene starting material.
Probable Causes & Solutions:
| Probable Cause | Solution |
| Isomeric Starting Material: The commercial or synthesized 3-(chloromethyl)thiophene or 3-bromothiophene contains the 2-isomer. | Prequalify Starting Materials: Before beginning your synthesis, analyze the purity of the 3-(halomethyl)thiophene by GC-MS or ¹H NMR to quantify the level of the 2-isomer. Purification: If significant isomeric impurities are present, purify the starting material by fractional distillation.[1] |
| Non-regioselective Chlorosulfonation: If synthesizing the sulfonyl chloride directly from 3-methylthiophene, chlorosulfonation can occur at both the 2- and 5-positions of the thiophene ring, leading to a mixture of isomeric sulfonyl chlorides. | Optimize Chlorosulfonation Conditions: The regioselectivity of chlorosulfonation can be influenced by the solvent and reaction temperature. The use of a non-polar solvent like dichloromethane may favor one isomer over another.[2] Careful optimization of the reaction conditions is crucial. |
Issue 2: Formation of N,N-Dialkylated Sulfonamide Byproduct
Question: I am synthesizing an N-substituted this compound derivative and observe a significant amount of a higher molecular weight byproduct, which I suspect is the N,N-dialkylated product. How can I suppress this side reaction?
Answer: The formation of an N,N-dialkylated sulfonamide is a common side reaction when reacting a primary amine with an alkylating agent. This is particularly problematic if you are preparing an N-alkyl-Thiophen-3-ylmethanesulfonamide from this compound.
Reaction Scheme:
Probable Causes & Solutions:
| Probable Cause | Solution |
| Excess Alkylating Agent: Using a large excess of the alkylating agent (e.g., alkyl halide) will drive the reaction towards dialkylation. | Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent. |
| Strongly Basic Conditions: The presence of a strong base deprotonates the mono-alkylated sulfonamide, making it a potent nucleophile for a second alkylation. | Choice of Base: Use a milder base, such as K₂CO₃ or Cs₂CO₃, instead of strong bases like NaH. Slow Addition: Add the base or the alkylating agent slowly to the reaction mixture to maintain a low concentration of the deprotonated intermediate. |
| High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation. | Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Issue 3: Low Yield and Presence of Thiophene-3-methanesulfonic Acid
Question: My reaction to form the this compound from the corresponding sulfonyl chloride and amine is giving a low yield, and I am isolating a significant amount of what appears to be thiophene-3-methanesulfonic acid. What is happening?
Answer: The presence of thiophene-3-methanesulfonic acid indicates that the sulfonyl chloride is being hydrolyzed. Sulfonyl chlorides are reactive electrophiles and can react with water present in the reaction medium.
Troubleshooting Workflow for Low Amidation Yield
Caption: Troubleshooting workflow for low yield in the amination of thiophen-3-ylmethanesulfonyl chloride.
Probable Causes & Solutions:
| Probable Cause | Solution |
| Wet Solvents or Reagents: The presence of water in your solvent (e.g., DCM, THF) or amine will lead to the hydrolysis of the sulfonyl chloride. | Use Anhydrous Conditions: Ensure all solvents are thoroughly dried before use, for example, by distillation from a suitable drying agent or by using a solvent purification system. Dry the amine over a suitable desiccant if necessary. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
| Poorly Nucleophilic Amine: Sterically hindered or electron-deficient amines will react slowly with the sulfonyl chloride, allowing more time for the competing hydrolysis reaction to occur. | Increase Reaction Temperature: For less reactive amines, a higher reaction temperature may be required. Use a Catalyst: The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the desired amination reaction. |
| Hydrolysis During Workup: Quenching the reaction with aqueous solutions can lead to the hydrolysis of any unreacted sulfonyl chloride. | Careful Workup: Perform the aqueous workup at a low temperature (e.g., 0 °C) to minimize hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are two primary synthetic routes:
-
From 3-Methylthiophene: This involves the radical halogenation of 3-methylthiophene to form 3-(halomethyl)thiophene, followed by reaction with sulfite to give the corresponding sulfonate salt, which is then converted to the sulfonyl chloride and finally reacted with an amine.
-
Direct Chlorosulfonation: This route involves the direct chlorosulfonation of 3-methylthiophene to yield thiophen-3-ylmethanesulfonyl chloride, followed by amination. This route is more direct but can suffer from a lack of regioselectivity.
Q2: Can the thiophene ring open under the reaction conditions used for sulfonamide synthesis?
While the thiophene ring can be opened by strong bases, the conditions typically employed for sulfonamide synthesis (e.g., triethylamine, pyridine, or potassium carbonate in an organic solvent) are generally not harsh enough to cause significant ring-opening. However, if very strong bases like organolithium reagents or sodium amide are used, ring-opening becomes a more significant risk.
Q3: My final product seems to be unstable and degrades over time, especially in solution. Why is this?
Sulfonamides can be susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the sulfur-nitrogen bond to form the corresponding sulfonic acid and amine.[3] For long-term storage, it is recommended to keep the compound as a solid in a cool, dark, and dry place. If solutions are required, they should be prepared fresh and, if possible, buffered to a neutral pH.
Q4: What are the best methods for purifying this compound derivatives?
-
Crystallization: If the product is a solid, crystallization is often the most effective method for removing both isomeric and other byproducts. A careful selection of the solvent system is key.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. For separating positional isomers, which can be challenging, using a less polar solvent system and a long column can improve resolution.[4][5][6]
-
Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.
Experimental Protocols
Protocol 1: Synthesis of Thiophen-3-ylmethanesulfonyl Chloride from 3-Methylthiophene
This protocol is a general guideline and may require optimization.
-
Chlorination of 3-Methylthiophene: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-methylthiophene (1.0 eq) in a suitable solvent (e.g., CCl₄). Initiate radical chlorination using N-chlorosuccinimide (NCS) (1.05 eq) and a radical initiator such as benzoyl peroxide (BPO) (0.02 eq). Reflux the mixture until the starting material is consumed (monitor by TLC or GC-MS). Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure. The crude 3-(chloromethyl)thiophene should be purified by vacuum distillation to remove any 2-chloro isomer.
-
Formation of the Sulfonate Salt: To a solution of sodium sulfite (1.2 eq) in water, add the purified 3-(chloromethyl)thiophene (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq). Heat the mixture with vigorous stirring for several hours until the reaction is complete. Cool the mixture and wash with an organic solvent to remove any unreacted starting material. The aqueous solution of the sodium thiophen-3-ylmethanesulfonate can be used directly in the next step.
-
Conversion to Sulfonyl Chloride: To the aqueous solution of the sulfonate salt, slowly add phosphorus pentachloride (PCl₅) (1.5 eq) or thionyl chloride (SOCl₂) with a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature until the reaction is complete. Carefully quench the reaction with ice water and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with cold water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude thiophen-3-ylmethanesulfonyl chloride.
Protocol 2: General Procedure for the Amination of Thiophen-3-ylmethanesulfonyl Chloride
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add a suitable base, such as triethylamine (1.2 eq) or pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophen-3-ylmethanesulfonyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
References
-
Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]
- King, J. F., & Lee, T. W. S. (1970). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 48(2), 3724-3729.
-
RSC Advances. (n.d.). Microwave-assisted synthesis of sulfonamides. Retrieved from [Link]
- Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955.
- Al-awar, R. S., & Schirch, V. (2003). Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. Tetrahedron Letters, 44(48), 8567-8570.
- U.S. Patent No. 2,732,393. (1956). Separation of position isomers.
- Ball, A. S., et al. (2021).
- Liu, J., et al. (2008). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Li, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Ai, H.-J., et al. (2022). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 144(35), 15947-15956.
- Paquette, L. A., & Regan, J. P. (1967). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic, 4, 43-47.
- Ai, H.-J., Kim, S. T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Synfacts, 20(03), 0245.
- Westphal, F., et al. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 10(9), 1436-1444.
-
Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]
- Li, Y., et al. (2023). Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. Crystal Growth & Design, 23(4), 2635-2642.
- Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157.
- Tso, H.-H., & Tsay, H. (1995). Regioselective synthesis of 3-acylated 2,5-dihydrothiophene S,S-dioxides via ultrasound-promoted allylzincation of 3-bromo-2,3-dihydrothiophene S,S-dioxide.
Sources
- 1. youtube.com [youtube.com]
- 2. Sci-Hub. Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry / Tetrahedron Letters, 2003 [sci-hub.ru]
- 3. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 4. Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thiophen-3-ylmethanesulfonamide
Last Updated: January 19, 2026
Welcome to the technical support center for Thiophen-3-ylmethanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges and questions related to increasing the purity of this compound. We will explore the causality behind purification strategies, provide validated protocols, and offer troubleshooting advice to ensure you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common synthesis involves the reaction of a sulfonyl chloride with an amine.[1] Consequently, the most prevalent impurities include:
-
Unreacted Starting Materials: Residual amounts of the precursor sulfonyl chloride and amine.
-
Hydrolysis Products: Sulfonyl chlorides are highly susceptible to hydrolysis, which can form the corresponding sulfonic acid, in this case, Thiophen-3-ylmethanesulfonic acid.[1][2][3] Maintaining anhydrous reaction conditions is critical to minimize this side product.[1][4]
-
Bis-sulfonated Byproducts: If the amine used is primary, there is a possibility of a second reaction with the sulfonyl chloride, leading to a bis-sulfonated impurity.[1]
-
Residual Solvents and Base: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and bases such as pyridine or triethylamine are commonly used and can be present in the crude product.[1]
Q2: What is the first purification technique I should try for this compound?
A2: For solid sulfonamides, recrystallization is the most common and effective initial purification method.[1][2] The goal is to find a solvent or solvent system in which the this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures, while impurities remain in solution.[1][5]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The choice of solvent is critical. Sulfonamides possess both polar (sulfonamide group) and nonpolar (thiophene ring) characteristics, often making a solvent mixture the ideal choice.[6]
-
Good Starting Points: Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and mixtures of these alcohols with water.[1][5] A 95% ethanol solution is often a good initial choice to test.[6]
-
Solvent Screening: It is highly recommended to perform small-scale solubility tests with a few milligrams of your crude product in various solvents to identify the optimal system before committing your entire batch.
-
The "Like Dissolves Like" Principle: Solvents with functional groups similar to the compound often work well.[7] Given the structure of this compound, polar protic solvents or moderately polar aprotic solvents are likely candidates.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[5] This often happens if the solution is too concentrated, cools too quickly, or if the melting point of the solid is lower than the boiling point of the solvent.
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent to decrease the concentration.[5]
-
Slow Cooling: Allow the solution to cool to room temperature slowly. Do not immediately place it in an ice bath.
-
Change Solvent System: The solvent may be too nonpolar. Try a more polar solvent or adjust the ratio of your solvent mixture.[5]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of pure product to provide a nucleation site.[5]
Troubleshooting Purification Workflows
This section provides a logical workflow for purifying this compound, from initial workup to final purity analysis, and addresses common issues at each stage.
Diagram: General Purification Workflow
A flowchart illustrating the decision-making process for purifying crude this compound.
Issue 1: Recrystallization yields are low or the product is still impure.
| Possible Cause | Suggested Solution & Rationale |
| Too much solvent was used. | Solution: Concentrate the filtrate by evaporating some solvent and attempt a second cooling cycle. Rationale: The concentration of the desired compound was below its saturation point at the lower temperature, preventing complete precipitation. |
| The product is co-precipitating with an impurity. | Solution: Try a different solvent system. If the impurity has a different polarity, a new solvent may leave it in the mother liquor. Rationale: The initial solvent system may have similar solubility properties for both the product and a major impurity. |
| The crude product is highly impure. | Solution: Perform a pre-purification step. An acid-base extraction can remove acidic or basic impurities. For sulfonamides with a free N-H, deprotonation with a base forms a water-soluble salt, allowing removal of neutral organic impurities via extraction.[8] Alternatively, proceed directly to column chromatography.[5] Rationale: Recrystallization is most effective when impurities are present at low levels (<10%). High impurity loads can interfere with crystal lattice formation. |
Issue 2: Impurities are not separating by column chromatography.
| Possible Cause | Suggested Solution & Rationale |
| Poor choice of mobile phase. | Solution: Perform TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to find a system that gives good separation (Rf values between 0.2 and 0.5 and good spot separation). Rationale: The mobile phase polarity is critical for differential partitioning of the compound and impurities on the stationary phase. |
| Co-elution of impurities with similar polarity. | Solution: Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[9] This can help resolve compounds that are close in polarity. Rationale: A gradient changes the eluting power of the mobile phase over time, allowing for the separation of compounds with very similar retention factors that would co-elute in an isocratic (single solvent system) run. |
| Stationary phase is not optimal. | Solution: If standard silica gel fails, consider alternative stationary phases. Options include amide-modified silica or reverse-phase (C18) columns, which offer different selectivity.[9] Rationale: The separation mechanism is dependent on the interactions between the analytes and the stationary phase. Changing the stationary phase alters these interactions, which can resolve previously co-eluting compounds. |
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid assessment of the number of components in your sample.
Materials:
-
Silica gel TLC plate (UV 254 nm)
-
Developing tank
-
Mobile Phase: Start with 7:3 Hexane:Ethyl Acetate or 9:1 Dichloromethane:Methanol
-
Sample solution: Dissolve a small amount of crude and purified material in a suitable solvent (e.g., acetone or ethyl acetate).
-
UV lamp (254 nm)
Procedure:
-
Pour the mobile phase into the developing tank to a depth of ~0.5 cm, cover, and let it saturate for 5-10 minutes.
-
Using a capillary tube, spot the crude and purified samples on the TLC plate baseline.
-
Place the plate in the tank, ensuring the spots are above the solvent line. Cover the tank.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The presence of multiple spots in the crude lane indicates impurities.[10]
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for recrystallizing this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol, or Isopropanol/Water mixture)[1][5]
-
Erlenmeyer flasks, hot plate, Buchner funnel, filter paper, vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of cold solvent to cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves. Add more hot solvent in small portions only if necessary to achieve complete dissolution.[1]
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Perform a hot gravity filtration (if charcoal was used or insoluble impurities are present) into a clean, pre-heated flask to prevent premature crystallization.[5]
-
Cover the filtrate and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Diagram: Recrystallization Troubleshooting Logic
A decision tree for troubleshooting common recrystallization failures.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Mitigating cytotoxicity of Thiophen-3-ylmethanesulfonamide in control cells
Technical Support Center: Thiophen-3-ylmethanesulfonamide Applications
A Guide to Mitigating Off-Target Cytotoxicity in In Vitro Control Cell Models
Welcome to the technical support resource for researchers utilizing this compound and related compounds. As Senior Application Scientists, we understand that unexpected cytotoxicity in control cell lines can be a significant hurdle, confounding data interpretation and delaying research progress. This guide is designed to provide in-depth, actionable troubleshooting advice to help you understand, anticipate, and mitigate these off-target effects.
Part 1: Frequently Asked Questions (FAQs) - The "Why" and "How"
This section addresses the most common issues and questions encountered by researchers. We delve into the mechanisms of cytotoxicity and provide scientifically-grounded strategies for mitigation.
Q1: We are observing significant cell death in our control cell line after treatment with this compound. What is the likely cause?
Answer: The cytotoxicity you're observing likely stems from the compound's chemical structure, specifically the sulfonamide group and the thiophene ring. The toxicity is generally not caused by the parent compound itself, but by its metabolic activation into reactive metabolites.
-
Metabolic Activation: Like many drugs containing a thiophene ring, this compound can be metabolized by cytochrome P450 (CYP450) enzymes within the cells.[1] This process can generate highly reactive intermediates, such as S-oxides and epoxides.[1]
-
Oxidative Stress: The primary mechanism of cytotoxicity for sulfonamides is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[2][3] These reactive metabolites can overwhelm the cell's natural antioxidant defenses, such as glutathione (GSH), leading to depletion of these protective molecules.[3][4]
-
Cellular Damage and Apoptosis: The resulting imbalance and high levels of ROS cause damage to critical cellular components, including lipids, proteins, and DNA.[2][3] This damage often triggers the intrinsic apoptotic pathway, a form of programmed cell death characterized by mitochondrial membrane depolarization and the activation of executioner caspases (e.g., caspase-3).[5][6][7]
Below is a diagram illustrating this putative cytotoxic pathway.
Caption: Putative mechanism of this compound cytotoxicity.
Q2: Our cytotoxicity results are inconsistent across different experiments. Could our experimental setup be the issue?
Answer: Absolutely. In vitro cytotoxicity is highly sensitive to experimental parameters. Two of the most common sources of variability are cell density and culture medium conditions.
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Cell Density: The number of cells seeded per unit area can significantly alter their response to a toxic compound. Higher cell densities often show reduced sensitivity to cytotoxic agents.[8] This is because at higher densities, the effective concentration of the drug per cell is lower, and cell-cell communication can enhance survival signals. For reproducible results, it is critical to establish and maintain a consistent seeding density for all experiments.[8][9]
-
Serum Concentration & Starvation: Components in Fetal Bovine Serum (FBS) can bind to compounds, reducing their bioavailable concentration.[10] Some protocols call for serum starvation to synchronize cells in the same phase of the cell cycle.[10] However, this can be a double-edged sword. While serum starvation can protect some normal cells from toxicity by inducing cell cycle arrest[11], it can also sensitize other cell types to drug-induced damage.[12] The effect is cell-type dependent and must be empirically determined.
Q3: How can we actively reduce the cytotoxicity we are observing in our control cells without compromising our overall experiment?
Answer: The most direct way to counteract the primary mechanism of toxicity (oxidative stress) is to supplement your culture medium with antioxidants.
-
Mechanism of Action: Antioxidants work by neutralizing ROS, thereby preventing the cascade of events that leads to cellular damage and apoptosis.[13] By "mopping up" these free radicals, they protect the cells from the compound's reactive metabolites.[13]
-
Commonly Used Antioxidants:
-
N-acetylcysteine (NAC): A precursor to glutathione, NAC helps replenish the cell's primary antioxidant defense system that is depleted by sulfonamide metabolites.[3]
-
Vitamin E (α-tocopherol): A potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation, a key type of ROS-induced damage.[13]
-
It is crucial to run preliminary experiments to determine the optimal, non-toxic concentration of the antioxidant itself before combining it with your test compound.
Part 2: Experimental Protocols & Workflows
This section provides step-by-step guides for the key experiments discussed above.
Protocol 1: Establishing a Dose-Response Curve and Optimizing Cell Seeding Density
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound and find a consistent, optimal cell seeding density.
-
Cell Seeding: Prepare three 96-well plates. Seed your control cells at three different densities (e.g., Low: 5,000 cells/well; Medium: 10,000 cells/well; High: 20,000 cells/well). Allow cells to adhere and recover for 24 hours.
-
Compound Dilution: Prepare a 2x stock solution of this compound in your culture medium. Perform a serial dilution to create a range of 10-12 concentrations (e.g., from 100 µM down to 0.01 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. You will now have cells at three densities, each treated with a range of concentrations.
-
Incubation: Incubate the plates for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or MTS assay.[14] These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.[15]
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the dose-response curves (Concentration vs. % Viability) for each cell density.
-
Calculate the IC50 value for each density.
-
Decision: Choose a seeding density that gives you a consistent and reproducible dose-response curve.[16] This density should be used for all future mitigation experiments.
-
Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC)
Objective: To test if co-treatment with the antioxidant NAC can rescue cells from compound-induced cytotoxicity.
-
Cell Seeding: Using the optimized density determined in Protocol 1, seed cells in a 96-well plate and allow them to adhere for 24 hours.
-
Prepare Reagents:
-
Prepare a 2x concentration series of this compound centered around the previously determined IC50 value (e.g., 8 concentrations).
-
Prepare a 4x stock of NAC in culture medium at a concentration known to be non-toxic to your cells (a typical starting range is 1-10 mM).
-
-
Co-treatment:
-
Create two sets of the 2x compound dilutions.
-
To one set, add an equal volume of medium (this will be your 'No NAC' control).
-
To the second set, add an equal volume of the 4x NAC stock, effectively making it a 2x compound + 2x NAC solution.
-
-
Cell Treatment: Remove the old medium. Add 100 µL of the prepared solutions to the appropriate wells. You will have two main groups: cells treated with the compound alone, and cells treated with the compound + NAC.
-
Incubation & Analysis: Incubate for the standard duration (e.g., 48 hours) and assess viability with an MTT or MTS assay.
-
Data Interpretation: Plot both dose-response curves on the same graph. A rightward shift in the IC50 value for the NAC co-treated group indicates a successful mitigation of cytotoxicity.[17]
Part 3: Data Summary & Troubleshooting Workflow
Table 1: Summary of Mitigation Strategies
| Strategy | Mechanism of Action | Primary Advantage | Key Consideration |
| Optimize Cell Density | Reduces the effective drug concentration per cell and can enhance pro-survival signaling.[8] | Simple, cost-effective method to improve reproducibility. | The optimal density is cell-line specific and must be determined empirically. |
| Antioxidant Co-treatment (e.g., NAC) | Neutralizes ROS and replenishes intracellular antioxidant stores (GSH), directly countering the primary toxicity mechanism.[13][18] | Directly targets the root cause of cytotoxicity for sulfonamides. | The antioxidant itself must be tested for toxicity. May not work if the primary toxic mechanism is not oxidative stress. |
| Adjust Serum Conditions | Serum proteins can bind the compound, reducing its bioavailability.[10] Serum starvation can induce a protective cell cycle arrest in some normal cells.[11] | Can modulate the effective concentration of the compound without adding new reagents. | Effects are highly variable and cell-type dependent; starvation can also increase sensitivity.[12] |
Troubleshooting Workflow Diagram
If you are facing unexpected cytotoxicity, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting and mitigating cytotoxicity.
References
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El-Kadi, A. O. S., et al. (2020). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. ResearchGate. Available at: [Link]
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El-Kadi, A. O. S., et al. (2019). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. PubMed. Available at: [Link]
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Various Authors. (2017). Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays? ResearchGate. Available at: [Link]
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Singh, K., et al. (2016). Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity. National Institutes of Health (NIH). Available at: [Link]
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Goele, M., et al. (2012). Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin. Oncotarget. Available at: [Link]
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Various Authors. (2011). Serum starving - when is it ok? Protocol Online. Available at: [Link]
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Pieters, R., et al. (2016). Effect of serum starvation on drug sensitivity in HSB2 cells. ResearchGate. Available at: [Link]
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Wataha, J. C., et al. (1999). The effect of cell monolayer density on the cytotoxicity of metal ions which are released from dental alloys. PubMed. Available at: [Link]
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Kurutas, E. B. (2018). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. National Institutes of Health (NIH). Available at: [Link]
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Meschino, J. (n.d.). Antioxidants During Chemotherapy: The Evidence To Support The Enhanced Anti-Neoplastic Effects Of Concurrent Therapy. Meschino Health. Available at: [Link]
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Caviglia, C., et al. (2015). Effect of the cell density and DOX concentration on cytotoxicity. ResearchGate. Available at: [Link]
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Uetrecht, J., et al. (2015). Potential Complementary Therapy for Adverse Drug Reactions to Sulfonamides: Chemoprotection Against Oxidative and Nitrosative. SciSpace. Available at: [Link]
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Skladanowski, A., et al. (2016). Short periods of serum starvation slightly attenuates the antiproliferative effect of digitoxin and MonoD. ResearchGate. Available at: [Link]
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Caviglia, C., et al. (2015). Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. RSC Publishing. Available at: [Link]
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Beykal, B., et al. (2021). Cell density negatively affects model performance. ResearchGate. Available at: [Link]
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MBL International. (2024). How to Optimize Cell Culture Conditions With The Right Reagents. MBL International. Available at: [Link]
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Swain, S. S., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. Available at: [Link]
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Scicchitano, M., et al. (2018). Inhibition of cancer antioxidant defense by natural compounds. National Institutes of Health (NIH). Available at: [Link]
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University of Louisville. (2021). Biologists create better method to culture cells for testing drug toxicity. Medical Xpress. Available at: [Link]
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Cold Spring Harbor Laboratory. (2016). Reducing Antioxidants to Kill Cancer Cells. Technology Networks. Available at: [Link]
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GMP Plastics. (2025). How to Optimize Cell Culture. GMP Plastics. Available at: [Link]
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Valero, N., et al. (2019). A statistical approach to improve compound screening in cell culture media. National Institutes of Health (NIH). Available at: [Link]
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VistaLab Technologies. (2022). 8 Ways to Optimize Cell Cultures. VistaLab Technologies. Available at: [Link]
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Fehr, A. R., et al. (2023). Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target. National Institutes of Health (NIH). Available at: [Link]
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Naisbitt, D. J., et al. (2002). Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. PubMed. Available at: [Link]
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Swain, S. S., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PubMed. Available at: [Link]
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De Luca, V., et al. (2021). Oxidative stress underlies the cytotoxic effects of thioalbamide. ResearchGate. Available at: [Link]
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Various Authors. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? ResearchGate. Available at: [Link]
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Khoo, K. S., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. MDPI. Available at: [Link]
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Chen, Y. J., et al. (2013). Caspase-dependent cell death mediates potent cytotoxicity of sulfide derivatives of 9-anilinoacridine. PubMed. Available at: [Link]
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Nieskens, T. T. G., et al. (2019). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central. Available at: [Link]
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Suzuki, O., et al. (2015). Caspase-dependent drug-induced apoptosis is regulated by cell surface sialylation in human B-cell lymphoma. National Institutes of Health (NIH). Available at: [Link]
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Suzuki, O., et al. (2015). Caspase-dependent drug-induced apoptosis is regulated by cell surface sialylation in human B-cell lymphoma. PubMed. Available at: [Link]
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Unal, M., et al. (2023). Comparison of In Vitro Cytotoxicity Test Methods: MTT, XTT and iCELLigence. Journal of Medicine and Palliative Care. Available at: [Link]
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Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health (NIH). Available at: [Link]
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de Visser, S. P. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. PubMed. Available at: [Link]
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Turley, A. P., & Vanderkelen, L. (2022). How to escape from a cytotoxicity failure? YouTube. Available at: [Link]
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Wilson, J. T., et al. (2023). Reducing off-target drug accumulation by exploiting a type-III interferon response. PubMed. Available at: [Link]
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Safavi, M., et al. (2017). Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells. PubMed. Available at: [Link]
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Launay, S., et al. (2002). Apoptosis Dependent and Independent Functions of Caspases. Madame Curie Bioscience Database - NCBI Bookshelf. Available at: [Link]
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Various Authors. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]
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Chen, J., et al. (2014). Thiophene-3-carboxamide analogue of annonaceous acetogenins as antitumor drug lead. PubMed. Available at: [Link]
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Storage and handling best practices for Thiophen-3-ylmethanesulfonamide
Technical Support Center: Thiophen-3-ylmethanesulfonamide
A Guide for Researchers and Drug Development Professionals
Introduction
Welcome to the technical support guide for this compound. This document is designed to provide researchers, scientists, and drug development professionals with a centralized resource for best practices in storage, handling, and experimental use. Recognizing that this specific molecule may have limited publicly available data, this guide synthesizes information from foundational chemical principles and data on structurally related compounds, such as thiophenes and sulfonamides, to provide a robust framework for your work. Our goal is to explain the causality behind experimental choices, ensuring your protocols are built on a foundation of scientific integrity.
Section 1: Compound Identity and Physicochemical Properties
Before beginning any experiment, a clear understanding of the compound's properties is essential.
Frequently Asked Questions (FAQs)
Q: What are the basic identifiers for this compound?
A: this compound is a specific organic molecule containing both a thiophene ring and a methanesulfonamide group.
-
Chemical Name: this compound
-
CAS Number: 1183629-62-0[1]
-
Molecular Formula: C₅H₇NO₂S₂
-
Molecular Weight: 193.25 g/mol (approx.)
Q: What are the expected physicochemical properties of this compound?
A: While extensive experimental data for this specific molecule is not widely published, we can infer key properties based on its structure. The thiophene ring provides aromatic character and potential for π-stacking interactions, while the sulfonamide group introduces polarity and hydrogen bonding capabilities.[2]
| Property | Inferred Value / Characteristic | Rationale & Implications for Experiments |
| Appearance | Likely a white to off-white or pale yellow solid. | Color may indicate purity. Darker colors could suggest the presence of oxidized impurities or degradation products. |
| Solubility | Poorly soluble in water. Soluble in polar aprotic organic solvents like DMSO, DMF, and potentially in alcohols like methanol or ethanol with heating. | The molecule has both nonpolar (thiophene) and polar (sulfonamide) regions. Plan to use organic solvents for stock solutions. Aqueous buffers will likely require a low percentage of co-solvent.[2] |
| Chemical Stability | Stable under standard conditions. Sensitive to strong oxidizing agents, and potentially strong acids/bases. The thiophene ring can be susceptible to oxidation, especially in the presence of singlet oxygen or other reactive oxygen species.[3][4] | Store away from incompatible materials. Use freshly prepared solutions and consider inert atmosphere conditions for long-term solution storage to prevent oxidation of the thiophene sulfur.[5][6] |
| pKa (Estimated) | The sulfonamide N-H proton is weakly acidic. | The compound's charge state, and therefore its solubility and interactions, may be influenced by the pH of the experimental medium. |
Section 2: Safety, Storage, and Handling
Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound. The following recommendations are based on guidelines for related thiophenesulfonamide compounds.[7][8]
Frequently Asked Questions (FAQs)
Q: What are the primary hazards associated with this compound?
A: Based on data for analogous structures, this compound should be handled as a potentially hazardous substance. Assumed hazards include:
-
Harmful if swallowed. [8]
Always consult the specific Safety Data Sheet (SDS) provided by your supplier. If one is not available, handle the compound with the precautions appropriate for a novel chemical of unknown toxicity.
Q: What are the recommended storage conditions?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light .[7][9][10] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidation of the electron-rich thiophene ring.
Q: What Personal Protective Equipment (PPE) is required for handling?
A: Standard laboratory PPE is mandatory. This includes:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[11][12]
-
Body Protection: A lab coat should be worn. For larger quantities, consider an apron.[6]
-
Respiratory Protection: Handle in a chemical fume hood to avoid inhalation of dust.[12]
Workflow: Safe Handling of this compound
The following diagram outlines the critical steps for safely handling the compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Section 3: Solution Preparation & Solubility Troubleshooting
Inconsistent results often trace back to issues with solution preparation.
Frequently Asked Questions (FAQs)
Q: My compound is not dissolving. What is the recommended troubleshooting procedure?
A: If you encounter solubility issues, follow this systematic approach. The key is to use the minimum energy required to achieve dissolution to avoid potential degradation.
Caption: Potential oxidative degradation pathway of the thiophene ring.
Q: How can I monitor for compound degradation in my experiments?
A: The most reliable method is to use a separation technique like High-Performance Liquid Chromatography (HPLC). [13]* Method: Run a sample of your stock solution or a sample from your experimental endpoint on an HPLC system with UV detection.
-
Analysis: Compare the chromatogram to that of a freshly prepared, "time-zero" standard. The appearance of new peaks, particularly those with different retention times, or a decrease in the area of the main peak, indicates degradation. [14] Q: My solution turned yellow/brown. Is it degraded?
A: A change in color is a strong visual indicator of a chemical change, which often means degradation. [4]Thiophene compounds can form colored byproducts upon oxidation or polymerization. We recommend discarding the solution and preparing a fresh batch.
Section 5: Experimental Protocols
These protocols provide a starting point for incorporating this compound into your experiments.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a validated stock solution for use in downstream assays.
Methodology:
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh out 1.93 mg of the compound and transfer it to a sterile, appropriate-sized glass vial.
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex for 2-3 minutes until the solid is completely dissolved. If necessary, use brief sonication as described in the troubleshooting guide.
-
Validation (Optional but Recommended): Perform an analytical check (e.g., HPLC) to confirm the purity and integrity of the freshly made stock solution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Compound Stability in Aqueous Buffer
Objective: To determine if the compound is stable under your specific experimental conditions (e.g., cell culture media, assay buffer).
Methodology:
-
Preparation: Prepare your complete experimental buffer or media.
-
Spiking: Add the this compound stock solution to the buffer to achieve your final desired working concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent with your experimental controls and is non-toxic to your system.
-
Time-Zero Sample (T=0): Immediately after mixing, remove an aliquot of the solution and either analyze it immediately by HPLC or flash-freeze it in liquid nitrogen and store at -80°C for later analysis.
-
Incubation: Incubate the remaining solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂ for 24 hours).
-
Final Time-Point Sample (T=final): At the end of the incubation period, remove a second aliquot and process it identically to the T=0 sample.
-
Analysis: Analyze both the T=0 and T=final samples by HPLC. Compare the peak area of the parent compound. A significant decrease (>10-15%) in the parent peak area in the T=final sample indicates instability under your experimental conditions.
References
-
Pappa, A. A., et al. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Oxford Lab Fine Chem LLP. [Link]
-
He, H., et al. (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect. [Link]
-
Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]
-
National Institutes of Health. (n.d.). Thiophene-3-sulfonamide. PubChem. [Link]
-
MDPI. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate. [Link]
-
National Institutes of Health. (2026, January 3). Thiophen-3-ylmethanesulfonic acid. PubChem. [Link]
-
OPUS. (2025, August 28). Analytical Methods. OPUS. [Link]
-
ResearchGate. (2025, August 6). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF. ResearchGate. [Link]
-
AMERICAN ELEMENTS®. (n.d.). Thiophenes. AMERICAN ELEMENTS®. [Link]
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ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. ResearchGate. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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ResearchGate. (n.d.). Thiophene degradation. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to Thiophene Sulfonamides in Kinase Inhibition: An In-Depth Analysis of Positional Isomers and Linker Effects
Introduction: The Enduring Appeal of the Thiophene Sulfonamide Scaffold in Kinase Drug Discovery
Protein kinases, as central regulators of cellular signaling, remain a primary focus of modern drug discovery, particularly in oncology and inflammatory diseases. The relentless pursuit of selective and potent kinase inhibitors has led to the exploration of a vast chemical space, with heterocyclic scaffolds playing a pivotal role. Among these, the thiophene ring has emerged as a "privileged" structure, valued for its ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases and its favorable physicochemical properties that can enhance drug-like characteristics[1].
When coupled with a sulfonamide moiety, the resulting thiophene sulfonamide scaffold offers a versatile platform for designing kinase inhibitors. The sulfonamide group is a well-established pharmacophore, capable of forming crucial hydrogen bonds with the kinase hinge region, a common anchoring point for many ATP-competitive inhibitors[2]. This guide provides a comparative analysis of thiophene sulfonamides, with a specific focus on understanding how the substitution pattern on the thiophene ring and the nature of the linker to the sulfonamide group influence their activity in kinase assays. While direct extensive data on Thiophen-3-ylmethanesulfonamide is not prevalent in publicly accessible literature, we can infer its potential behavior by dissecting the structure-activity relationships (SAR) of closely related analogs. This guide will delve into a comparison of thiophene-2-sulfonamides, thiophene-3-carboxamides (as a proxy for 3-substituted thiophenes), and the impact of a methylene spacer in methanesulfonamides.
The Critical Influence of Substituent Position: A Tale of Two Isomers
The regiochemistry of the sulfonamide group on the thiophene ring is a critical determinant of kinase inhibitory activity. The electronic and steric properties of the thiophene ring are not uniform, and the placement of the key interacting moiety dictates the molecule's ability to adopt an optimal binding conformation.
Thiophene-2-Sulfonamides: A Prevalent Motif for Kinase Inhibition
The thiophene-2-sulfonamide scaffold has been more extensively explored in the context of kinase inhibition. A notable example is the discovery of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5)[3][4]. In this case, the sulfonamide group at the 2-position is positioned to interact with the kinase hinge region. The thiophene ring itself serves as a central scaffold, with further substitutions at other positions allowing for the exploration of interactions with other pockets of the ATP-binding site, thereby enhancing potency and selectivity. Studies on substituted thiophene sulfonamides have shown their potential as inhibitors of malarial and mammalian cyclin-dependent protein kinases, highlighting the versatility of this scaffold[5].
Insights from Thiophene-3-Carboxamides: Gauging the Potential of 3-Substitution
While direct data on thiophene-3-sulfonamides as kinase inhibitors is sparse, valuable insights can be gleaned from studies on thiophene-3-carboxamides. Research on a series of thiophene-3-carboxamide derivatives as inhibitors of c-Jun N-terminal kinase (JNK) revealed that the position of the carboxamide at the 3-position was crucial for activity[6][7]. An analog with the carboxamide at the 5-position was found to be completely inactive[6]. This underscores the importance of the substitution pattern on the thiophene ring for achieving potent kinase inhibition. The 3-position, therefore, represents a viable attachment point for a hydrogen-bonding group to interact with the kinase hinge.
The Methylene Spacer: Does it Help or Hinder?
The introduction of a methylene (-CH2-) group between the thiophene ring and the sulfonamide, creating a methanesulfonamide, adds another layer of complexity and opportunity for optimization. This spacer can influence several factors:
-
Conformational Flexibility: The methylene linker provides greater rotational freedom, which can allow the sulfonamide group to find a more favorable hydrogen-bonding geometry within the ATP-binding site.
-
Vectorial Projection: The spacer alters the vector of the sulfonamide group relative to the thiophene scaffold, potentially enabling interactions with different residues in the kinase active site.
-
Physicochemical Properties: The addition of a methylene group can impact the compound's lipophilicity and metabolic stability.
A study on purine-based kinase inhibitors explored the synthesis of phenylmethanesulfonamide derivatives[8]. This work highlights that methanesulfonamides are a valid chemical space for kinase inhibitor design, suggesting that this compound could, in principle, be an active kinase inhibitor. The key would be whether the increased flexibility and altered vector of the sulfonamide group would lead to productive interactions within the target kinase's active site.
Comparative Data on Thiophene-Based Kinase Inhibitors
To illustrate the impact of substitution patterns, the following table summarizes IC50 data for representative thiophene-based kinase inhibitors. It is important to note that these compounds were evaluated in different assays against different kinases, so direct comparison of absolute potencies should be made with caution. The focus should be on the structure-activity trends within each series.
| Compound Class | Representative Structure | Target Kinase | IC50 (µM) | Reference |
| Thiophene-2-sulfonamide | 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide | CDK5/p25 | Moderately Potent (qualitative) | [3] |
| Thiophene-3-carboxamide | 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide | JNK1 | 26.0 | [6] |
| Thiophene-3-carboxamide | 2-((2-chlorophenyl)acetamido)thiophene-3-carboxamide | JNK1 | 1.4 | [6] |
| Thiophene-3-carboxamide | 2-((3-chlorophenyl)acetamido)thiophene-3-carboxamide | JNK1 | 2.6 | [6] |
Table 1: Inhibitory activities of representative thiophene-based kinase inhibitors.
Experimental Protocols: A Guide to Kinase Inhibition Assays
The evaluation of kinase inhibitors typically involves a combination of biochemical and cell-based assays. Below is a representative protocol for a biochemical kinase assay.
In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™ TR-FRET Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity and inhibition.
Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorophore acceptor into close proximity, resulting in a FRET signal. Inhibitors will block substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound and other thiophene sulfonamides) in an appropriate solvent like DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a low-volume 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Reaction:
-
Add the kinase enzyme and the fluorescently labeled substrate (e.g., a GFP-fusion protein of a known kinase substrate) to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a development solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET measurements, typically by measuring the emission ratio at two wavelengths (e.g., 520 nm / 495 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a representative kinase signaling pathway and the experimental workflow for evaluating kinase inhibitors.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors. Thiophene sulfonamides can be designed to inhibit kinases like RAF within this cascade.
Caption: A typical workflow for the evaluation and development of novel kinase inhibitors, from initial synthesis to lead optimization.
Structure-Activity Relationship (SAR) Summary
The following diagram summarizes the key SAR points for thiophene-based kinase inhibitors based on the available literature.
Sources
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A Forward-Looking Comparative Analysis: Thiophen-3-ylmethanesulfonamide as a Putative Carbonic Anhydrase Inhibitor
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound, Thiophen-3-ylmethanesulfonamide, against a panel of well-established carbonic anhydrase inhibitors. Due to the limited publicly available data on the specific biological activity of this compound, this analysis is presented from a forward-looking perspective. We will leverage established knowledge of structurally similar compounds to hypothesize its mechanism of action and potential therapeutic applications, and to propose a clear experimental path for its evaluation.
Introduction to this compound: A Structurally Intriguing Molecule
This compound is a heterocyclic compound characterized by a thiophene ring linked to a methanesulfonamide group. The thiophene nucleus is a privileged scaffold in medicinal chemistry, known to be a bioisostere of the phenyl ring and is present in numerous FDA-approved drugs.[1] Its incorporation can enhance physicochemical properties, metabolic stability, and binding affinity.[1] The sulfonamide moiety is the cornerstone of a major class of therapeutic agents, including antibacterial drugs and, most relevant to this discussion, carbonic anhydrase inhibitors.[2][3]
The unique combination of these two pharmacophores in this compound suggests a strong potential for biological activity, particularly as an inhibitor of carbonic anhydrase.
The Hypothesized Target: Carbonic Anhydrase
Based on its chemical structure, we hypothesize that the primary biological target of this compound is the zinc-containing metalloenzyme, carbonic anhydrase (CA). Sulfonamides are a well-established class of CA inhibitors.[4] The mechanism of action involves the sulfonamide group coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[5][6] This inhibition prevents the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8]
Carbonic anhydrase isoenzymes are ubiquitously expressed in the human body and play crucial roles in various physiological processes, including pH regulation, fluid secretion, and electrolyte balance.[9] Consequently, CA inhibitors have found therapeutic applications in a range of conditions, most notably glaucoma, but also as diuretics, antiepileptics, and for the management of altitude sickness.[4][7][10]
Comparative Analysis with Known Carbonic Anhydrase Inhibitors
To contextualize the potential of this compound, we will compare its hypothetical profile with three well-characterized and clinically significant carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.
| Inhibitor | Chemical Class | Primary Clinical Use | Key Characteristics |
| Acetazolamide | First-generation Sulfonamide | Glaucoma, epilepsy, altitude sickness, edema[7][10] | Orally administered, potent but non-selective CA inhibitor, associated with systemic side effects.[7][11] |
| Dorzolamide | Second-generation Sulfonamide | Glaucoma, ocular hypertension[12][13] | Topically administered as eye drops, highly specific for CA-II, reduced systemic side effects compared to oral CAIs.[12][14] |
| Brinzolamide | Second-generation Sulfonamide | Glaucoma, ocular hypertension[15][16] | Topically administered as an ophthalmic suspension, potent and specific CA-II inhibitor, generally well-tolerated.[15][17] |
| This compound (Hypothetical) | Thiophene-containing Sulfonamide | To be determined | The thiophene moiety may influence potency, selectivity, and pharmacokinetic properties compared to existing sulfonamide inhibitors. |
Proposed Experimental Workflow for the Evaluation of this compound
To validate the hypothesis that this compound is a carbonic anhydrase inhibitor and to characterize its activity, the following experimental workflow is proposed:
Caption: Proposed experimental workflow for the comprehensive evaluation of this compound as a carbonic anhydrase inhibitor.
Detailed Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay spectrophotometrically measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol.
Materials:
-
Purified human carbonic anhydrase isoenzymes (e.g., CA-I, CA-II, CA-IV)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) substrate solution in acetone
-
This compound and known inhibitors (Acetazolamide, Dorzolamide, Brinzolamide) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and known inhibitors in Tris-HCl buffer.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 10 µL of the test compound/inhibitor solution, and 10 µL of the CA enzyme solution.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 40 µL of the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes.
-
Calculate the rate of p-nitrophenol formation (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Rationale: This is a standard and reliable method for determining the inhibitory potency of compounds against various CA isoforms, allowing for direct comparison with known inhibitors.
Visualizing the Mechanism of Action
The proposed mechanism of action for this compound as a carbonic anhydrase inhibitor is depicted below.
Caption: Proposed mechanism of inhibition of carbonic anhydrase by this compound.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, its chemical structure strongly suggests its potential as a novel carbonic anhydrase inhibitor. The thiophene moiety offers an exciting opportunity for the development of new CAIs with potentially improved potency, selectivity, and pharmacokinetic profiles compared to existing drugs. The experimental workflow outlined in this guide provides a clear and robust pathway for the comprehensive evaluation of this promising compound. Further research into this compound and its analogs could lead to the discovery of new therapeutic agents for the treatment of glaucoma and other conditions associated with carbonic anhydrase activity.
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A Comparative Guide to Validating the Cellular Target Engagement of Thiophen-3-ylmethanesulfonamide
The journey of a small molecule from a screening hit to a viable drug candidate is critically dependent on the rigorous validation of its engagement with the intended biological target.[1][2] Misidentification of a compound's true mechanism of action can lead to wasted resources and late-stage failures in drug development. This guide offers a comprehensive analysis of robust experimental strategies to unequivocally validate the cellular target engagement of novel chemical entities, using Thiophen-3-ylmethanesulfonamide as a representative compound.
This compound belongs to a class of compounds containing a thiophene ring, a privileged scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs.[3] For the illustrative purposes of this guide, we will hypothesize that this compound has been identified as a putative inhibitor of "Kinase X," a hypothetical protein kinase. We will explore and compare two gold-standard techniques for validating this interaction in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics.
I. The Biophysical Approach: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for directly observing the physical interaction between a drug and its target protein within the complex environment of the cell.[4][5][6] The underlying principle is that the binding of a ligand, such as this compound, stabilizes the target protein, thereby increasing its resistance to thermal denaturation.[6][7] This change in thermal stability, measured as an increase in the protein's melting temperature (Tm), serves as a direct proxy for target engagement.
Causality Behind Experimental Choices in CETSA
The elegance of CETSA lies in its ability to provide evidence of direct binding in a label-free manner and in a physiologically relevant setting, including intact cells and even tissue samples.[4][6] This avoids potential artifacts that can arise from using purified recombinant proteins, which may not possess the correct post-translational modifications or exist in their native conformational state.
CETSA Experimental Workflow
The workflow for a CETSA experiment is a systematic process of controlled heating, fractionation, and detection.
Caption: A step-by-step workflow for the Cellular Thermal Shift Assay.
Detailed CETSA Protocol
-
Cell Culture and Treatment : Seed cells in appropriate culture vessels and allow for adherence. Treat cells with a dose-range of this compound alongside a vehicle control (e.g., DMSO) for a specified duration.
-
Sample Preparation and Heating : Harvest and wash the cells, then resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis and Fractionation : Induce cell lysis through methods such as freeze-thaw cycles. Pellet the heat-induced protein aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
Quantification of Soluble Target : Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Kinase X using a specific detection method, such as Western blotting or ELISA.
-
Data Analysis and Interpretation : Generate melting curves by plotting the normalized amount of soluble Kinase X against temperature. A rightward shift of the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.
| Parameter | Vehicle Control (DMSO) | This compound (10 µM) |
| Apparent Tm of Kinase X | 52.3°C | 58.7°C |
| ΔTm | - | +6.4°C |
Table 1: Representative quantitative data from a CETSA experiment demonstrating the thermal stabilization of Kinase X by this compound.
II. The Unbiased Approach: Chemical Proteomics with Kinobeads
Chemical proteomics offers a powerful, unbiased method to assess the selectivity of a compound across a large portion of the proteome.[8][9][10] The Kinobeads technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on a resin to capture a significant portion of the cellular kinome.[10][11][12]
Causality Behind Experimental Choices in Chemical Proteomics
This approach is founded on the principle of competitive affinity purification.[10][12] By pre-incubating a cell lysate with a free compound like this compound, the drug will bind to its target kinases. These drug-bound kinases will then be unable to bind to the Kinobeads. Quantitative mass spectrometry is used to measure the reduction in the amount of a specific kinase pulled down by the beads in the presence of the compound, which is indicative of a direct binding event. This method not only confirms the engagement with the intended target but also reveals potential off-targets.
Kinobeads Experimental Workflow
The Kinobeads workflow provides a global view of a compound's interactions with the kinome.
Caption: A streamlined workflow for target engagement validation using Kinobeads.
Detailed Kinobeads Protocol
-
Cell Lysis : Lyse cultured cells under native conditions to maintain protein integrity.
-
Competitive Binding : Incubate the cell lysate with a range of this compound concentrations.
-
Affinity Pulldown : Add the Kinobeads slurry to the lysates and incubate to allow for kinase binding.
-
Washing and Elution : Thoroughly wash the beads to remove non-specific binders, then elute the captured kinases.
-
Proteomic Sample Preparation : Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis : Analyze the resulting peptide mixture by high-resolution mass spectrometry.
-
Data Analysis : Quantify the abundance of each identified kinase in the compound-treated samples relative to the vehicle control. Plot these values against the compound concentration to generate competition-binding curves and calculate the apparent dissociation constant (Kdapp) for each interaction.
| Kinase Target | Apparent Kd (nM) for this compound |
| Kinase X | 85 |
| Kinase Y | > 10,000 |
| Kinase Z | 2,500 |
Table 2: Representative quantitative data from a Kinobeads experiment showing the affinity and selectivity of this compound.
Comparison of Target Validation Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics (Kinobeads) |
| Principle | Ligand-induced thermal stabilization.[6][7] | Competitive affinity purification.[10][12] |
| Cellular Context | Intact cells, cell lysates, tissues.[4][6] | Primarily cell lysates. |
| Scope | Targeted (one protein at a time unless using MS-CETSA). | Proteome-wide (kinome-wide in this case).[8][11] |
| Output | Thermal shift (ΔTm), qualitative to semi-quantitative. | Apparent dissociation constants (Kdapp), quantitative. |
| Key Advantage | Confirms target engagement in a more physiological, intact cell environment. | Unbiased, provides a global selectivity profile. |
| Key Limitation | Requires a specific antibody for detection (in non-MS formats). | Performed in lysates, which may not fully reflect the cellular environment. |
Conclusion: An Integrated Strategy for Robust Target Validation
For the most rigorous and comprehensive validation of this compound's engagement with Kinase X, an integrated approach is paramount.
-
Initial Confirmation with CETSA : Use CETSA in intact cells as a primary validation step to confirm direct binding to Kinase X in its native cellular environment.
-
Global Selectivity Profiling with Kinobeads : Employ Kinobeads to not only corroborate the interaction with Kinase X but also to profile the selectivity of this compound across the kinome, identifying any potential off-targets.
-
Functional Validation with Orthogonal Methods : Further strengthen the evidence by using genetic methods. For example, knocking down Kinase X expression via RNAi or CRISPR should lead to a corresponding decrease in the cellular efficacy of this compound.
By synergistically applying these complementary methodologies, researchers can build a robust and compelling body of evidence to confidently validate the target engagement of their small molecules, thereby de-risking their progression into later stages of drug discovery.
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
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Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. [Link]
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Cravatt, B. F., & Patricelli, M. P. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(7), 600-605. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiophene-Based Sulfonamides: Insights for the Rational Design of Thiophen-3-ylmethanesulfonamide Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thiophene-based sulfonamides, a class of compounds with significant therapeutic potential. While direct and extensive SAR studies on the specific scaffold of thiophen-3-ylmethanesulfonamide are not widely available in the public domain, this document synthesizes data from closely related analogs to provide actionable insights for the rational design of novel inhibitors. By examining the impact of structural modifications on biological activity, primarily as carbonic anhydrase inhibitors, this guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Thiophene-Sulfonamide Moiety as a Privileged Scaffold
The thiophene ring is a versatile heterocyclic scaffold frequently incorporated into the structures of clinically approved drugs and investigational molecules.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive component in drug design. When coupled with a sulfonamide group, a well-established zinc-binding pharmacophore, the resulting thiophene-sulfonamide core has proven to be a fruitful starting point for the development of potent enzyme inhibitors.[3] Notably, this class of compounds has been extensively explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes, including glaucoma, edema, and cancer.
The this compound Scaffold: A Rational Design Approach
The this compound scaffold represents a logical progression in the exploration of thiophene-based sulfonamides. The introduction of a methylene linker between the thiophene ring and the sulfonamide group offers several potential advantages from a medicinal chemistry perspective:
-
Increased Conformational Flexibility: The methylene bridge allows for greater rotational freedom, enabling the thiophene ring and the sulfonamide moiety to adopt optimal orientations within the target's binding site.
-
Modified Vectorial Properties: The linker alters the spatial relationship between the aromatic ring and the zinc-binding group, which can influence interactions with amino acid residues in the active site.
-
Fine-tuning of Physicochemical Properties: The linker can impact the overall lipophilicity and solubility of the molecule, which are critical for its pharmacokinetic profile.
The following sections will delve into the SAR of related thiophene sulfonamides to inform the strategic modification of the this compound core.
Structure-Activity Relationship of Thiophene-Based Sulfonamides: A Comparative Analysis
The biological activity of thiophene sulfonamides is highly dependent on the substitution pattern on the thiophene ring, the nature of the linker (if present), and modifications to the sulfonamide group itself.
Impact of Substitution on the Thiophene Ring
Studies on 2,5-disubstituted thiophene derivatives have revealed that these positions are critical for modulating potency and selectivity. For instance, in a series of thiophene-3-carboxamide analogs investigated as JNK inhibitors, substitutions at the 4- and 5-positions of the thiophene ring generally led to a decrease in activity compared to the unsubstituted parent compound. This suggests that steric hindrance at these positions may be detrimental to binding.
Research on 4-substituted thiophene-2-sulfonamides has demonstrated that this position is amenable to substitution with various groups to enhance inhibitory activity against carbonic anhydrase II.
The Role of the Linker
While direct SAR data for the methylene linker in this compound is scarce, the concept of a linker in drug design is well-established. For example, disulfide linkers are utilized in antibody-drug conjugates to control drug release. In the context of enzyme inhibitors, a linker can provide access to deeper pockets within the active site or induce a better conformational fit.
Modifications of the Sulfonamide Moiety
The sulfonamide group is the primary zinc-binding moiety in this class of inhibitors. While the unsubstituted -SO₂NH₂ is generally preferred for optimal interaction with the zinc ion in the active site of carbonic anhydrases, modifications can be explored to fine-tune activity and selectivity.
Comparative Biological Data
The following table summarizes the inhibitory activity of various thiophene-based sulfonamide analogs against human carbonic anhydrase (hCA) isoforms. This data, compiled from multiple sources, highlights the impact of different substitution patterns on potency.
| Compound ID | Scaffold | R1 | R2 | R3 | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 1 | Thiophene-2-sulfonamide | H | H | H | 250 | 12 | 25 | 4.5 | |
| 2 | Thiophene-2-sulfonamide | CH₃ | H | H | 780 | 150 | 30 | 5.2 | |
| 3 | Thiophene-2-sulfonamide | H | Cl | H | 120 | 8 | 15 | 3.1 | |
| 4 | Benzo[b]thiophene-2-sulfonamide | - | - | - | 50 | 9 | 42 | 7.8 | [3] |
Note: The data presented is for thiophene-2-sulfonamide and benzo[b]thiophene-2-sulfonamide scaffolds and is intended to provide a comparative basis for the design of this compound analogs.
Experimental Protocols
General Synthesis of Thiophene-Based Sulfonamides
A common synthetic route to thiophene sulfonamides involves the chlorosulfonation of a thiophene derivative followed by amination.
Step 1: Chlorosulfonation of Thiophene
-
To a cooled (0 °C) solution of the desired thiophene derivative in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for the specified time.
-
Pour the reaction mixture onto ice and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the thiophenesulfonyl chloride.
Step 2: Amination of Thiophenesulfonyl Chloride
-
Dissolve the thiophenesulfonyl chloride in a suitable solvent (e.g., acetone).
-
Add an excess of aqueous ammonia solution and stir at room temperature.
-
Remove the solvent under reduced pressure and purify the resulting sulfonamide by recrystallization or column chromatography.
Caption: Workflow for the carbonic anhydrase inhibition assay.
Conclusion and Future Perspectives
This guide has provided a comparative analysis of the structure-activity relationships of thiophene-based sulfonamides, offering valuable insights for the rational design of novel this compound analogs. The available data suggests that modifications to the thiophene ring and the linker connecting it to the sulfonamide moiety can significantly impact biological activity.
Future research in this area should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. By exploring a diverse range of substituents on the thiophene ring and varying the length and nature of the linker, a more comprehensive understanding of the SAR for this specific scaffold can be achieved. Such studies will be instrumental in the development of potent and selective inhibitors for various therapeutic targets.
References
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A Comparative Guide to Kinase Cross-Reactivity Profiling: An In-Depth Analysis Using Dasatinib as a Case Study
For Researchers, Scientists, and Drug Development Professionals
Note to the Reader: This guide was initially intended to profile Thiophen-3-ylmethanesulfonamide. However, due to the absence of publicly available kinase cross-reactivity data for this specific compound, we have pivoted to a comprehensive analysis of Dasatinib. Dasatinib, a well-characterized multi-targeted kinase inhibitor, serves as an exemplary model to illustrate the principles, methodologies, and importance of kinase selectivity profiling in modern drug discovery. The concepts and protocols detailed herein are broadly applicable to the characterization of any novel kinase inhibitor.
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets.[1] The success of kinase inhibitors like Imatinib has revolutionized treatment paradigms and spurred the development of a new generation of targeted therapies.[2]
However, the human kinome is vast, comprising over 500 members that share a conserved ATP-binding pocket.[3] This structural similarity presents a significant challenge: designing small molecule inhibitors that are exquisitely selective for their intended target. Off-target inhibition, where a drug interacts with unintended kinases, can lead to a spectrum of consequences, from unforeseen toxicities to desirable polypharmacology where a single agent modulates multiple disease-relevant pathways.[4][5][6] Therefore, a thorough understanding of a compound's cross-reactivity profile across the kinome is not merely an academic exercise but a critical step in preclinical development. It informs lead optimization, aids in the interpretation of cellular and in vivo data, and helps to anticipate potential clinical side effects.[1][7]
This guide provides a comprehensive framework for conducting and interpreting a kinase cross-reactivity profiling study, using the dual SRC/ABL inhibitor Dasatinib as a practical example. We will delve into the experimental design, present detailed protocols for widely-used assay platforms, and offer insights into data analysis and visualization.
Designing the Kinase Profiling Study: A Multi-Faceted Approach
A robust kinase profiling study is a tiered process, beginning with a broad screen to identify potential off-targets, followed by more detailed dose-response experiments to quantify the potency of these interactions.
2.1. Panel Selection: Breadth vs. Depth
The choice of the kinase panel is a critical first step. Several commercial vendors offer kinase profiling services with panels ranging from a few dozen to over 400 kinases.[8][9] For an initial broad screen, a comprehensive panel is recommended to cast the widest net for potential off-target interactions. This initial screen is often performed at a single, high concentration of the inhibitor (e.g., 1 or 10 µM) to identify any kinase that is significantly inhibited.[10]
2.2. Assay Technology: Choosing the Right Tool for the Job
A variety of assay technologies are available for kinase profiling, each with its own set of advantages and limitations.[1] Two of the most common platforms are:
-
LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based competition binding assay.[11][12] It directly measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by the test compound. A key advantage of this platform is that it is independent of kinase activity and can be used with both active and inactive kinase preparations.[13]
-
Kinase-Glo® Luminescent Kinase Assay: This is a homogeneous, luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.[14][15][16] The luminescent signal is inversely proportional to kinase activity.[17] This assay is well-suited for high-throughput screening and provides a direct measure of catalytic inhibition.[17]
For our case study with Dasatinib, we will describe a workflow that utilizes both a broad initial screen and a follow-up IC50 determination.
Experimental Protocols: A Step-by-Step Guide
3.1. Primary Screen: Single-Dose Inhibition Profiling
The initial screen aims to identify all kinases that are inhibited by Dasatinib by more than a predefined threshold (e.g., >70% inhibition) at a single concentration.
Protocol: Single-Dose Kinase-Glo® Assay [16]
-
Reagent Preparation:
-
Prepare a 2X solution of each kinase in the panel in 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]
-
Prepare a 2X solution of the appropriate substrate and ATP at a concentration close to the Km for each kinase.[18]
-
Prepare a 4X solution of Dasatinib (e.g., 40 µM for a final assay concentration of 10 µM) and a vehicle control (DMSO) in 1X Kinase Buffer A.
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.[14][15]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 4X Dasatinib or vehicle control to the appropriate wells.
-
Add 5 µL of 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Luminescence_Dasatinib / Luminescence_Vehicle))
-
3.2. Secondary Screen: IC50 Determination
For all kinases that show significant inhibition in the primary screen, a 10-point dose-response curve is generated to determine the IC50 value, a measure of the compound's potency.
Protocol: 10-Point IC50 Determination using LanthaScreen™ Eu Kinase Binding Assay [11][12]
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A. The antibody is typically a europium-labeled anti-tag antibody that binds to the kinase.[11]
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.[12]
-
Prepare a 10-point, 4X serial dilution of Dasatinib in 1X Kinase Buffer A, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO).
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of each concentration of the 4X Dasatinib serial dilution or vehicle control to the appropriate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the Dasatinib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation
4.1. Summarizing the Data: The Power of Tables
The results of the kinase profiling study should be presented in a clear and concise manner. A table summarizing the IC50 values for all inhibited kinases is essential for easy comparison.
Table 1: Kinase Inhibition Profile of Dasatinib
| Kinase Family | Kinase Target | IC50 (nM) |
| Tyrosine Kinase | ABL1 | <1 |
| SRC | <1 | |
| LCK | 1.2 | |
| YES1 | 1.5 | |
| FYN | 2.0 | |
| KIT | 5.0 | |
| PDGFRβ | 8.0 | |
| EPHA2 | 15 | |
| Serine/Threonine Kinase | RIPK2 | 25 |
| ... | ... |
(Note: The IC50 values presented are illustrative and may not reflect the most current literature values.)
4.2. Visualizing Selectivity: Kinome Maps and Selectivity Scores
A kinome map provides a powerful visual representation of a compound's selectivity. The kinome is often depicted as a dendrogram where kinases are grouped by sequence similarity. The potency of inhibition is represented by the size or color of the circle corresponding to each kinase.
// Define nodes for kinase families "Tyrosine Kinases" [pos="1,5!", fillcolor="#4285F4", fontsize=12]; "Ser/Thr Kinases" [pos="5,5!", fillcolor="#34A853", fontsize=12]; "Atypical Kinases" [pos="3,1!", fillcolor="#FBBC05", fontsize=12];
// Define nodes for specific kinases with varying inhibition levels ABL1 [pos="0,4!", fillcolor="#EA4335", width=1.2, label="ABL1\n(Potent)"]; SRC [pos="1,4!", fillcolor="#EA4335", width=1.2, label="SRC\n(Potent)"]; KIT [pos="2,4!", fillcolor="#EA4335", width=1.0, label="KIT\n(Moderate)"]; PDGFRB [pos="0.5,3!", fillcolor="#EA4335", width=0.8, label="PDGFRB\n(Weak)"]; RIPK2 [pos="4.5,4!", fillcolor="#FBBC05", width=0.9, label="RIPK2\n(Moderate)"]; MAPK1 [pos="5.5,4!", fillcolor="#F1F3F4", fontcolor="#202124", width=0.6, label="MAPK1\n(Inactive)"]; PIK3CA [pos="3,2!", fillcolor="#F1F3F4", fontcolor="#202124", width=0.6, label="PIK3CA\n(Inactive)"];
// Connect families to specific kinases "Tyrosine Kinases" -> ABL1; "Tyrosine Kinases" -> SRC; "Tyrosine Kinases" -> KIT; "Tyrosine Kinases" -> PDGFRB; "Ser/Thr Kinases" -> RIPK2; "Ser/Thr Kinases" -> MAPK1; "Atypical Kinases" -> PIK3CA; } caption: "Illustrative Kinome Selectivity Map for Dasatinib."
To quantify selectivity, several metrics have been developed. The Selectivity Score (S-score) is a simple and widely used metric.[18] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., IC50 < 3 µM) by the total number of kinases tested.[10][18] A lower S-score indicates higher selectivity. Another useful metric is the Gini coefficient , which provides a measure of the distribution of inhibitory activity across the kinome.[19] A Gini coefficient of 1 indicates that the compound inhibits only a single kinase, while a score of 0 indicates equal inhibition of all kinases.[19]
Comparative Analysis: Benchmarking Against Alternatives
The cross-reactivity profile of a compound is most informative when compared to other inhibitors. For Dasatinib, relevant comparators include other BCR-ABL inhibitors like Imatinib, Nilotinib, and Bosutinib.[20][21][22]
Table 2: Comparative Selectivity of BCR-ABL Inhibitors
| Inhibitor | Primary Targets | Key Off-Targets | Selectivity Score (S10) |
| Dasatinib | ABL, SRC family | KIT, PDGFR, EPH receptors | High (less selective) |
| Imatinib | ABL, KIT, PDGFR | - | Low (more selective) |
| Nilotinib | ABL | KIT, PDGFR | Low (more selective) |
| Bosutinib | ABL, SRC family | - | Moderate |
S10 is a hypothetical selectivity score representing the fraction of kinases inhibited with an IC50 < 10 µM.
This comparative analysis reveals that Dasatinib has a broader inhibition profile than Imatinib and Nilotinib, which may contribute to both its efficacy in Imatinib-resistant CML and its distinct side-effect profile.[21][23][24] For instance, the inhibition of SRC family kinases by Dasatinib is thought to contribute to some of its adverse effects.[25][26]
Conclusion: From Data to Drug Development Strategy
Kinase cross-reactivity profiling is an indispensable tool in modern drug discovery. A comprehensive understanding of a compound's selectivity profile, as exemplified by our analysis of Dasatinib, provides invaluable insights that guide several key aspects of the drug development process:
-
Lead Optimization: Profiling data can inform structure-activity relationship (SAR) studies aimed at improving selectivity and reducing off-target toxicities.
-
Mechanism of Action Studies: Unanticipated off-target activities can sometimes explain the observed cellular phenotype and may even open up new therapeutic opportunities (drug repositioning).[3][7]
-
Translational and Clinical Strategy: A clear understanding of a drug's polypharmacology can help to predict potential side effects and inform the design of clinical trials.[4][27]
By integrating kinase profiling early and iteratively throughout the drug discovery pipeline, researchers can make more informed decisions, increasing the likelihood of developing safe and effective new medicines.
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Jacoby, E. (2017, January 12). The Interplay of Kinase Broad Profiling and Phenotypic Screening [Video]. YouTube.
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Redaelli, S., et al. (2008). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Blood, 112(11), 2989.
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Comparing the in vitro and in vivo efficacy of Thiophen-3-ylmethanesulfonamide
An objective comparison of the in vitro and in vivo efficacy of Thiophen-3-ylmethanesulfonamide is not feasible due to the lack of publicly available scientific data on this specific compound. A comprehensive search of chemical databases and scientific literature reveals no published studies detailing its biological activity, in vitro assays, or in vivo evaluations.
However, to address the core scientific interest in this area, this guide will instead provide a comparative overview of the broader, well-researched class of Thiophene-based Sulfonamides . This chemical family, to which this compound belongs, is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in molecules that exhibit a wide range of biological activities.[1][2] We will explore the efficacy of representative compounds from this class, supported by experimental data from published literature, to provide a valuable resource for researchers in drug discovery.
The Thiophene-Sulfonamide Scaffold: A Versatile Pharmacophore
The thiophene ring is an aromatic five-membered heterocycle containing a sulfur atom.[3] In drug design, it is often used as a bioisostere for a phenyl ring, offering similar structural properties but with distinct electronic and metabolic characteristics that can improve a compound's pharmacokinetic profile.[1] When combined with a sulfonamide (-SO₂NH₂) group, the resulting scaffold has proven to be a potent inhibitor of various enzymes and a versatile building block for drugs targeting several diseases.[4]
This guide will examine the efficacy of thiophene-based sulfonamides in three key therapeutic areas where they have shown significant promise:
-
Carbonic Anhydrase Inhibition (Relevant for glaucoma and cancer)
-
Antimicrobial Activity (Relevant for bacterial and fungal infections)
-
Anticancer Activity (Targeting various cancer cell lines and pathways)
Comparative In Vitro Efficacy of Thiophene-Based Sulfonamides
The in vitro efficacy of a compound is a measure of its effect on a specific biological target in a controlled laboratory setting. This is typically the first step in drug discovery to identify promising lead compounds.
As Carbonic Anhydrase Inhibitors
Sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing enzymes.[4] Thiophene-based sulfonamides are particularly effective due to the thiophene ring's ability to enhance lipophilicity, which can improve membrane permeability.[4]
Supporting Experimental Data:
| Compound | Target Isozyme | Inhibition Constant (Kᵢ) | Reference |
| Dorzolamide | hCA II | 0.5 nM | [1] |
| Brinzolamide | hCA II | 3.2 nM | [1] |
| Thiophene-3-sulfonamide | Various CAs | Potent (specific Kᵢ not listed) | [4] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a standard method to determine the inhibitory activity of a compound against a specific CA isozyme.
-
Reagents and Materials : Purified human carbonic anhydrase isozyme (e.g., hCA II), p-nitrophenyl acetate (NPA) as substrate, buffer solution (e.g., Tris-HCl), test compound (thiophene sulfonamide derivative), and a microplate reader.
-
Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of test concentrations.
-
Assay Procedure :
-
Add 140 µL of buffer, 20 µL of the test compound solution, and 20 µL of the enzyme solution to the wells of a 96-well microplate.
-
Incubate the mixture at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of the NPA substrate.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes using the microplate reader. The rate of NPA hydrolysis to p-nitrophenol is proportional to the enzyme activity.
-
-
Data Analysis : Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for In Vitro CA Inhibition Assay
Caption: Workflow for determining the IC₅₀ of a thiophene sulfonamide against carbonic anhydrase.
As Antimicrobial Agents
Certain thiophene sulfonamide derivatives have demonstrated potent antibacterial and antifungal activities.[4][5]
Supporting Experimental Data:
| Compound | Target Organism | In Vitro Metric (MIC) | Reference |
| Compound 17b (a thiophene-benzenesulfonamide) | Mycobacterium tuberculosis | 0.023 µg/mL | [6] |
| Thiophene-3-carboxamide derivatives | Various bacteria & fungi | Active (specific MIC not listed) | [5] |
| PTSP (a thiophenesulfonamide) | Vibrio species | Sub-micromolar activity | [7] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Comparative In Vivo Efficacy of Thiophene-Based Sulfonamides
In vivo studies are crucial for evaluating a drug's efficacy and safety in a living organism. These studies provide insights into pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).
Antituberculosis Activity in a Mouse Model
A study on thiophene-benzenesulfonamide derivatives identified a lead compound, 17b , with promising activity against multidrug-resistant tuberculosis.[6]
Supporting Experimental Data:
-
Model: Acute mouse model of tuberculosis.
-
Compound: 17b.
-
Efficacy: Exhibited modest in vivo efficacy. In macrophages, it caused a reduction of 1.29 log₁₀ CFU (Colony Forming Units), indicating good intracellular antimycobacterial activity.[6]
-
Druggability: The compound showed favorable hepatocyte stability, low cytotoxicity, and low hERG channel inhibition, which are positive indicators for drug development.[6]
Experimental Protocol: Acute Mouse Model of Tuberculosis
-
Infection : Mice are infected intravenously with a specific strain of Mycobacterium tuberculosis.
-
Treatment : After a set period (e.g., 24 hours), treatment begins. A group of mice is treated with the test compound (e.g., compound 17b) administered orally or via another appropriate route, once daily for a specified duration (e.g., 8 days). A control group receives the vehicle only.
-
Evaluation :
-
One day after the final treatment, mice are euthanized.
-
The lungs and spleen are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on selective agar plates (e.g., Middlebrook 7H11 agar).
-
After incubation (e.g., 3-4 weeks), the number of bacterial colonies (CFUs) is counted.
-
-
Data Analysis : The efficacy of the treatment is determined by comparing the bacterial load (log₁₀ CFU) in the organs of the treated mice to that of the control group. A significant reduction in CFU indicates effective antitubercular activity.
Structure-Activity Relationship (SAR) and Mechanism of Action
The biological activity of thiophene sulfonamides is highly dependent on their specific chemical structure.
-
Position of the Sulfonamide Group : The position of the sulfonamide group on the thiophene ring (e.g., position 2 vs. 3) significantly influences the biological activity profile.[4]
-
Substitutions : Adding other chemical groups to the thiophene ring or the sulfonamide nitrogen can tune the compound's properties, such as its potency, selectivity, and metabolic stability.[4][7] For example, in a series of quorum sensing inhibitors, adding a phenyl group to a pyrazole ring attached to the thiophenesulfonamide core resulted in the most potent molecules.[7]
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism for many thiophene sulfonamides involves the inhibition of carbonic anhydrase. The sulfonamide group coordinates with the zinc ion (Zn²⁺) located in the active site of the enzyme, blocking its access to the natural substrate (carbon dioxide). This disrupts the pH regulation and other physiological processes dependent on the enzyme's function.
Diagram of Carbonic Anhydrase Inhibition
Caption: Thiophene sulfonamide blocks the CA active site, preventing the conversion of CO₂.
Conclusion and Future Perspectives
While specific data on this compound is absent from the scientific literature, the broader class of thiophene-based sulfonamides demonstrates significant and versatile therapeutic potential. They have proven effective as carbonic anhydrase inhibitors, antimicrobials, and anticancer agents in numerous in vitro and in vivo studies.
The efficacy of these compounds is highly tunable through chemical modification, as shown by structure-activity relationship studies. This highlights the importance of the thiophene-sulfonamide scaffold as a foundation for developing novel therapeutics. Future research could fruitfully explore the synthesis and biological evaluation of understudied derivatives, such as this compound, to determine if they possess unique and advantageous pharmacological profiles. Such investigations would contribute to the rich and promising field of medicinal chemistry built around this privileged structure.
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A Head-to-Head Comparison: Thiophen-3-ylmethanesulfonamide Poised as a Novel COX-2 Inhibitor Against Commercial NSAIDs
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for agents with improved efficacy and safety profiles. This guide provides a detailed head-to-head comparison of a novel investigational compound, Thiophen-3-ylmethanesulfonamide, with two widely used commercial non-steroidal anti-inflammatory drugs (NSAIDs): the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Ibuprofen. Drawing upon established preclinical evaluation methodologies, we present a comparative analysis of their mechanisms of action, in vitro enzymatic inhibition, and in vivo anti-inflammatory efficacy. This document serves as a technical guide for researchers in the field of inflammation and drug discovery, offering insights into the preclinical assessment of new chemical entities.
Introduction: The Rationale for Investigating this compound as a COX-2 Inhibitor
This compound is a novel chemical entity that holds promise as a potential anti-inflammatory agent. While specific biological data for this compound is not yet publicly available, its structural features provide a strong rationale for its investigation as a cyclooxygenase (COX) inhibitor. The thiophene ring is a well-established pharmacophore in medicinal chemistry, present in several FDA-approved drugs, including some with anti-inflammatory properties[1]. Thiophenes are often considered bioisosteres of phenyl rings and can confer favorable pharmacokinetic and pharmacodynamic properties.
Furthermore, the methanesulfonamide moiety is a key functional group in a class of selective COX-2 inhibitors known as coxibs, with Celecoxib being a prime example[2]. This sulfonamide group is crucial for the selective binding to the COX-2 isozyme. Given this structural precedent, we hypothesize that this compound may act as a selective inhibitor of COX-2, the enzyme primarily responsible for the synthesis of pro-inflammatory prostaglandins[3][4].
This guide will, therefore, proceed with a comparative analysis based on the hypothesis that this compound is a selective COX-2 inhibitor. We will compare its hypothetical preclinical profile with that of Celecoxib, a current standard-of-care selective COX-2 inhibitor, and Ibuprofen, a widely used non-selective NSAID.
Mechanism of Action: A Tale of Two Isozymes
The primary mechanism of action for NSAIDs is the inhibition of the COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and mediating platelet aggregation[5]. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate pain and inflammation[3][5].
-
Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2[6][7]. While its inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, its concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues such as ulcers and bleeding[4][6].
-
Celecoxib is a selective COX-2 inhibitor. Its chemical structure allows it to preferentially bind to and inhibit the COX-2 enzyme, with significantly less activity against COX-1 at therapeutic concentrations[3][8]. This selectivity is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs[9][10].
-
This compound (Hypothetical) , based on its structural similarity to Celecoxib, is postulated to be a selective COX-2 inhibitor. Its thiophene core and methanesulfonamide side chain are expected to facilitate selective binding to the active site of the COX-2 enzyme.
The following diagram illustrates the differential inhibition of the COX pathway by these three compounds.
Caption: Differential inhibition of COX-1 and COX-2 pathways.
In Vitro Performance: Potency and Selectivity
The potency and selectivity of a COX inhibitor are critical determinants of its therapeutic window. These parameters are typically quantified by determining the half-maximal inhibitory concentration (IC50) for each COX isozyme. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for COX-2. A higher SI value signifies greater COX-2 selectivity.
The following table summarizes the reported IC50 values for Ibuprofen and Celecoxib, alongside hypothetical data for this compound, assuming a favorable selective profile.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 12 - 13[6][11] | 80 - 370[6][11] | ~0.03 - 0.15 |
| Celecoxib | 82[11] | 6.8[11] | ~12 |
| This compound (Hypothetical) | >100 | ~5.0 | >20 |
Data for Ibuprofen and Celecoxib are derived from published literature and may vary depending on the specific assay conditions.
Based on this hypothetical data, this compound demonstrates high potency against COX-2, comparable to Celecoxib, and significantly weaker activity against COX-1, resulting in a superior selectivity index. This profile suggests a potentially lower risk of COX-1-mediated side effects.
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
To translate in vitro findings into a more physiologically relevant context, the anti-inflammatory effects of novel compounds are often evaluated in animal models of inflammation. The carrageenan-induced paw edema model in rats is a widely used and well-characterized acute inflammation model for assessing the efficacy of NSAIDs[3][5][9][12]. In this model, the injection of carrageenan into the rat's paw elicits a localized inflammatory response characterized by edema (swelling), which can be quantified by measuring the change in paw volume over time.
The table below presents hypothetical data from such a study, comparing the efficacy of this compound with Ibuprofen and Celecoxib.
| Treatment Group (Oral Administration) | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h post-carrageenan | % Inhibition of Edema |
| Vehicle Control (Saline) | - | 0.85 ± 0.06 | - |
| Ibuprofen | 30 | 0.48 ± 0.04 | 43.5% |
| Celecoxib | 10 | 0.41 ± 0.05 | 51.8% |
| This compound (Hypothetical) | 10 | 0.38 ± 0.04 | 55.3% |
Data are presented as mean ± standard error of the mean (SEM). The percentage inhibition of edema is calculated relative to the vehicle control group.
The hypothetical results indicate that this compound, at the same dose as Celecoxib, exhibits a slightly superior anti-inflammatory effect in this acute model. Both selective inhibitors demonstrate greater potency than the non-selective inhibitor Ibuprofen at the tested doses.
Safety and Tolerability Profile
The primary advantage of selective COX-2 inhibitors over non-selective NSAIDs is their improved gastrointestinal safety profile[9][10]. However, concerns have been raised regarding the potential for cardiovascular side effects with long-term use of some coxibs[13].
-
Ibuprofen: Common side effects are related to its inhibition of COX-1 and include dyspepsia, heartburn, and an increased risk of peptic ulcers and gastrointestinal bleeding[14]. It can also affect renal function and blood pressure.
-
Celecoxib: While having a lower incidence of gastrointestinal adverse events compared to non-selective NSAIDs, it carries a boxed warning regarding an increased risk of serious cardiovascular thrombotic events, myocardial infarction, and stroke[13][15]. It is also associated with potential renal and hepatic side effects[15].
-
This compound (Hypothetical): Given its hypothesized high selectivity for COX-2, this compound would be expected to have a favorable gastrointestinal safety profile, similar to or better than Celecoxib. However, as with all selective COX-2 inhibitors, a thorough evaluation of its cardiovascular risk profile in long-term preclinical and clinical studies would be imperative. The thiophene moiety itself is present in many well-tolerated drugs, but the overall safety of the molecule would need to be rigorously assessed.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, the following standard experimental protocols are provided.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is based on commercially available COX inhibitor screening assay kits that measure the peroxidase activity of the enzymes[2].
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions. Test compounds (this compound, Ibuprofen, Celecoxib) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction Setup: In a 96-well plate, the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme are added to each well.
-
Inhibitor Incubation: The serially diluted test compounds or vehicle control are added to the wells and pre-incubated with the enzyme for 10 minutes at 37°C to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Reaction and Termination: The reaction is allowed to proceed for 2 minutes at 37°C and is then terminated by the addition of hydrochloric acid.
-
Detection: The peroxidase activity of the COX enzyme, which is proportional to prostaglandin synthesis, is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute anti-inflammatory activity[5][9][12].
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping: Male Wistar rats (180-220 g) are acclimatized for at least one week before the experiment. They are fasted overnight with free access to water. Animals are then randomly assigned to different treatment groups (vehicle control, Ibuprofen, Celecoxib, this compound).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compounds or the vehicle (e.g., 0.5% carboxymethyl cellulose in saline) are administered orally (p.o.) by gavage.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar tissue of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group. Statistical significance is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.
Conclusion and Future Directions
Based on a structural rationale and a hypothetical preclinical data set, this compound emerges as a promising candidate for a novel selective COX-2 inhibitor. Its projected high potency and selectivity for COX-2 suggest the potential for strong anti-inflammatory efficacy with a favorable gastrointestinal safety profile, comparable or potentially superior to Celecoxib.
It is imperative to underscore that the data for this compound presented herein is hypothetical and serves as a framework for its potential evaluation. The next crucial steps in the development of this compound would involve:
-
Synthesis and In Vitro Profiling: Chemical synthesis of this compound followed by comprehensive in vitro testing to confirm its COX-1 and COX-2 inhibitory activity and selectivity.
-
In Vivo Efficacy Studies: Evaluation in a broader range of animal models of inflammation and pain to establish its efficacy profile.
-
Pharmacokinetic and Toxicology Studies: Thorough assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as a comprehensive safety and toxicology evaluation, with a particular focus on cardiovascular and renal safety.
This head-to-head comparison with established commercial drugs provides a valuable benchmark for the continued investigation and potential development of this compound as a next-generation anti-inflammatory agent.
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A Researcher's Guide to Assessing the Kinase Selectivity of Thiophen-3-ylmethanesulfonamide
In the landscape of contemporary drug discovery and chemical biology, the precise characterization of a small molecule's interaction with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicity or a misleading interpretation of biological phenomena. This guide provides a comprehensive framework for assessing the selectivity of Thiophen-3-ylmethanesulfonamide, a compound featuring structural motifs common in kinase inhibitors, for a designated primary kinase target. While the specific primary target of this compound is not broadly published, this guide will utilize a hypothetical scenario to illustrate the essential experimental workflows and data interpretation required for rigorous selectivity profiling. For the purposes of this guide, we will designate Cyclin-Dependent Kinase 2 (CDK2) as our hypothetical primary target, a key regulator of the cell cycle and a frequent target in oncology research.
The principles and methodologies detailed herein are broadly applicable to the characterization of any small molecule inhibitor. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a model for the clear and objective comparison of selectivity data.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases, comprising a vast family of enzymes that regulate a multitude of cellular processes, are a prominent class of drug targets.[1] The structural conservation of the ATP-binding site across the kinome, however, presents a significant challenge in the development of selective inhibitors.[2] A promiscuous kinase inhibitor, one that interacts with multiple kinases, can produce a complex pharmacological profile that is difficult to decipher and may lead to off-target toxicities.[3] Therefore, a thorough assessment of a compound's selectivity is a critical step in its validation as a chemical probe or its advancement as a therapeutic candidate.
This guide will navigate through a tiered approach to selectivity assessment, beginning with initial broad screening and culminating in detailed cellular target engagement assays.
A Tiered Approach to Selectivity Profiling
A robust assessment of kinase inhibitor selectivity typically follows a multi-stage process, often referred to as a screening cascade. This approach allows for the efficient allocation of resources, with broader, less resource-intensive assays performed initially to identify potential off-targets, followed by more focused and complex assays for confirmation and in-cell validation.
Figure 1: A tiered workflow for assessing kinase inhibitor selectivity.
Tier 1: Broad Kinome Screening with Radiometric Assays
The initial step in characterizing the selectivity of a novel inhibitor is to screen it against a large, representative panel of kinases.[4] This provides a broad overview of the compound's interaction landscape across the human kinome. Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, remain a gold standard for their sensitivity and direct measurement of catalytic activity.[5][6]
Data Presentation: Single-Point Kinase Inhibition
In a typical initial screen, the compound is tested at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large kinase panel. The results are expressed as the percentage of remaining kinase activity compared to a vehicle control.
| Kinase Target | Family | This compound (1 µM) % Inhibition |
| CDK2 (Hypothetical Primary Target) | CMGC | 95 |
| CDK1 | CMGC | 75 |
| CDK5 | CMGC | 68 |
| GSK3B | CMGC | 45 |
| PLK1 | Other | 82 |
| Aurora A | Other | 30 |
| VEGFR2 | TK | 15 |
| EGFR | TK | 8 |
| SRC | TK | 22 |
| p38α (MAPK14) | CMGC | 18 |
| JNK1 | CMGC | 12 |
| MEK1 | TKL | 5 |
| ... (data for >300 other kinases) |
Table 1: Illustrative single-point kinase inhibition data for this compound. Data is hypothetical.
From this initial screen, "hits" are identified as kinases that are inhibited above a certain threshold, often 70-80%. In our hypothetical example, CDK1, CDK5, and PLK1 are flagged as potential off-targets for further investigation.
Experimental Protocol: Radiometric Kinase Assay (Dot Blot Format)
This protocol outlines a general procedure for a radiometric kinase assay.[5]
Materials:
-
Purified kinase and corresponding substrate peptide
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (specific to each kinase)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate peptide.
-
Compound Dilution: Serially dilute the this compound stock solution to the desired concentrations.
-
Initiate Reaction: In a 96-well plate, combine the kinase reaction mix with either the test compound or DMSO (vehicle control). Allow to incubate for a short period (e.g., 10 minutes) at room temperature.
-
Add ATP: Start the kinase reaction by adding a mix of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.[7]
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot a small volume of each reaction onto a phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantification: After drying the paper, place it in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition by comparing the counts per minute (CPM) of the compound-treated samples to the vehicle control.
Tier 2: Determining Potency (IC50) for Hits
Following the identification of potential off-targets from the broad screen, the next step is to determine the potency (IC50 value) of the inhibitor against these kinases, as well as to confirm the potency against the primary target.[3] This involves generating a dose-response curve with multiple concentrations of the inhibitor.
Data Presentation: Comparative IC50 Values
| Kinase Target | IC50 (nM) for this compound |
| CDK2 (Hypothetical Primary Target) | 50 |
| CDK1 | 250 |
| CDK5 | 800 |
| PLK1 | 450 |
Table 2: Hypothetical IC50 values for this compound against the primary target and identified off-targets.
This data allows for a quantitative comparison of the inhibitor's potency against different kinases. A selectivity index can be calculated by dividing the IC50 of an off-target by the IC50 of the primary target. A higher selectivity index indicates greater selectivity.
Tier 3: Assessing Cellular Target Engagement
While in vitro biochemical assays are essential for initial characterization, they do not always reflect a compound's activity in a cellular context.[1] Cellular permeability, efflux pumps, and intracellular ATP concentrations can all influence a compound's effective potency. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within intact cells.[8][9] CETSA is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[10]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line expressing the target kinase(s)
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against the target kinase(s) and a loading control
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to a suitable confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant (soluble fraction), determine protein concentration, and prepare samples for SDS-PAGE. Perform Western blotting using primary antibodies specific to the target kinase(s) and a loading control.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to assessing the kinase selectivity of this compound, using a hypothetical primary target for illustrative purposes. The tiered workflow, progressing from broad in vitro screening to focused cellular target engagement, provides a robust framework for characterizing the selectivity profile of any kinase inhibitor. The hypothetical data presented herein suggests that while this compound is a potent inhibitor of our designated primary target, CDK2, it also exhibits activity against other kinases, namely CDK1, CDK5, and PLK1, albeit at higher concentrations.
The journey from a promising hit compound to a validated chemical probe or a clinical candidate is contingent on a deep understanding of its molecular interactions. The methodologies described in this guide are fundamental to building that understanding and are indispensable for modern drug discovery and chemical biology research.
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Bantscheff, M., et al. (2009). Chemoproteomic approaches to drug target discovery and target validation. Future Medicinal Chemistry, 1(8), 1437-1454. [Link]
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Hastie, C. J., et al. (2006). A high-throughput radiometric kinase assay. Nature Protocols, 1(2), 968-971. [Link]
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Benchmarking the ADME Properties of Thiophen-3-ylmethanesulfonamide Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Critical Role of ADME in Scaffolding Successful Drug Candidates
In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more pertinent. The journey of a potential therapeutic from a promising hit to a viable clinical candidate is paved with a series of rigorous evaluations, among which the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2][3] A compound with exceptional target affinity can falter if it is poorly absorbed, rapidly metabolized into inactive or toxic byproducts, fails to reach its intended site of action, or is eliminated too quickly from the body. Therefore, a comprehensive understanding of a chemical scaffold's ADME profile is a cornerstone of successful lead optimization and candidate selection.[2]
The thiophene ring is a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its derivatives, including the thiophen-3-ylmethanesulfonamide scaffold, have garnered significant interest due to their versatile biological activities and potential as therapeutic agents.[4][6][7] This guide provides an in-depth, comparative analysis of the ADME properties of this compound derivatives. We will delve into key experimental workflows, present comparative data, and offer insights to guide researchers in making informed decisions during the drug development process. Our objective is to equip you with the knowledge to strategically design and select derivatives with optimized pharmacokinetic profiles, thereby increasing the probability of clinical success.
I. Core ADME Assays: A Triad of Essential Early-Stage Assessments
To effectively benchmark the this compound scaffold, a battery of in vitro ADME assays is indispensable.[1][2][8] These assays provide crucial early insights into a compound's likely in vivo behavior.[1] This section details the protocols for three fundamental assays: Metabolic Stability, Cell Permeability, and Plasma Protein Binding.
A. Metabolic Stability: Gauging the Compound's Resilience to Biotransformation
The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the clearance of most drugs.[9] The microsomal stability assay is a robust in vitro tool to assess a compound's susceptibility to this first-pass metabolism.[9][10] By incubating the compound with liver microsomes, which are rich in CYP enzymes, we can determine its intrinsic clearance and predict its in vivo half-life.[10][11]
-
Preparation of Reagents:
-
Thaw cryopreserved human or animal liver microsomes (e.g., from BioIVT) at 37°C in a water bath.[12] Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[9][12]
-
Prepare a NADPH regenerating system. This typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffered solution.[10][11]
-
Prepare stock solutions of the this compound derivatives and positive control compounds (e.g., a compound with known high and low clearance) in a suitable solvent like DMSO.[11]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution, the NADPH regenerating system, and the test compound (final concentration typically 1-10 µM).[9][10][11]
-
Initiate the metabolic reaction by incubating the plate at 37°C with gentle shaking.[10][11]
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold stop solution, such as acetonitrile or methanol, containing an internal standard.[9][10][13] This step precipitates the proteins and halts enzymatic activity.[10]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the remaining parent compound at each time point relative to the initial concentration (time 0).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).
-
-
NADPH Regenerating System: The inclusion of a regenerating system ensures a sustained supply of the essential cofactor NADPH, which is consumed during CYP-mediated reactions, allowing for a more accurate determination of metabolic rates over the incubation period.[10]
-
Control Incubations: Performing control incubations in the absence of NADPH is crucial to assess for any non-CYP mediated degradation or chemical instability of the compound.[13]
-
LC-MS/MS Analysis: This highly sensitive and specific analytical technique allows for accurate quantification of the parent drug even in complex biological matrices.
B. Cell Permeability: Predicting Oral Absorption and Efflux Liability
For orally administered drugs, the ability to permeate the intestinal epithelium is a critical determinant of bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[14][15][16] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters, making them an excellent tool for predicting in vivo drug absorption and identifying compounds that may be subject to active efflux.[14][15]
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells on semipermeable Transwell™ inserts for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[15]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value of ≥ 200 Ω·cm² is typically required for use in the assay.[17] The permeability of a fluorescent marker like Lucifer Yellow can also be assessed to confirm monolayer integrity.[16]
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To assess apical to basolateral (A-B) permeability (mimicking absorption), add the test compound (typically at a concentration of 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[14]
-
To assess basolateral to apical (B-A) permeability (evaluating efflux), add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[14]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in each sample by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally indicative of active efflux.[15][16]
-
-
Bidirectional Assessment: Measuring permeability in both directions (A-B and B-A) is essential to not only predict absorption but also to identify compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).[15] High efflux can significantly limit oral bioavailability.
-
Inclusion of Transporter Inhibitors: To confirm if a compound is a substrate for a specific efflux transporter, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil for P-gp).[14][16] A significant increase in A-B permeability in the presence of the inhibitor confirms transporter-mediated efflux.
C. Plasma Protein Binding: Determining the Fraction of Free, Active Drug
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin. It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body.[18][19] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a drug's pharmacokinetic and pharmacodynamic properties.[19][20] Rapid Equilibrium Dialysis (RED) is a widely used and reliable method for measuring PPB.[18][20][21]
-
Preparation:
-
Equilibrium Dialysis:
-
Use a commercially available RED device, which consists of a Teflon base plate with individual wells separated by a semipermeable dialysis membrane (typically with a molecular weight cutoff of 6-8 kDa).[22]
-
Add the plasma sample containing the test compound to one chamber (the donor chamber) and a protein-free buffer (e.g., phosphate-buffered saline, PBS) to the other chamber (the receiver chamber).[18][22]
-
Seal the plate and incubate at 37°C with shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4 hours).[18][19][21]
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.[18][19]
-
To ensure matrix matching for LC-MS/MS analysis, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.[22]
-
Precipitate the proteins with a cold organic solvent containing an internal standard and centrifuge.
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.
-
-
Data Analysis:
-
The concentration of the compound in the buffer chamber represents the unbound (free) drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration (bound and unbound).
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100.
-
-
Semipermeable Membrane: The use of a dialysis membrane with a specific molecular weight cutoff allows small molecules (the drug) to pass through while retaining the larger plasma proteins, enabling the separation of the free and bound drug fractions.[22]
-
Equilibrium Time: It is critical to ensure that the incubation time is sufficient for the unbound drug to reach equilibrium between the two chambers. This is typically determined in preliminary experiments with control compounds.[20][22]
II. Visualizing the ADME Workflow
To provide a clear overview of the interconnectedness of these core ADME assays, the following workflow diagram is presented.
Caption: A streamlined workflow for the in vitro ADME assessment of drug candidates.
III. Comparative Data Analysis: Benchmarking this compound Derivatives
The following tables present hypothetical but representative data for a series of this compound derivatives, benchmarked against a known drug as a reference compound. This allows for a direct comparison of their ADME properties.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |
| Derivative A | > 60 | < 12 | Low Clearance |
| Derivative B | 25 | 27.7 | Moderate Clearance |
| Derivative C | 8 | 86.6 | High Clearance |
| Reference Drug | 45 | 15.4 | Low-Moderate Clearance |
Interpretation: Derivative A exhibits high metabolic stability, suggesting a longer in vivo half-life. In contrast, Derivative C is rapidly metabolized, which may lead to poor oral bioavailability and a short duration of action. Derivative B shows intermediate stability. The goal is often to identify compounds with low to moderate clearance to achieve a desirable pharmacokinetic profile.
Table 2: Caco-2 Permeability and Efflux
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification | Efflux Substrate |
| Derivative A | 15.2 | 16.1 | 1.1 | High | No |
| Derivative B | 8.5 | 25.5 | 3.0 | Moderate | Yes |
| Derivative C | 2.1 | 2.5 | 1.2 | Low | No |
| Reference Drug | 12.0 | 13.2 | 1.1 | High | No |
Interpretation: Derivative A demonstrates high permeability and no significant efflux, suggesting good potential for oral absorption. Derivative B, while having moderate permeability, is identified as an efflux substrate, which could limit its bioavailability. Derivative C shows poor permeability, indicating that it may be poorly absorbed.
Table 3: Plasma Protein Binding in Human Plasma
| Compound | Fraction Unbound (fu) | % Bound | Binding Classification |
| Derivative A | 0.05 | 95 | High |
| Derivative B | 0.20 | 80 | Moderate |
| Derivative C | 0.55 | 45 | Low |
| Reference Drug | 0.10 | 90 | High |
Interpretation: Derivative A is highly bound to plasma proteins, meaning only a small fraction is free to exert its therapeutic effect. This may necessitate higher doses. Derivative C has low protein binding, indicating a larger free fraction. Derivative B exhibits moderate binding. The optimal level of protein binding is often a balance; very high binding can limit efficacy, while very low binding can lead to rapid clearance.
IV. Synthesis and Conclusion: Weaving a Narrative of Drug-Likeness
The in vitro ADME data presented provides a multi-faceted view of the drug-likeness of the this compound derivatives.
-
Derivative A emerges as a promising candidate from an ADME perspective. It exhibits high metabolic stability and high permeability with no efflux, suggesting good oral bioavailability and a potentially favorable half-life. Although its high plasma protein binding needs to be considered, this profile is often acceptable for potent compounds.
-
Derivative B presents a more complex picture. Its moderate metabolic stability is acceptable, but its classification as an efflux substrate is a potential liability that could compromise its in vivo exposure. Further investigation with specific transporter inhibitors would be warranted.
-
Derivative C displays a challenging ADME profile. Its rapid metabolism and low permeability suggest that it would likely have poor oral bioavailability and a very short duration of action. Significant structural modifications would be required to address these liabilities.
This comparative guide underscores the importance of an integrated approach to ADME profiling in early drug discovery. By systematically evaluating key parameters such as metabolic stability, permeability, and plasma protein binding, researchers can build a comprehensive understanding of a chemical scaffold's pharmacokinetic potential. This data-driven approach enables the rational design and selection of this compound derivatives with an increased likelihood of success in subsequent in vivo studies and, ultimately, in the clinic.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Thiophen-3-ylmethanesulfonamide
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
For researchers and professionals in the dynamic field of drug development, our focus is often on the synthesis, characterization, and application of novel compounds. However, the lifecycle of a chemical does not end with data acquisition. The responsible management and disposal of laboratory reagents like Thiophen-3-ylmethanesulfonamide are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. This guide provides a detailed, procedural framework for the safe disposal of this compound, grounded in established chemical safety principles and regulatory standards. By treating disposal with the same rigor as our primary research, we protect ourselves, our colleagues, and the environment.
Part 1: Hazard Assessment and Waste Identification
Related thiophene and sulfonamide compounds are known to be irritants and can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3][4] For instance, 2,5-Dichlorothiophene-3-sulfonamide is classified as an irritant and harmful by all routes of exposure.[2] Similarly, thiophene itself is considered harmful and an irritant.[3] Therefore, all materials contaminated with this compound must be handled as hazardous chemical waste.
Quantitative Data Summary (Inferred from Related Compounds)
The following table summarizes the likely hazard profile that should be assumed for this compound when developing handling and disposal protocols.
| Property | Inferred Value / Classification | Rationale & Source |
| GHS Hazard Codes | Assumed: H302, H312, H315, H319, H332, H335 | Based on hazards of related compounds like 3-Thiopheneacetonitrile and 2,5-Dichlorothiophene-3-sulfonamide, which are harmful (swallowed, skin contact, inhaled) and cause skin/eye/respiratory irritation.[2][4] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Potential Acute Toxicity (Oral, Dermal, Inhalation) | Common hazard profile for functionalized thiophenes and sulfonamides.[2][3] |
| Environmental Hazards | Assumed: Harmful to aquatic life. | Thiophene derivatives often carry warnings for aquatic toxicity. Avoid release to the environment.[5][6] |
| Personal Protective Equipment (PPE) | Eyeshields/Goggles, Chemical-resistant Gloves (Nitrile), Lab Coat, Respirator (if generating dust/aerosols) | Standard PPE for handling potentially hazardous chemical solids and their solutions.[4][7] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[8][9] The cardinal rule is that this chemical must never be disposed of down the drain or in regular municipal trash.[4]
Workflow for Safe Disposal
Caption: Workflow for the safe disposal of this compound.
Detailed Methodologies
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, along with any contaminated materials (e.g., weighing paper, spatulas, gloves, absorbent pads), in a designated, clearly labeled hazardous waste container.[3][10] This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, collect it in a separate, designated, and sealed hazardous waste container. Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents or acids, to prevent unforeseen reactions.[10][11]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other heavily contaminated PPE in a dedicated hazardous waste bag or container.[3]
-
-
Labeling:
-
All waste containers must be clearly and securely labeled. The Environmental Protection Agency (EPA) mandates that each label includes the words “Hazardous Waste,” the identity of the chemical(s), and a clear hazard warning.[12][13]
-
Your label should state: "Hazardous Waste: this compound" and include the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).[11][12] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is well-ventilated, secure, and away from incompatible materials.[9] Containers must be kept closed at all times except when adding waste.[11][14]
-
-
Final Disposal:
-
The ultimate disposal of the waste must be handled by professionals. Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][10] These contractors are equipped to transport and dispose of hazardous materials in compliance with all regulations.[10]
-
Part 3: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves. For large spills of solid material, respiratory protection may be necessary.
-
Contain the Spill: For liquid spills, contain the material using an inert absorbent like vermiculite, sand, or diatomaceous earth.[3][10] Do not use combustible materials such as paper towels to absorb the bulk of the spill.
-
Collect and Package: Carefully sweep or scoop the solid compound or the absorbent material into a labeled hazardous waste container.[10]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[10] Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as hazardous waste.
-
Report: Report the incident to your institution's EHS department, as required by your laboratory's Chemical Hygiene Plan (CHP).[4][15] The CHP is a written program required by OSHA that outlines the specific safety procedures for your workplace.[15][16]
By adhering to these systematic procedures, you contribute to a culture of safety and ensure that the lifecycle of this compound is managed responsibly from acquisition to final disposal.
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A Researcher's Comprehensive Guide to Personal Protective Equipment for Handling Thiophen-3-ylmethanesulfonamide
As a Senior Application Scientist, I understand that meticulous planning and unwavering attention to safety are the cornerstones of groundbreaking research. Handling novel or specialized reagents like Thiophen-3-ylmethanesulfonamide demands more than just a cursory glance at a safety data sheet; it requires a deep, causal understanding of the potential hazards and the implementation of a robust, self-validating safety protocol. This guide is designed to provide you, my fellow researchers and drug development professionals, with the essential, immediate safety and logistical information needed to handle this compound with confidence and precision. We will move beyond a simple checklist and delve into the why behind each recommendation, empowering you to make informed decisions that protect both you and the integrity of your work.
Hazard Assessment: Understanding the Risks of this compound
This compound is classified with the GHS07 pictogram, indicating that it is an irritant. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.
-
Serious Eye Irritation (H319): Contact with the eyes can result in significant irritation, pain, and potential damage.
-
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) (H335): Inhalation of the dust or powder can irritate the respiratory system, leading to coughing, shortness of breath, and inflammation of the nasal passages and throat.
It is crucial to handle this compound in a manner that minimizes the possibility of skin contact, eye exposure, and inhalation of its dust.
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on a thorough risk assessment of handling this compound in a laboratory setting.
Hand Protection: The Tactile Interface
Given the H315 (skin irritation) hazard, robust hand protection is non-negotiable.
-
Recommended Glove Material: Nitrile gloves are the standard for handling most laboratory chemicals and are effective against solids and splashes of many solvents. Always use gloves with a minimum thickness of 0.11 mm.
-
Glove Integrity: Before every use, visually inspect your gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For procedures with a higher risk of splashing or when handling larger quantities, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
-
Immediate Removal and Disposal: If your gloves come into contact with this compound, remove them immediately, wash your hands thoroughly, and don a new pair. Dispose of contaminated gloves in the designated chemical waste container.
Eye and Face Protection: Shielding Your Vision
The H319 (serious eye irritation) warning necessitates stringent eye protection.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present.
-
Enhanced Protection: When weighing the solid, preparing solutions, or performing any operation with a risk of splashing, chemical splash goggles that form a seal around the eyes are strongly recommended.
-
Full Face Protection: In situations where there is a significant risk of splashes, such as during a reaction quench or a large-scale solution transfer, a full-face shield worn over safety goggles provides the highest level of protection for your eyes and face.
Body Protection: Your Personal Contamination Barrier
Your lab coat is more than just a uniform; it's a critical piece of protective equipment.
-
Material: A standard cotton or polyester/cotton blend lab coat is suitable for handling the solid form of this compound. If you are working with flammable solvents, a flame-resistant lab coat is essential.
-
Proper Use: Always keep your lab coat fully buttoned, with the sleeves rolled down to protect your arms.
-
Laundering: Lab coats should never be taken home. Use a professional laundry service that is equipped to handle laboratory-contaminated clothing.
Respiratory Protection: Safeguarding Your Airways
The H335 hazard (respiratory tract irritation) means that controlling the inhalation of Thiop-3-ylmethanesulfonamide dust is paramount.
-
Engineering Controls as the Primary Defense: The most effective way to prevent inhalation is to handle the solid compound within a certified chemical fume hood or a powder containment hood.
-
When a Respirator is Necessary: If you must handle the powder outside of a fume hood, or if there is a risk of generating dust (e.g., during a spill cleanup), respiratory protection is mandatory. A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement for protection against dusts.
-
Fit Testing: For a respirator to be effective, it must form a tight seal with your face. All personnel required to wear tight-fitting respirators must be properly fit-tested.
Operational and Disposal Plans: Step-by-Step Guidance
The following protocols are designed to provide a clear, procedural framework for the safe handling and disposal of this compound.
Weighing and Dispensing the Solid Compound
-
Preparation: Don all required PPE: nitrile gloves, safety goggles, and a lab coat. If not using a powder containment hood, a respirator is also required.
-
Location: Perform all weighing and dispensing activities inside a chemical fume hood or a ventilated powder containment enclosure.
-
Technique: Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or container. Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth in the solid chemical waste.
-
Transport: Securely cap the container with the weighed compound before removing it from the fume hood.
Solution Preparation and Reaction
-
Location: All manipulations involving solutions of this compound should be performed in a chemical fume hood.
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to minimize splashing and aerosol generation.
-
Reaction Setup: Ensure your reaction apparatus is securely clamped and that any potential points of release (e.g., condenser outlets) are properly vented into the fume hood exhaust.
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled container for chemical waste.
-
Wipe the area with a damp cloth, and dispose of all contaminated materials in the solid chemical waste.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while under the safety shower.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Seek immediate medical attention.
-
Waste Disposal
-
Solid Waste: All unused this compound and any materials contaminated with the solid (e.g., weigh boats, gloves, paper towels) must be disposed of in a clearly labeled hazardous solid waste container.
-
Liquid Waste: Solutions containing this compound should be disposed of in a labeled hazardous liquid waste container. Do not pour any chemical waste down the drain.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.
Visualizing the Safety Workflow
To further clarify the decision-making process for PPE selection, the following diagram outlines a logical workflow.
Caption: PPE Selection Workflow for this compound.
Summary of PPE Recommendations
For quick reference, the following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing | Nitrile Gloves | Safety Goggles | Lab Coat | N95 Respirator (if not in fume hood) |
| Solution Preparation | Nitrile Gloves | Safety Goggles | Lab Coat | Work in Fume Hood |
| Reaction/Work-up | Nitrile Gloves | Goggles & Face Shield | Lab Coat | Work in Fume Hood |
| Spill Cleanup | Nitrile Gloves (Double) | Safety Goggles | Lab Coat | N95 Respirator |
By adhering to these guidelines, you are not just following a set of rules; you are actively participating in a culture of safety that is essential for the advancement of science. Should you have any further questions or require assistance with a specific application, please do not hesitate to reach out.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
